molecular formula C17H23N B1238264 N-Methylmorphinan CAS No. 3882-38-0

N-Methylmorphinan

Cat. No.: B1238264
CAS No.: 3882-38-0
M. Wt: 241.37 g/mol
InChI Key: IHBSVVZENGBQDY-BBWFWOEESA-N
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Description

N-Methyl morphinan is a morphinane alkaloid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3882-38-0

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene

InChI

InChI=1S/C17H23N/c1-18-11-10-17-9-5-4-8-15(17)16(18)12-13-6-2-3-7-14(13)17/h2-3,6-7,15-16H,4-5,8-12H2,1H3/t15-,16+,17-/m0/s1

InChI Key

IHBSVVZENGBQDY-BBWFWOEESA-N

SMILES

CN1CCC23CCCCC2C1CC4=CC=CC=C34

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=CC=CC=C34

Canonical SMILES

CN1CCC23CCCCC2C1CC4=CC=CC=C34

Other CAS No.

3882-38-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the N-Methylmorphinan Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylmorphinan scaffold is a cornerstone in medicinal chemistry, forming the fundamental structure for a vast array of psychoactive compounds. This guide provides a detailed examination of the N-methylmorphinan core, its chemical properties, and the pharmacological implications of its derivatives. Morphinan (B1239233) itself is a tetracyclic ring system that is a derivative of phenanthrene, featuring an additional nitrogen-containing D ring.[1] The physiological activity of morphinans is largely associated with the aromatic A ring, the nitrogenous D ring, and the bridged structure connecting them.[1]

Core Structure and Chemical Properties

The foundational N-methylmorphinan structure consists of a tetracyclic framework with a methyl group attached to the nitrogen at position 17.[2][3] Its systematic IUPAC name is (1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene.[3]

Chemical Formula: C17H23N[2][3]

Molecular Weight: 241.37 g/mol [3]

The reactivity of the N-methylmorphinan core is concentrated at several key positions, allowing for a wide range of chemical modifications. These modifications are instrumental in altering the pharmacological profile of the resulting derivatives, influencing their efficacy as analgesics, cough suppressants, or dissociative hallucinogens.[1][4][5] Structure-activity relationship (SAR) studies have been extensively conducted by modifying positions 5, 6, 14, and 17 of the morphinan skeleton.[4][5]

Key Reactive Positions:
  • Position 3 (Phenolic Hydroxyl Group): In many biologically active morphinans, such as morphine, a hydroxyl group at position 3 is crucial for opioid receptor interaction. This phenolic hydroxyl can be readily methylated or otherwise modified, significantly impacting the compound's properties. For instance, methylation of the hydroxyl group of the precursor to dextromethorphan (B48470) is a key step in its synthesis.[6]

  • Position 6: The presence of a carbonyl group at position 6, as seen in N-methylmorphinan-6-ones like oxycodone and oxymorphone, is a common feature of potent opioid analgesics.[4][7] This keto group is highly versatile chemically and can be converted into various functionalities, including hydrazones, oximes, and nitriles, leading to compounds with potentially improved side-effect profiles.[4][8] Deletion of the 6-carbonyl group via reactions like the Wolff-Kishner reduction has also been explored, with varying effects on receptor binding and agonist potency.[4][8]

  • Position 14: Functionalization at the 14-position can dramatically alter a compound's activity. The introduction of a 14-hydroxy or 14-alkoxy group can enhance analgesic potency.[7][9] For example, the introduction of a 14-methoxy group into oxymorphone to yield 14-O-methyloxymorphone significantly increases mu-opioid receptor (MOR) affinity and antinociceptive potency.[8]

  • Position 17 (Nitrogen Substituent): The N-methyl group plays a vital role in the pharmacological activity of many morphinans. Replacement of the N-methyl group with other substituents can convert an agonist into an antagonist or a mixed agonist-antagonist.[4] For instance, replacing the N-methyl group with an N-allyl or N-cyclopropylmethyl group can lead to opioid antagonists like naloxone (B1662785) and naltrexone.[4] N-demethylation followed by N-alkylation are common synthetic strategies to explore these modifications.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative N-methylmorphinan derivatives, illustrating the impact of structural modifications on their pharmacological profiles.

CompoundModification from CoreMolecular FormulaMolecular Weight ( g/mol )Reference
N-Methylmorphinan-C17H23N241.37[2][3]
Dextromethorphan3-methoxyC18H25NO271.40[11][12]
(+)-3-Hydroxy-N-methylmorphinan (Dextrorphan)3-hydroxyC17H23NO257.38[13]
Morphine3,6-dihydroxy, 4,5α-epoxy, 7,8-didehydroC17H19NO3285.34[14]

Table 1: Physicochemical Properties of Selected N-Methylmorphinan Derivatives.

CompoundMu-Opioid Receptor (MOR) Ki (nM)Delta-Opioid Receptor (DOR) Ki (nM)Kappa-Opioid Receptor (KOR) Ki (nM)Reference
14-O-methyloxymorphone0.1018.211.2[9]
14-methoxymetopon0.1641.529.3[9]
Morphine1.24--[15]

Table 2: Opioid Receptor Binding Affinities of N-Methylmorphinan-6-one Derivatives.

CompoundAnalgesic Potency (ED50, mg/kg, s.c. in mice)Reference
14-O-methyloxymorphone0.012[9]
14-methoxymetopon0.005[9]

Table 3: In Vivo Antinociceptive Potency of N-Methylmorphinan-6-one Derivatives.

Experimental Protocols

General Procedure for the Synthesis of 6-Desoxomorphinans (Wolff-Kishner Reduction)

This protocol describes the removal of the 6-carbonyl group from N-methylmorphinan-6-ones.

Materials:

Procedure:

  • A mixture of the N-methylmorphinan-6-one (0.60 mmol), hydrazine hydrate (27 mmol), and triethylene glycol (3 mL) is stirred at 130 °C for 1.5 hours.[8]

  • After cooling, KOH pellets are added to the mixture.[4][7]

  • The mixture is then heated to 180 °C for 2 hours.[7][8]

  • The reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the 6-desoxomorphinan.[8]

General Procedure for N-Demethylation and N-Alkylation

This two-step process allows for the modification of the substituent at the nitrogen atom.

N-Demethylation:

  • The N-methylmorphinan is reacted with an activated carbonyl compound, such as benzoyl chloride, to form an esterified product.[10]

  • The N-methyl group on the esterified product is then converted to an N-H group through a demethylation reaction, often an oxidative dealkylation.[10]

N-Alkylation:

  • The resulting demethylated product (a normorphinan) is then N-alkylated.[10]

  • A common method involves reductive amination using an appropriate aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.[10]

Visualization of Signaling Pathways and Workflows

Opioid Receptor Signaling Pathway

N-methylmorphinan derivatives, particularly opioid analgesics, exert their effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][7][16] Upon agonist binding, the receptor activates an intracellular G-protein, leading to a cascade of events that modulate pain signaling.[16][17]

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., N-Methylmorphinan derivative) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein G-Protein (Gi/o) (Inactive, GDP-bound) MOR->G_Protein Activates G_Protein_Active G-Protein (Active, GTP-bound) G_Protein->G_Protein_Active GDP -> GTP G_alpha Gαi/o-GTP G_Protein_Active->G_alpha G_beta_gamma Gβγ G_Protein_Active->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel K+ Channel G_beta_gamma->K_Channel Opens Ca_Channel Ca2+ Channel G_beta_gamma->Ca_Channel Closes cAMP cAMP AC->cAMP Produces Analgesia Analgesia and other cellular effects cAMP->Analgesia Reduced Signaling K_Channel->Analgesia Hyperpolarization Ca_Channel->Analgesia Reduced Neurotransmitter Release

Caption: Simplified signaling pathway of a mu-opioid receptor agonist.

General Experimental Workflow for N-Methylmorphinan Derivatization

The development of novel N-methylmorphinan derivatives often follows a structured workflow involving synthesis, purification, and pharmacological evaluation.

Experimental_Workflow Start Starting Material (e.g., Thebaine, Oxymorphone) Synthesis Chemical Modification (e.g., Alkylation, Reduction) Start->Synthesis Purification Purification (e.g., Chromatography, Crystallization) Synthesis->Purification Structure Structural Characterization (NMR, MS, IR) Purification->Structure InVitro In Vitro Assays (Receptor Binding, Functional Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis Structure->SAR InVivo In Vivo Studies (Animal Models of Pain) InVitro->InVivo InVivo->SAR SAR->Synthesis Iterative Design Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of N-methylmorphinan derivatives.

Conclusion

The N-methylmorphinan core remains a privileged scaffold in the design of centrally acting drugs. Its rich chemistry allows for targeted modifications that can fine-tune pharmacological activity, leading to the development of compounds with improved therapeutic profiles. A thorough understanding of its structure-activity relationships, synthetic accessibility, and signaling pathways is essential for researchers and drug development professionals seeking to innovate in this critical area of medicine.

References

N-Methylmorphinan at the µ-Opioid Receptor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of N-Methylmorphinan derivatives at the µ-opioid receptor (MOR). It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action

N-Methylmorphinans are a class of synthetic opioids that primarily exert their effects through interaction with the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] The binding of an N-Methylmorphinan derivative to the MOR initiates a cascade of intracellular signaling events, beginning with the activation of heterotrimeric G proteins. This activation is the primary mechanism through which these compounds produce their pharmacological effects, including analgesia.[2]

The MOR is predominantly coupled to inhibitory G proteins of the Gi/o family.[3] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both of these entities can then modulate the activity of downstream effector proteins. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

Quantitative Analysis of N-Methylmorphinan-MOR Interaction

The interaction of N-Methylmorphinan derivatives with the µ-opioid receptor has been characterized through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax in [³⁵S]GTPγS binding assays) for a series of 6-desoxo-N-methylmorphinans and their 6-keto counterparts.

Opioid Receptor Binding Affinities

Binding affinities were determined using competitive binding assays with membranes from Chinese hamster ovary (CHO) cells stably expressing the recombinant human µ (hMOR), δ (hDOR), or κ (hKOR) opioid receptors.

CompoundKi (nM) at hMORKi (nM) at hDORKi (nM) at hKOR
1 0.20 ± 0.0311.4 ± 1.83.55 ± 0.55
1a 0.21 ± 0.028.88 ± 1.14.31 ± 0.63
2 0.11 ± 0.0210.1 ± 1.24.54 ± 0.81
2a 0.14 ± 0.0214.7 ± 2.15.95 ± 0.92
3 0.15 ± 0.0214.5 ± 2.511.5 ± 1.9
3a 0.04 ± 0.0110.8 ± 1.58.11 ± 1.2
4 0.25 ± 0.0419.8 ± 1.315.1 ± 0.9
4a 0.34 ± 0.0812.9 ± 1.67.92 ± 4.47

Data sourced from Spetea et al., 2017.

G-Protein Activation

The functional activity of these compounds as MOR agonists was assessed using the [³⁵S]GTPγS binding assay in membranes from CHO cells expressing the human MOR. This assay measures the ligand-induced stimulation of G-protein activation.

CompoundEC50 (nM)Emax (% Stimulation vs. DAMGO)
1 2.05 ± 0.45101 ± 5
1a 2.11 ± 0.3898.5 ± 4.2
2 1.25 ± 0.22105 ± 6
2a 1.53 ± 0.29102 ± 7
3 1.08 ± 0.19103 ± 8
3a 0.43 ± 0.0799.8 ± 3.5
4 3.28 ± 0.8199.2 ± 2.8
4a 2.95 ± 0.54104 ± 3

Data sourced from Spetea et al., 2017.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor G-Protein Signaling Pathway

The binding of an N-Methylmorphinan agonist to the µ-opioid receptor triggers a well-defined signaling cascade. The diagram below illustrates this canonical G-protein signaling pathway.

MOR_G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_Methylmorphinan N-Methylmorphinan (Agonist) MOR µ-Opioid Receptor (MOR) N_Methylmorphinan->MOR Binds G_Protein Gi/o Protein (αβγ-GDP) MOR->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP -> GTP exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Adenylyl_Cyclase Adenylyl Cyclase G_alpha_GTP->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP conversion blocked ATP ATP MOR_Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist MOR_P Phosphorylated MOR Agonist->MOR_P Binds & Activates GRK GRK MOR_P->GRK Recruits & Activates Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruits GRK->MOR_P Phosphorylates Downstream_Signaling Downstream Signaling (e.g., MAPK) Beta_Arrestin->Downstream_Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization GTPgS_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - GDP Solution - Test Compounds - [35S]GTPγS start->prep_reagents prep_membranes Prepare CHO-hMOR Membranes start->prep_membranes plate_setup Set up 96-well Plate: - Add Buffer, GDP, Test  Compound, Membranes prep_reagents->plate_setup prep_membranes->plate_setup pre_incubation Pre-incubate at 30°C plate_setup->pre_incubation add_gtpgs Add [35S]GTPγS to initiate reaction pre_incubation->add_gtpgs incubation Incubate at 30°C add_gtpgs->incubation filtration Terminate by Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis: - Determine EC50 - Determine Emax quantification->data_analysis end End data_analysis->end

References

Biological activity of novel N-Methylmorphinan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Novel N-Methylmorphinan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylmorphinan scaffold, the core structure of morphine and other clinically vital opioids, remains a cornerstone in the quest for potent analgesics.[1][2][3] For decades, research has focused on modifying this skeleton to develop novel derivatives with improved therapeutic profiles, aiming to enhance analgesic efficacy while mitigating severe side effects such as respiratory depression, tolerance, and addiction.[1][2][4] This technical guide delves into the recent advancements in the chemical and pharmacological properties of novel N-methylmorphinan derivatives, focusing on key structural modifications that influence their biological activity. We will explore structure-activity relationships (SAR), present quantitative data from key experiments, detail the methodologies employed, and visualize the underlying biological pathways and experimental workflows.

Core Signaling Pathway of MOP Agonists

The primary molecular target for most morphinan-based analgesics is the mu-opioid receptor (MOP), a G protein-coupled receptor (GPCR).[4][5] Activation of the MOP receptor by an agonist initiates a cascade of intracellular events leading to analgesia.

MOP_Signaling cluster_membrane Cell Membrane MOP MOP Receptor G_Protein Gi/o Protein (α, βγ subunits) MOP->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ca_Channel Ca2+ Channel (Presynaptic) G_Protein->Ca_Channel βγ inhibits K_Channel K+ Channel (Postsynaptic) G_Protein->K_Channel βγ activates AC->cAMP Converts ATP to Ligand N-Methylmorphinan Agonist Ligand->MOP Binds to ATP ATP ATP->cAMP Neurotransmitter Neurotransmitter Release Inhibition Ca_Channel->Neurotransmitter Inhibits Ca2+ influx Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Increases K+ efflux Analgesia Analgesia Neurotransmitter->Analgesia Hyperpolarization->Analgesia

Caption: MOP receptor activation by an N-Methylmorphinan agonist.

Structural Modifications and Structure-Activity Relationships (SAR)

Systematic modifications of the N-methylmorphinan skeleton at various positions have yielded derivatives with distinct pharmacological profiles. Key positions for modification include C5, C6, C14, and the N-substituent at position 17.[1]

Modifications at Position 14: 14-Alkoxy-N-methylmorphinan-6-ones

Introducing an alkoxy group at the C14 position of oxymorphone has been a successful strategy to enhance analgesic potency.[4] For example, replacing the 14-hydroxyl group with a methoxy (B1213986) group to create 14-O-methyloxymorphone resulted in a compound with improved binding affinities at all three major opioid receptors (MOP, DOP, KOP) while retaining MOP selectivity and significantly increasing agonist potency.[4]

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) and Functional Activities (EC50, nM) of 14-O-Substituted Derivatives

CompoundMOP Ki (nM)DOP Ki (nM)KOP Ki (nM)MOP EC50 (nM) ([³⁵S]GTPγS)
Oxymorphone0.22235.415.1
14-O-Methyloxymorphone0.10113.11.8
14-Methoxymetopon (B146635)0.1512.34.80.45

Data compiled from multiple sources. Actual values may vary based on specific assay conditions.[4]

Modifications at Position 5

The introduction of a methyl group at position 5, as seen in metopon (5-methyl-oxymorphone), leads to a higher analgesic potency than morphine and an improved side-effect profile, including reduced respiratory depression and nausea.[4] Further exploration led to the synthesis of 14-methoxymetopon, which is a highly potent and selective MOP agonist.[4] Replacing the 5-methyl group with a larger benzyl (B1604629) group in 14-methoxymetopon analogues was found to increase agonist potency in functional assays while maintaining high MOP receptor affinity.[4]

Modifications at Position 6: The Role of the 6-Keto and 6-Cyano Groups

The C6 position is a critical site for influencing ligand binding, efficacy, and signaling.[5][6] While many potent analgesics like oxycodone possess a 6-carbonyl group, converting this into other functionalities can drastically alter the pharmacological profile.[5][6]

  • 6-Desoxo Derivatives: Removal of the 6-keto function in several 14-oxygenated-N-methylmorphinan-6-ones generally does not significantly affect binding affinity or agonist potency at the MOP receptor.[2]

  • 6-Cyano Derivatives: Introducing a 6-cyano (acrylonitrile) substituent can lead to highly selective MOP receptor ligands with high affinity, while reducing binding to DOP and KOP receptors.[1][2] Certain 6-cyano-N-methylmorphinans have been identified as high-affinity, selective MOP agonists that are very potent in stimulating G protein coupling and intracellular calcium release.[5][6]

Table 2: In Vitro Opioid Activities of 6-Substituted N-methylmorphinan-6-ones

CompoundMOP Ki (nM)MOP EC50 (nM) ([³⁵S]GTPγS)MOP Emax (%)
Oxycodone15.930.672
6-Cyano Derivative 5*0.212.5975
14-O-Methylmorphine-6-O-sulfate1.124.38 (MVD)99.1 (MVD)
Morphine-6-O-sulfate11.48102.81 (MVD)36.87 (MVD)

*As designated in the cited literature.[6] MVD: Mouse Vas Deferens bioassay.[7]

Modifications at Position 17: The N-Substituent

The N-substituent on the morphinan (B1239233) skeleton is a key determinant of functional activity, dictating whether a compound acts as an agonist, antagonist, or has a mixed profile.[1]

  • N-Methyl to N-Allyl/N-Cyclopropylmethyl: Replacing the N-methyl group with N-allyl (as in nalorphine) or N-cyclopropylmethyl (as in naltrexone) famously converts MOP agonists into antagonists.[1]

  • N-Phenethyl: Swapping the N-methyl for an N-phenethyl group can significantly improve affinity and selectivity for the MOP receptor, leading to potent agonism and antinociceptive efficacy.[8] N-phenethyl derivatives of morphine and oxymorphone are highly effective at stimulating G protein coupling and intracellular calcium release via the MOP receptor.[8]

Experimental Protocols

The characterization of novel N-methylmorphinan derivatives relies on a standardized set of in vitro and in vivo assays.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Synthesis Chemical Synthesis of Derivative Binding Receptor Binding Assay (Determine Ki) Synthesis->Binding Test Compound GTP [35S]GTPγS Assay (Determine EC50, Emax) Binding->GTP Characterize Affinity Calcium Calcium Mobilization (Determine EC50, Emax) GTP->Calcium Assess Functional Efficacy HotPlate Hot-Plate Test (Thermal Nociception) Calcium->HotPlate Promising Candidate TailFlick Tail-Flick Test (Thermal Nociception) Calcium->TailFlick Data Determine ED50 (Antinociceptive Potency) HotPlate->Data TailFlick->Data

Caption: Standard workflow for pharmacological evaluation.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a novel compound for specific opioid receptors (MOP, DOP, KOP).

  • Methodology:

    • Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, or KOP receptor.[2][8]

    • Incubation: A constant concentration of a specific radioligand (e.g., [³H]DAMGO for MOP) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

    • Separation: The reaction is terminated, and bound and free radioligand are separated via rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay
  • Objective: To measure the ability of a compound to activate G proteins coupled to the opioid receptor, thus determining its functional potency (EC50) and efficacy (Emax).

  • Methodology:

    • Incubation: CHO cell membranes expressing the receptor of interest are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.[8]

    • Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Separation & Quantification: The reaction is stopped, and membrane-bound [³⁵S]GTPγS is separated from the free form by filtration and quantified by scintillation counting.[8]

    • Analysis: Data are plotted as concentration-response curves to calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal stimulation relative to a standard full agonist like DAMGO).[8]

In Vivo Antinociception Assays (Mouse Models)
  • Objective: To assess the analgesic effect of a compound in a living organism and determine its in vivo potency (ED50).

  • Methodology:

    • Administration: The test compound is administered to mice, typically via subcutaneous (s.c.) injection.[8]

    • Hot-Plate Test: At a predetermined time after injection (e.g., 30 minutes), the mouse is placed on a surface heated to a constant temperature (e.g., 55°C). The latency time for the mouse to show a pain response (e.g., licking a paw or jumping) is recorded.[8]

    • Tail-Flick Test: A beam of high-intensity light is focused on the mouse's tail. The time taken for the mouse to "flick" its tail away from the heat source is measured.[8]

    • Analysis: A maximum possible effect (%MPE) is calculated based on a cut-off time to prevent tissue damage. Dose-response curves are generated to determine the ED50, the dose required to produce a 50% MPE.[8]

Conclusion and Future Directions

The targeted molecular modification of the N-methylmorphinan scaffold continues to be a fruitful strategy in the development of novel analgesics. Research has demonstrated that specific substitutions at the C5, C6, C14, and N17 positions can fine-tune the pharmacological profile of these derivatives, enhancing potency and receptor selectivity while potentially reducing adverse effects. The introduction of 14-alkoxy groups, 5-benzyl groups, and 6-cyano functions have all led to compounds with potent MOP agonism. Furthermore, modification of the N-substituent remains a powerful tool to modulate agonist versus antagonist activity.

Future research will likely focus on developing bi- or multifunctional ligands that can target multiple opioid receptors simultaneously, which is an attractive alternative to highly selective MOP agonists.[1][3] The ultimate goal remains the discovery of opioid analgesics with potent, long-lasting pain relief and a significantly improved safety profile, thereby addressing the limitations of current pain therapies.[1]

References

The Morphinan Skeleton: A Versatile Scaffold for Modern Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The morphinan (B1239233) skeleton, the structural foundation of morphine and other related alkaloids, has been a cornerstone of pain management for centuries.[1][2][3] Its rigid pentacyclic structure provides a unique and highly adaptable scaffold for the design and synthesis of potent analgesics.[1][4] However, the clinical utility of classical morphinans is often hampered by a range of severe side effects, including respiratory depression, constipation, tolerance, and a high potential for addiction.[2][4][5][6] This has fueled a continuous search for novel analgesics with improved safety profiles. This technical guide delves into the chemistry, pharmacology, and drug discovery strategies centered on the morphinan scaffold, providing researchers and drug development professionals with a comprehensive overview of its potential in creating the next generation of pain therapeutics.

I. The Morphinan Scaffold: Structure and Activity

The fundamental morphinan structure consists of a phenanthrene (B1679779) core with an additional nitrogen-containing ring, creating a rigid framework that is crucial for its interaction with opioid receptors.[7] Naturally occurring morphinans like morphine, codeine, and thebaine are isolated from the opium poppy, Papaver somniferum.[3][7][8] These natural products have served as the starting point for a vast library of semi-synthetic and synthetic derivatives.[4][6][9]

Modifications to the morphinan skeleton have been extensively studied to understand how chemical structure influences analgesic activity and side effects.[5][10] Key positions on the scaffold where alterations significantly impact pharmacological properties include:

  • Position 3 (Phenolic Hydroxyl Group): This group is critical for analgesic activity. Masking it, as in codeine (a methyl ether), reduces potency.

  • Position 6 (Alcohol or Ketone): Modifications at this position can influence potency and the side-effect profile. For instance, the conversion of the C6-hydroxyl to an amine has led to the development of aminomorphinans with diverse pharmacological activities.[11]

  • Position 14 (Hydroxyl Group): The introduction of a hydroxyl group at C14, as seen in oxycodone and oxymorphone, often enhances analgesic potency.[5][9] Further substitutions at this position can modulate receptor selectivity and signaling bias.[6][9]

  • N-17 Substituent: The nature of the substituent on the nitrogen atom is a major determinant of activity. Small alkyl groups like methyl (as in morphine) are associated with agonist activity, while larger groups like allyl or cyclopropylmethyl can confer antagonist or mixed agonist-antagonist properties.[10]

Morphinan Skeleton: Key Positions for Modification cluster_morphinan Morphinan Core Structure cluster_modifications Structural Modifications and Their Effects morphinan_structure N17 N-17 Agonist vs. Antagonist Activity N17->morphinan_structure Position 17 C3 C-3 (Phenolic OH) Crucial for Analgesia C3->morphinan_structure Position 3 C6 C-6 (OH/Ketone) Modulates Potency & Side Effects C6->morphinan_structure Position 6 C14 C-14 (OH) Enhances Potency C14->morphinan_structure Position 14

Caption: Key modification sites on the morphinan skeleton.

II. Pharmacology and Signaling Pathways

Morphinan-based analgesics primarily exert their effects by acting on opioid receptors, which are G-protein coupled receptors (GPCRs).[1][12][13] The three main types of opioid receptors are mu (μ), delta (δ), and kappa (κ).[1][14] The analgesic effects of morphine and many of its derivatives are mediated primarily through the activation of the mu-opioid receptor (μOR).[4][5][6][14]

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of two main intracellular signaling pathways: the G-protein pathway and the β-arrestin pathway.[12][13][15][16]

  • G-protein Pathway: This is considered the "classical" signaling route responsible for the desired analgesic effects.[12] Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12] The Gβγ subunit can also modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, which contributes to the reduction of neuronal excitability and nociceptive transmission.[12]

  • β-Arrestin Pathway: This pathway is primarily involved in receptor desensitization and internalization.[12][15] However, it is also implicated in mediating many of the undesirable side effects of opioids, such as respiratory depression, tolerance, and constipation.[13]

The concept of biased agonism has emerged as a key strategy in modern opioid drug discovery.[2][13] A biased agonist preferentially activates one signaling pathway over another. The goal is to develop morphinan-based compounds that are biased towards the G-protein pathway to achieve potent analgesia while minimizing the recruitment of β-arrestin and its associated adverse effects.[13][17]

Opioid Receptor Signaling Pathways cluster_receptor Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) opioid_agonist Morphinan Agonist opioid_receptor Opioid Receptor (GPCR) opioid_agonist->opioid_receptor Binds g_protein Gαi/o & Gβγ opioid_receptor->g_protein Activates grk GRK opioid_receptor->grk Phosphorylation by adenylyl_cyclase Adenylyl Cyclase ↓ g_protein->adenylyl_cyclase ion_channels Ion Channels (Ca²⁺↓, K⁺↑) g_protein->ion_channels cAMP cAMP ↓ adenylyl_cyclase->cAMP analgesia Analgesia ion_channels->analgesia cAMP->analgesia p_receptor Phosphorylated Receptor grk->p_receptor beta_arrestin β-Arrestin p_receptor->beta_arrestin Recruits internalization Receptor Internalization beta_arrestin->internalization side_effects Side Effects beta_arrestin->side_effects

Caption: Simplified opioid receptor signaling pathways.

III. Drug Discovery and Development Workflow

The discovery of novel analgesics based on the morphinan scaffold follows a structured workflow that integrates medicinal chemistry, in vitro pharmacology, and in vivo testing.

Analgesic Drug Discovery Workflow start Lead Identification (e.g., Natural Product, HTS) synthesis Chemical Synthesis & Scaffold Modification start->synthesis in_vitro In Vitro Screening (Binding & Functional Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar optimization Lead Optimization (Potency, Selectivity, Bias) sar->optimization optimization->synthesis Iterative Cycles in_vivo In Vivo Efficacy (Animal Pain Models) optimization->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd preclinical Preclinical Development (Toxicity & Safety Studies) pk_pd->preclinical

Caption: General workflow for morphinan-based drug discovery.

IV. Quantitative Data of Selected Morphinan Derivatives

The following tables summarize the in vitro binding affinities and functional activities of representative morphinan-based compounds at human opioid receptors. This data allows for a comparative analysis of their potency and selectivity.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of Selected Morphinan Derivatives

Compoundμ-OR (Ki, nM)δ-OR (Ki, nM)κ-OR (Ki, nM)Reference
Morphine1.0 - 10100 - 30030 - 100[18]
DAMGO1.1617903440[18]
Oxycodone15.71000335[18]
Fentanyl0.3918.61600[18]
Naloxone1.2517.51.7[18]
norBNI47430.28[18]

Table 2: In Vitro Functional Activity (EC50, nM) in Calcium Mobilization Assay

Compoundμ-OR (EC50, nM)δ-OR (EC50, nM)κ-OR (EC50, nM)Reference
Morphine29.2>10,000114[18]
DAMGO0.232062150[18]
Oxycodone15.5>10,0001180[18]
Fentanyl0.1129.510,700[18]
Deltorphin II12900.161340[18]
U6959311,10031101.0[18]

Data is compiled from various assays and cell lines, and direct comparisons should be made with caution.[18]

V. Key Experimental Protocols

Reproducible and validated experimental methods are crucial for the discovery and characterization of novel morphinan-based analgesics.

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor.

  • Objective: To determine the Ki of a test compound for the human mu-opioid receptor.[19]

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.[19]

    • Radioligand: [3H]-DAMGO (a selective mu-opioid receptor agonist).[19]

    • Test Compound: Morphinan derivative of interest.

    • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[19]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[19]

    • Filtration Apparatus: Cell harvester with glass fiber filters.[19]

    • Scintillation Counter.[19]

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[19]

    • Assay Setup (96-well plate, in triplicate):

      • Total Binding: Assay buffer, [3H]-DAMGO, and membrane suspension.[19]

      • Non-specific Binding: Assay buffer, [3H]-DAMGO, 10 µM Naloxone, and membrane suspension.[19]

      • Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the test compound.[19]

    • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[19]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[19]

    • Washing: Wash the filters multiple times with ice-cold assay buffer.[19]

    • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.[19]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.[19]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.[19]

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.[19]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

This is a common method for assessing the efficacy of centrally acting analgesics in animal models.

  • Objective: To measure the latency of a pain response to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a controlled surface temperature (typically 52-55°C).[20][21]

  • Animals: Mice (18-22g) or rats.[20]

  • Procedure:

    • Acclimatization: Allow animals to acclimate to the testing room.

    • Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Drug Administration: Administer the test compound or vehicle control (e.g., intraperitoneally or subcutaneously).

    • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency again.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

This model is used to evaluate peripherally and centrally acting analgesics by inducing a visceral inflammatory pain response.[22]

  • Objective: To count the number of abdominal constrictions (writhes) following an injection of an irritant.

  • Materials: 0.6% acetic acid solution.[22]

  • Animals: Mice.

  • Procedure:

    • Grouping: Divide animals into groups (vehicle control, positive control, test compound groups).[20]

    • Drug Administration: Administer the test compound or controls to the respective groups.

    • Induction of Writhing: After a set period (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally (typically 10 ml/kg).[20][22]

    • Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a defined period (e.g., 20 minutes).[22]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.

VI. Conclusion and Future Directions

The morphinan skeleton remains an exceptionally valuable scaffold in the quest for safer and more effective analgesics.[2] Advances in our understanding of opioid receptor pharmacology, particularly the nuances of signaling pathways and the concept of biased agonism, have opened new avenues for rational drug design.[2][13] By strategically modifying the morphinan core, medicinal chemists can fine-tune the pharmacological properties of new compounds to enhance their therapeutic index. The integration of computational docking, sophisticated in vitro functional assays, and predictive in vivo models will continue to drive the evolution of morphinan-based drugs, bringing hope for potent pain relief without the debilitating side effects that have long been associated with this class of molecules.[17] The ongoing research into multifunctional ligands that target multiple opioid receptors simultaneously also represents a promising strategy for the future of pain management.[5][9]

References

The Pivotal Role of Structure in the Agonist Activity of N-methylmorphinan-6-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morphinan (B1239233) skeleton, a core component of many potent analgesics, has been a focal point of medicinal chemistry for decades. Within this class of compounds, N-methylmorphinan-6-ones represent a critical scaffold, the modification of which has profound implications for opioid receptor affinity, selectivity, and functional activity. This technical guide delves into the intricate structure-activity relationships (SAR) of these compounds, offering a comprehensive overview of how chemical substitutions at key positions govern their pharmacological profiles. By synthesizing data from numerous studies, this document provides a detailed resource for researchers engaged in the design and development of novel opioid analgesics with improved therapeutic indices.

Core Structure and Key Positions for Modification

The fundamental N-methylmorphinan-6-one structure serves as a template for a wide array of derivatives. The SAR of this class is primarily dictated by substitutions at three key positions: the C5, C6, and C14 positions of the morphinan ring system. Each of these sites offers a unique opportunity to modulate the interaction of the ligand with opioid receptors, particularly the mu-opioid receptor (MOR), the primary target for most opioid analgesics.[1][2][3][4][5]

Data Presentation: Quantitative Analysis of Structure-Activity Relationships

The following tables summarize the in vitro and in vivo data for a series of N-methylmorphinan-6-one analogs, highlighting the impact of various substitutions on their opioid receptor binding affinities and functional potencies.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-methylmorphinan-6-one Analogs

CompoundR5R6R14Mu (Ki, nM)Delta (Ki, nM)Kappa (Ki, nM)Reference
Oxymorphone (1)H=O-OH0.25 ± 0.0419.8 ± 1.315.1 ± 0.9[6]
14-O-methyloxymorphone (2)H=O-OCH30.09 ± 0.0110.3 ± 0.87.8 ± 0.5[6]
14-O-benzyloxymorphone (3)H=O-OBn0.18 ± 0.032.41 ± 0.173.60 ± 0.25[6]
14-Methoxymetopon (4)-CH3=O-OCH30.15 ± 0.0227.1 ± 1.912.7 ± 0.9[7]
1a (6-desoxo-oxymorphone)HH2-OH0.34 ± 0.0812.9 ± 1.67.92 ± 4.47[6]
2a (6-desoxo-14-O-methyloxymorphone)HH2-OCH30.10 ± 0.0211.2 ± 1.16.8 ± 0.7[6]
3a (6-desoxo-14-O-benzyloxymorphone)HH2-OBn0.02 ± 0.0031.03 ± 0.082.41 ± 0.17[6]
4a (6-desoxo-14-methoxymetopon)-CH3H2-OCH30.12 ± 0.0225.1 ± 2.513.0 ± 1.3[6]

Table 2: In Vitro and In Vivo Functional Activity of N-methylmorphinan-6-one Analogs

CompoundR5R6R14[35S]GTPγS EC50 (nM)[35S]GTPγS Emax (%)Hot-Plate ED50 (µg/kg, s.c.)Reference
Oxymorphone (1)H=O-OH4.35 ± 0.98101 ± 379[6]
14-O-methyloxymorphone (2)H=O-OCH31.85 ± 0.35105 ± 42.41[6]
14-O-benzyloxymorphone (3)H=O-OBn2.95 ± 0.54104 ± 33.60[6]
14-Methoxymetopon (4)-CH3=O-OCH33.28 ± 0.8199.2 ± 2.81.66[6]
1a (6-desoxo-oxymorphone)HH2-OH5.25 ± 1.1598 ± 5110[6]
2a (6-desoxo-14-O-methyloxymorphone)HH2-OCH32.10 ± 0.45102 ± 32.85[6]
3a (6-desoxo-14-O-benzyloxymorphone)HH2-OBn1.15 ± 0.25103 ± 41.25[6]
4a (6-desoxo-14-methoxymetopon)-CH3H2-OCH32.95 ± 0.54104 ± 31.90[6]

Structure-Activity Relationship Insights

The Influence of the C14-Substituent

The nature of the substituent at the C14 position plays a paramount role in determining the pharmacological profile of N-methylmorphinan-6-ones.

  • 14-Hydroxy Group: The parent compound, oxymorphone, possesses a 14-hydroxyl group and exhibits high affinity for the MOR.

  • 14-Alkoxy Groups: Introduction of a 14-methoxy group, as seen in 14-O-methyloxymorphone, not only increases the MOR affinity approximately 9-fold but also leads to a significant 40-fold increase in antinociceptive potency.[1] However, this modification does not necessarily improve the side-effect profile, with compounds like 14-O-methyloxymorphone still inducing typical opioid-like side effects such as respiratory depression and physical dependence.[6] Larger alkoxy groups, such as a benzyloxy group, also tend to enhance affinity and potency.[8]

The Role of the C5-Substituent

Modifications at the C5 position have been explored to fine-tune the activity and selectivity of these compounds.

  • 5-Methyl Group: The introduction of a 5-methyl group, as in 14-methoxymetopon, maintains the high subnanomolar affinity for the MOR.[7] This substitution can lead to a more favorable side-effect profile, with reports of less respiratory depression, constipation, and abuse potential compared to conventional MOR agonists.[6]

The Impact of the C6-Carbonyl Group

The carbonyl group at the C6 position has been a target for extensive modification to alter the pharmacological properties.

  • Deletion of the 6-Carbonyl: The removal of the 6-keto function to yield 6-desoxo analogs does not significantly affect the binding affinity at the MOR for most derivatives.[6][8] For instance, the 6-desoxo counterparts of oxymorphone and 14-O-methyloxymorphone show similar binding profiles to their 6-keto parents.[6]

  • Conversion to other functionalities: The 6-carbonyl group can be chemically converted into various other functionalities, such as hydrazones, oximes, and cyano groups.[6][9] These modifications can lead to compounds with potent antinociceptive efficacies and potentially improved side-effect profiles.[6][9] For example, 6-cyano-N-methylmorphinans exhibit high affinity and selectivity for the MOR and are potent agonists both in vitro and in vivo.[6]

Experimental Protocols

The characterization of N-methylmorphinan-6-ones relies on a suite of well-established in vitro and in vivo assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of the compounds for different opioid receptors (mu, delta, and kappa).

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptors (hMOR, hDOR, hKOR).[6]

  • Competition Binding: The assay is performed in a competitive format where the test compound competes with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) for binding to the receptor.[6][8]

  • Incubation: The reaction mixture, containing the cell membranes, radioligand, and varying concentrations of the test compound, is incubated to reach equilibrium.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein-coupled receptors, such as the opioid receptors.

Methodology:

  • Membrane Preparation: Similar to binding assays, membranes from CHO cells expressing the human MOR are used.[6]

  • Assay Components: The assay mixture includes the cell membranes, the test compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein. The reaction is allowed to proceed for a defined period.

  • Separation and Counting: The bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration. The amount of radioactivity is then measured.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a standard full agonist (e.g., DAMGO) are determined.[6]

In Vivo Antinociception Assays (Hot-Plate Test)

This assay assesses the analgesic efficacy of the compounds in animal models.

Methodology:

  • Animal Model: Mice are typically used for this assay.[6]

  • Drug Administration: The test compound is administered, usually via subcutaneous (s.c.) injection.[6]

  • Nociceptive Stimulus: At predetermined time points after drug administration, the mouse is placed on a heated surface (the "hot plate") maintained at a constant temperature.

  • Response Measurement: The latency for the mouse to exhibit a pain response (e.g., licking a paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated.[6]

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist N-methylmorphinan-6-one (Agonist) MOR Mu-Opioid Receptor (MOR) Agonist->MOR G_protein Gi/o Protein MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channels G_beta_gamma->GIRK Activation Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia SideEffects Side Effects cAMP->SideEffects GIRK->Analgesia GIRK->SideEffects Ca_channel->Analgesia Ca_channel->SideEffects Binding_Assay_Workflow start Start prep Prepare Cell Membranes (CHO cells with hMOR) start->prep mix Prepare Reaction Mixture: - Membranes - Radiolabeled Ligand ([³H]DAMGO) - Test Compound (Varying Conc.) prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Bound Radioactivity (Liquid Scintillation Counting) filter->count analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff count->analyze end End analyze->end

References

The N-Substituent: A Key Modulator of Morphinan Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The morphinan (B1239233) scaffold, the structural foundation of a multitude of clinically significant opioids, possesses a critical locus for pharmacological modulation at the nitrogen atom (N-17). The identity of the substituent at this position, the N-substituent, profoundly dictates the functional activity of the molecule, capable of converting a potent agonist into a partial agonist or even a complete antagonist. This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) governed by the N-substituent, details the experimental protocols used to elucidate these activities, and visualizes the key signaling pathways involved.

Structure-Activity Relationships: The Influence of the N-Substituent

The nature of the N-substituent on the morphinan skeleton is a primary determinant of its interaction with opioid receptors—mu (µ, MOP), delta (δ, DOP), and kappa (κ, KOP)—and its subsequent functional output.[1] The transition from agonist to antagonist activity is a well-established principle in morphinan SAR.

From Agonism to Antagonism:

  • N-Methyl Group: The prototypical N-methyl group, as seen in morphine and oxymorphone, is associated with potent agonist activity, primarily at the µ-opioid receptor.[2]

  • Larger N-Alkyl Groups: Replacing the N-methyl group with larger alkyl substituents, such as N-allyl (nalorphine, naloxone) or N-cyclopropylmethyl (naltrexone), classically results in a shift towards antagonist or partial agonist activity.[1][2] For instance, nalorphine, the N-allyl analog of morphine, was one of the first recognized opioid antagonists.[1] Similarly, naloxone (B1662785) and naltrexone, the N-allyl and N-cyclopropylmethyl analogs of oxymorphone respectively, are potent antagonists used clinically to reverse opioid overdose.[1]

  • N-Phenethyl Group: In contrast to the trend of larger N-substituents inducing antagonism, the N-phenethyl group often enhances agonist potency. N-phenethylnormorphine is significantly more potent than morphine.[3] This is attributed to the phenethyl group reaching an additional binding pocket within the µ-opioid receptor.[3] This enhancement in affinity and potency is also observed in the oxymorphone series.[1][4]

Biased Agonism:

The N-substituent can also influence the intracellular signaling cascade initiated upon receptor binding, a phenomenon known as biased agonism. Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through G proteins (leading to analgesia) but also recruit β-arrestins (implicated in side effects like respiratory depression and tolerance).[5][6] Certain N-substituents can preferentially activate one pathway over the other. For example, some ligands have been designed to be G protein-biased, with the aim of producing potent analgesia with a reduced side-effect profile.[7]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for a selection of N-substituted morphinans, illustrating the impact of the N-substituent on opioid receptor binding affinity and functional activity.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted Morphinans

CompoundN-Substituentµ (MOP) Ki (nM)δ (DOP) Ki (nM)κ (KOP) Ki (nM)Reference
Morphine-CH₃6.5260380[1]
N-Phenethylnormorphine-CH₂CH₂Ph0.93110150[1]
Oxymorphone-CH₃1.218085[1]
N-Phenethyloxymorphone-CH₂CH₂Ph0.79545[1]
Naloxone-CH₂CH=CH₂1.82515[1]
Naltrexone-CH₂-c-Pr0.21.51.0[1]

Table 2: In Vitro Functional Activity of N-Substituted Morphinans at the µ-Opioid Receptor

CompoundN-SubstituentAssayParameterValueReference
Morphine-CH₃[³⁵S]GTPγSEC₅₀ (nM)4.7[5]
N-Phenethylnormorphine-CH₂CH₂Ph[³⁵S]GTPγSEC₅₀ (nM)0.3[1]
Oxymorphone-CH₃[³⁵S]GTPγSEC₅₀ (nM)2.5[1]
N-Phenethyloxymorphone-CH₂CH₂Ph[³⁵S]GTPγSEC₅₀ (nM)0.2[1]
N-p-Nitrophenethylnorhydromorphone-CH₂CH₂-p-NO₂-Ph[³⁵S]GTPγSEC₅₀ (nM)0.04[5]
N-m-Nitrophenethylnorhydromorphone-CH₂CH₂-m-NO₂-Ph[³⁵S]GTPγSAntagonist-[5]

Experimental Protocols

The characterization of N-substituted morphinans relies on a suite of standardized in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.[8] It involves the competition between an unlabeled test compound and a radiolabeled ligand with known affinity for the receptor.[8][9]

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.[7]

  • Assay Incubation: A fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U-69,593 for KOP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[8]

  • Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.[10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G protein activation following agonist binding to a GPCR.[7] It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[7][11]

Protocol Outline:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Incubation: Receptor-containing membranes are incubated with GDP, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.[7]

  • Termination and Filtration: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS.[7]

  • Quantification: Radioactivity on the filters is counted.

  • Data Analysis: Data are plotted as specific binding versus the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (potency) and Emax (efficacy) values.[7]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an important signaling pathway in its own right.[12]

Protocol Outline (BRET-based):

  • Cell Line: A cell line co-expressing the opioid receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) is used.

  • Ligand Stimulation: Cells are treated with varying concentrations of the test compound.

  • BRET Measurement: Upon agonist-induced β-arrestin recruitment, Rluc and GFP are brought into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a plate reader.

  • Data Analysis: The BRET ratio is plotted against the ligand concentration to generate a dose-response curve, from which EC₅₀ and Emax values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR Opioid Receptor (GPCR) Agonist->GPCR Binding G_protein G Protein (αβγ) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Production

Caption: Canonical G protein signaling pathway for opioid receptors.

Beta_Arrestin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR Opioid Receptor (GPCR) Agonist->GPCR Binding GRK GRK GPCR->GRK Recruits Phosphorylated_GPCR Phosphorylated Receptor GRK->Phosphorylated_GPCR Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_GPCR->Beta_Arrestin Recruits Signaling_Scaffold Signaling Scaffold (e.g., MAPK activation) Beta_Arrestin->Signaling_Scaffold Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: β-Arrestin recruitment and signaling pathway.

GTPgS_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Test Compound, GDP, and [³⁵S]GTPγS Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound [³⁵S]GTPγS Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC₅₀, Emax) Counting->Analysis End End Analysis->End

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Conclusion

The N-substituent is a pivotal determinant of morphinan pharmacology, offering a versatile handle to fine-tune functional activity. A thorough understanding of the structure-activity relationships at this position, underpinned by robust in vitro characterization, is essential for the rational design of novel opioid therapeutics. The ability to modulate the agonist/antagonist profile and potentially introduce bias in signaling pathways through modification of the N-substituent continues to be a fruitful area of research in the quest for safer and more effective analgesics.

References

The Genesis and Evolution of Morphinan Alkaloids: A Technical Guide to Their Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morphinan (B1239233) class of alkaloids, with morphine as its progenitor, represents a cornerstone of modern pharmacology, providing unparalleled analgesia while simultaneously presenting significant challenges related to addiction and side effects. This technical guide provides an in-depth exploration of the discovery and medicinal chemistry history of morphinan alkaloids. It traces the journey from the initial isolation of morphine from Papaver somniferum to the intricate structure-activity relationship (SAR) studies that have guided the development of a vast array of semi-synthetic and synthetic derivatives. This document details the biosynthesis of these complex molecules, the pharmacological profiles of key compounds, and the intracellular signaling cascades they trigger. Furthermore, it furnishes detailed experimental protocols for essential assays and presents quantitative data in a structured format to facilitate comparative analysis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the ongoing effort to design safer and more effective opioid analgesics.

Discovery and Early History

The history of morphinan alkaloids begins with the isolation of morphine from opium, the dried latex of the poppy plant Papaver somniferum. In 1804, the German pharmacist Friedrich Wilhelm Adam Sertürner successfully isolated and characterized the active principle of opium, which he named "morphium" after Morpheus, the Greek god of dreams.[1][2] This marked the dawn of alkaloid chemistry.[1][2] For over a century, the primary source of morphine was the labor-intensive process of harvesting opium. A significant advancement came from the Hungarian pharmacist János Kabay, who, in 1925, patented a "green method" for directly extracting morphine and other alkaloids from dried poppy straw, a process that was adopted worldwide and formed the basis of the modern opiate industry.[1][2]

Biosynthesis of Morphinan Alkaloids

In Papaver somniferum, morphinan alkaloids are synthesized through a complex biosynthetic pathway starting from the amino acid L-tyrosine. A key step in this pathway is the isomerization of (S)-reticuline to (R)-reticuline. The gene responsible for this conversion, STORR, is a fusion of two other genes and is pivotal for the production of morphine. The pathway then proceeds through a series of enzymatic transformations to yield thebaine, which serves as the precursor to both codeine and morphine.

Morphinan Biosynthesis L-Tyrosine L-Tyrosine S-Norcoclaurine S-Norcoclaurine L-Tyrosine->S-Norcoclaurine TyrDC, TyrAT, Phenolase, 4HPPDC S-Reticuline S-Reticuline S-Norcoclaurine->S-Reticuline Methyltransferases R-Reticuline R-Reticuline S-Reticuline->R-Reticuline STORR gene product Salutaridine Salutaridine R-Reticuline->Salutaridine Salutaridine Synthase (PsSAS) Salutaridinol Salutaridinol Salutaridine->Salutaridinol Salutaridine Reductase (PsSAR) Salutaridinol-7-O-acetate Salutaridinol-7-O-acetate Salutaridinol->Salutaridinol-7-O-acetate Salutaridinol Acetyltransferase (PsSAT) Thebaine Thebaine Salutaridinol-7-O-acetate->Thebaine Spontaneous Neopinone Neopinone Thebaine->Neopinone Thebaine 6-O-demethylase (T6ODM) Codeinone Codeinone Neopinone->Codeinone Isomerase Codeine Codeine Codeinone->Codeine Codeinone Reductase (COR) Morphine Morphine Codeine->Morphine Codeine O-demethylase (CODM)

Figure 1: Biosynthesis of Morphinan Alkaloids.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The morphinan scaffold has been a fertile ground for medicinal chemistry, with the goal of separating the potent analgesic effects from the detrimental side effects.[3][4] Structure-activity relationship (SAR) studies have been instrumental in guiding the chemical modifications of the morphine molecule.[5][6]

Key structural features of the morphinan nucleus that influence its pharmacological activity include:

  • The Phenolic 3-Hydroxyl Group: This group is crucial for analgesic activity. Masking this group, as in codeine (3-methoxy), significantly reduces binding affinity to the μ-opioid receptor and analgesic potency.[7] Codeine's analgesic effect is primarily due to its O-demethylation to morphine in the liver.

  • The 6-Hydroxyl Group: Modification of this group can have varied effects. Acetylation, as in heroin (3,6-diacetylmorphine), increases lipophilicity, leading to more rapid brain penetration and a more potent euphoric effect. Oxidation to a ketone, as in hydromorphone and oxymorphone, generally increases analgesic potency.[5][7]

  • The N-Methyl Group: The substituent on the nitrogen atom is a critical determinant of activity. Small alkyl groups generally retain agonist activity. However, replacing the methyl group with larger substituents, such as allyl (in naloxone) or cyclopropylmethyl (in naltrexone), confers opioid receptor antagonist properties.[8]

  • The C14 Position: Introduction of a hydroxyl group at C14, as seen in oxycodone and oxymorphone, often enhances μ-opioid receptor agonist activity.[9]

  • The C4-C5 Ether Bridge: Removal of this ether linkage generally reduces activity.

Quantitative Pharmacological Data

The affinity of morphinan alkaloids for the different opioid receptor subtypes (μ, δ, and κ) is a key determinant of their pharmacological profile. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Morphine1.2 - 1.168[7][10]150.2 (hypothetical)[11]75.8 (hypothetical)[11]
Codeine>100[12]--
Heroin (as 6-monoacetylmorphine)1.1[7]--
Hydromorphone0.6[7]--
Oxymorphone<1[12]--
Thebaine---
Naloxone (B1662785)1.52[11]--
Naltrexone---
Buprenorphine<1[12]High affinity antagonist[13]High affinity antagonist[13]
Etorphine---

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a compilation from various sources for comparative purposes.

Key Semi-Synthetic and Synthetic Morphinans

The chemical versatility of the morphinan structure has led to the development of numerous semi-synthetic and synthetic derivatives with diverse pharmacological properties.[3]

  • Codeine and Heroin: These are early semi-synthetic derivatives of morphine. Codeine is a widely used antitussive and mild analgesic, while heroin is a potent and highly addictive analgesic.

  • Naloxone and Naltrexone: These are opioid antagonists synthesized from thebaine.[2][14][15] They are crucial for treating opioid overdose and in the management of opioid addiction. The synthesis typically involves N-demethylation of an oxymorphone precursor followed by N-alkylation with an allyl or cyclopropylmethyl group.[2][16]

Naloxone_Naltrexone_Synthesis Thebaine Thebaine 14-Hydroxycodeinone 14-Hydroxycodeinone Thebaine->14-Hydroxycodeinone Oxidation Oxycodone Oxycodone 14-Hydroxycodeinone->Oxycodone Reduction Oxymorphone Oxymorphone Oxycodone->Oxymorphone O-Demethylation Noroxymorphone Noroxymorphone Oxymorphone->Noroxymorphone N-Demethylation Naloxone Naloxone Noroxymorphone->Naloxone N-Allylation Naltrexone Naltrexone Noroxymorphone->Naltrexone N-Cyclopropylmethylation

Figure 2: Simplified Synthesis of Naloxone and Naltrexone from Thebaine.

  • Buprenorphine and Etorphine: These are highly potent semi-synthetic opioids derived from thebaine. Buprenorphine is a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor, a profile that makes it useful for opioid addiction treatment.[13][17] Etorphine is an extremely potent analgesic, primarily used in veterinary medicine.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs).[18] Upon agonist binding, they initiate intracellular signaling cascades that ultimately lead to the observed pharmacological effects. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, opioid receptor activation leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein (α, β, γ) Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel K+ Channel G_Protein->K_Channel βγ subunit activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits cAMP cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_Channel->Ca_influx Opioid_Agonist Opioid Agonist Opioid_Agonist->Opioid_Receptor ATP ATP ATP->AC

Figure 3: Opioid Receptor G-protein Signaling Pathway.

Experimental Methodologies

Opioid Receptor Binding Assay (Competitive Radioligand)

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.[1]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (e.g., μ-opioid receptor).[1]

  • Radioligand: A tritiated ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]-DAMGO for the μ-opioid receptor).[1][11]

  • Test Compound: The morphinan alkaloid of interest.

  • Non-specific Binding Control: A non-selective opioid receptor antagonist at a high concentration (e.g., 10 µM Naloxone).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[1]

  • Scintillation Counter.[1]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[1]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[1]

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[18]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[1]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

In Vivo Analgesic Activity Assay (Hot Plate Test)

Objective: To assess the central analgesic activity of a test compound in rodents.[19][20]

Apparatus:

  • A commercially available hot plate analgesiometer with a precisely controlled surface temperature.[4]

  • A transparent Plexiglas cylinder to confine the animal on the hot plate.[4]

Procedure:

  • Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing room for at least 60 minutes before the experiment.[4]

  • Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[19][20]

  • Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., morphine) to different groups of animals via a specific route (e.g., intraperitoneally).[20][21]

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 45, and 60 minutes), place the animals back on the hot plate and measure their reaction time.[20]

  • Data Analysis:

    • Compare the post-treatment latencies to the baseline latencies for each group.

    • A significant increase in reaction time in the test group compared to the vehicle control group indicates analgesic activity.[19]

    • The percentage of maximal possible effect (%MPE) can be calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conclusion

The journey of morphinan alkaloids, from a crude plant extract to a diverse class of indispensable medicines, is a testament to the power of medicinal chemistry. The continuous effort to understand and manipulate the structure-activity relationships of the morphinan scaffold has yielded compounds with a wide spectrum of pharmacological activities, from potent analgesics to life-saving antagonists. However, the challenge of creating an ideal opioid analgesic with a high therapeutic index and low abuse potential remains. Future research will likely focus on developing biased agonists that selectively activate G-protein signaling pathways over β-arrestin pathways, potentially separating analgesia from adverse effects. Advances in computational chemistry and structural biology will undoubtedly continue to refine our understanding of opioid receptor-ligand interactions, paving the way for the next generation of morphinan-based therapeutics.

References

Thebaine: A Versatile Scaffold for the Semi-Synthesis of Morphinans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thebaine, a naturally occurring opium alkaloid, serves as a crucial and versatile starting material for the semi-synthesis of a wide array of clinically significant morphinans. Its unique chemical structure, featuring a conjugated diene system, provides a reactive handle for a variety of chemical transformations, enabling the production of potent analgesics, opioid antagonists, and mixed agonist-antagonists. This technical guide provides a comprehensive overview of the core synthetic strategies employed to convert thebaine into key morphinan (B1239233) drugs, including oxycodone, oxymorphone, naloxone, naltrexone (B1662487), and buprenorphine. Detailed experimental methodologies for pivotal reactions, quantitative data on reaction yields, and visual representations of synthetic workflows and signaling pathways are presented to facilitate a deeper understanding for researchers in drug development and medicinal chemistry.

Introduction

The morphinan skeleton is the foundational structure for a class of compounds that have profoundly impacted medicine, primarily through their interaction with the central nervous system's opioid receptors. While morphine and codeine can be directly isolated from the opium poppy (Papaver somniferum), thebaine, another constituent, is not used therapeutically in its natural form due to its stimulant and convulsive properties. However, the chemical architecture of thebaine makes it an invaluable precursor for the synthesis of more complex and therapeutically useful morphinans.[1] The semi-synthesis of these compounds from thebaine is a cornerstone of the pharmaceutical industry, providing essential medicines for pain management, addiction treatment, and overdose reversal.[2]

This guide will delve into the key chemical transformations that underpin the conversion of thebaine to vital semi-synthetic morphinans. These transformations primarily involve:

  • Oxidation and Reduction: Modification of the C-ring to introduce hydroxyl and ketone functionalities.

  • N-Demethylation: Removal of the N-methyl group to allow for the introduction of other substituents that modulate pharmacological activity.

  • O-Demethylation: Cleavage of the C3-methyl ether to yield a phenolic hydroxyl group, which is crucial for the activity of many opioid antagonists.

  • Diels-Alder Reaction: A [4+2] cycloaddition utilizing the diene system of thebaine to construct the etheno bridge characteristic of orvinols like buprenorphine.

  • Grignard Reaction: Addition of organomagnesium reagents to introduce bulky substituents, notably in the synthesis of buprenorphine.

Understanding these core reactions and their optimization is critical for the efficient and scalable production of these essential medicines.

Semi-Synthetic Pathways from Thebaine

The following sections outline the synthetic routes from thebaine to several key semi-synthetic morphinans.

Synthesis of Oxycodone and Oxymorphone

Oxycodone is a potent semi-synthetic opioid agonist widely used for the management of moderate to severe pain.[3] Its synthesis from thebaine is a well-established industrial process. Oxymorphone, the 3-hydroxylated analog of oxycodone, is another powerful analgesic and a key intermediate in the synthesis of opioid antagonists.

The conversion of thebaine to oxycodone typically involves a two-step process:

  • Oxidation: Thebaine is oxidized to 14-hydroxycodeinone. This is commonly achieved using oxidizing agents such as hydrogen peroxide in formic acid or peracetic acid.[4]

  • Reduction (Hydrogenation): The double bond in 14-hydroxycodeinone is then reduced to yield oxycodone. This is typically carried out via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C).[3]

Oxymorphone can be synthesized from oxycodone by O-demethylation of the 3-methoxy group, often using reagents like boron tribromide (BBr₃).[5]

Synthesis of Naloxone and Naltrexone

Naloxone and naltrexone are opioid antagonists that are critical for reversing opioid overdoses and for the treatment of opioid and alcohol dependence.[4] Their synthesis also originates from thebaine, often via the intermediate oxymorphone.

The general synthetic strategy involves:

  • Synthesis of Oxymorphone: As described above, thebaine is converted to oxycodone, which is then O-demethylated to oxymorphone.

  • N-Demethylation: The N-methyl group of oxymorphone is removed to produce noroxymorphone (B159341). This can be achieved using various reagents, including cyanogen (B1215507) bromide (von Braun reaction) or chloroformates.

  • N-Alkylation: The secondary amine of noroxymorphone is then alkylated with an appropriate alkyl halide to introduce the N-allyl group (for naloxone) or the N-cyclopropylmethyl group (for naltrexone).[6]

Synthesis of Buprenorphine

Buprenorphine is a partial µ-opioid agonist and a κ-opioid antagonist used for pain management and opioid addiction treatment.[7][8] Its synthesis from thebaine is more complex and involves the construction of a 6,14-etheno-bridged structure.[6]

The key steps in the synthesis of buprenorphine are:

  • Diels-Alder Reaction: Thebaine undergoes a [4+2] cycloaddition reaction with a dienophile, typically methyl vinyl ketone, to form a 7α-acetyl-6,14-endo-ethenotetrahydrothebaine adduct.[9]

  • Grignard Reaction: A Grignard reagent, tert-butylmagnesium chloride, is added to the acetyl group to introduce the characteristic tert-butyl group.

  • N-Demethylation and N-Alkylation: The N-methyl group is removed and replaced with a cyclopropylmethyl group. This can be achieved through various methods, including the use of cyanogen bromide followed by reduction and alkylation.[9]

  • O-Demethylation: The 3-methoxy group is cleaved to yield the final buprenorphine product.

Data Presentation: Comparative Yields

The efficiency of converting thebaine to its derivatives can vary significantly depending on the chosen synthetic route and reaction conditions. The following table summarizes reported yields for the key transformations.

Conversion Key Reaction Steps Reported Yield Reference
Thebaine to Oxycodone1. Oxidation (H₂O₂/Formic Acid)2. Hydrogenation (Pd/C)~80% (for oxidation/reduction steps)[4]
Thebaine to 14-HydroxycodeinoneOxidation (H₂O₂/Formic Acid/NaHSO₄)65%[10]
14-Hydroxycodeinone to OxycodoneHydrogenation (Pd/C)84%[3]
Oxycodone to OxymorphoneO-Demethylation (Acidic environment)55%[4]
Oxymorphone to NoroxymorphoneN-Demethylation (Ethyl Chloroformate)-[4]
Noroxymorphone to NalbuphoneN-Alkylation (Cyclobutylmethyl bromide)82%[4]
Nalbuphone to NalbuphineReduction75%[4]
Thebaine to BuprenorphineMulti-step synthesis~30% (from a key intermediate)[6]
Oripavine to BuprenorphineMulti-step synthesis from Oripavine-[6]

Note: Yields can vary based on specific reaction conditions and scale.

Experimental Protocols

The following are representative experimental protocols for key reactions in the semi-synthesis of morphinans from thebaine. These are intended to be illustrative and may require optimization.

Oxidation of Thebaine to 14-Hydroxycodeinone
  • Procedure: Thebaine is dissolved in aqueous formic acid. To this solution, 30% hydrogen peroxide is added dropwise while maintaining the temperature. The reaction is monitored for completion. The product, 14-hydroxycodeinone, can be precipitated by adjusting the pH with aqueous ammonia.[10]

  • Detailed Example: Thebaine (10g) is dissolved in 116ml of formic acid and the solution is maintained at 30°C. 35.2g of m-chloroperoxybenzoic acid is added dropwise. After 4 hours of insulation, the system is purged with nitrogen. [CN104230945A]

Hydrogenation of 14-Hydroxycodeinone to Oxycodone
  • Procedure: 14-hydroxycodeinone is dissolved in a suitable solvent, such as acetic acid. A palladium-on-carbon catalyst (e.g., 5% or 10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with stirring until the reaction is complete. The catalyst is then removed by filtration, and the oxycodone base is isolated by neutralization of the acid.[3]

N-Demethylation and N-Alkylation (General)
  • N-Demethylation (von Braun Reaction): The N-methylated morphinan is treated with cyanogen bromide (BrCN) in a suitable solvent (e.g., chloroform) to form the N-cyano-normorphinan intermediate. This intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield the secondary amine (nor-derivative).

  • N-Alkylation: The nor-derivative is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or NaHCO₃). The appropriate alkylating agent (e.g., allyl bromide for naloxone, cyclopropylmethyl bromide for naltrexone) is added, and the reaction is heated to drive it to completion. The product is then isolated and purified.

Diels-Alder Reaction for Buprenorphine Synthesis
  • Procedure: Thebaine is reacted with an excess of methyl vinyl ketone in a suitable solvent (e.g., isopropanol (B130326) and water). The mixture is heated to reflux for several hours. Upon cooling, the Diels-Alder adduct crystallizes and can be collected by filtration.[9]

  • Detailed Example: To a mixture of Thebaine (20.0 g, 64.23 mmol), isopropanol (28 g) and water (14 g), Methyl vinyl ketone (13.5 g, 192.69 mmol, 3.0 eq) is added at ambient temperature. The suspension is heated to 60°C for 16 hours. [WO2021151908A1]

Grignard Reaction for Buprenorphine Synthesis
  • Procedure: The 7α-acetyl-6,14-endo-ethenotetrahydrothebaine adduct is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere. A solution of tert-butylmagnesium chloride in the same solvent is added slowly at a low temperature (e.g., 0°C). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted and purified.

Signaling Pathways and Pharmacological Rationale

The pharmacological effects of these semi-synthetic morphinans are mediated by their interactions with opioid receptors, primarily the µ (mu), κ (kappa), and δ (delta) receptors. These are G-protein coupled receptors (GPCRs).[11]

  • Agonists (e.g., Oxycodone, Oxymorphone): These molecules bind to and activate opioid receptors, primarily the µ-opioid receptor. This activation leads to the dissociation of the G-protein subunits (Gα and Gβγ). The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunits modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This cascade of events results in analgesia.[12]

  • Antagonists (e.g., Naloxone, Naltrexone): These compounds bind to opioid receptors with high affinity but do not activate them. By occupying the receptor's binding site, they block agonists from binding and eliciting a response. This competitive antagonism is the basis for their use in reversing opioid overdose.[13]

  • Partial Agonists/Mixed Agonist-Antagonists (e.g., Buprenorphine): Buprenorphine exhibits a more complex pharmacology. It is a partial agonist at the µ-opioid receptor, meaning it binds to and activates the receptor but produces a submaximal response compared to full agonists.[14] It also acts as an antagonist at the κ- and δ-opioid receptors.[15][16] This mixed profile contributes to its "ceiling effect" on respiratory depression and its utility in opioid maintenance therapy.[14]

The signaling cascade initiated by opioid receptor activation can also involve the β-arrestin pathway, which is implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.[17][18] The development of "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway is an active area of research aimed at creating safer analgesics.[19]

Visualizations

Synthetic Workflows

Thebaine_Derivatives_Synthesis cluster_oxy Oxycodone Pathway cluster_nal Antagonist Pathway cluster_bup Buprenorphine Pathway Thebaine Thebaine 14-Hydroxycodeinone 14-Hydroxycodeinone Thebaine->14-Hydroxycodeinone Oxidation Diels_Alder_Adduct Diels-Alder Adduct Thebaine->Diels_Alder_Adduct Diels-Alder (Methyl Vinyl Ketone) Oxycodone Oxycodone 14-Hydroxycodeinone->Oxycodone Hydrogenation Oxymorphone Oxymorphone Oxycodone->Oxymorphone O-Demethylation Noroxymorphone Noroxymorphone Oxymorphone->Noroxymorphone N-Demethylation Naltrexone Naltrexone Noroxymorphone->Naltrexone N-Alkylation (Cyclopropylmethyl) Naloxone Naloxone Noroxymorphone->Naloxone N-Alkylation (Allyl) Grignard_Product Grignard Product Diels_Alder_Adduct->Grignard_Product Grignard Reaction (t-BuMgCl) Buprenorphine Buprenorphine Grignard_Product->Buprenorphine N-Demethylation, N-Alkylation, O-Demethylation

Caption: Synthetic pathways from thebaine.

Opioid Receptor Signaling

Opioid_Signaling cluster_receptor Cell Membrane cluster_agonist Agonist Action cluster_antagonist Antagonist Action Opioid_Receptor Opioid Receptor (μ, κ, δ) G_Protein_Activation G-Protein Activation (Gαi/o, Gβγ) Opioid_Receptor->G_Protein_Activation beta_Arrestin_Recruitment β-Arrestin Recruitment Opioid_Receptor->beta_Arrestin_Recruitment No_Signal No Signal Transduction Opioid_Receptor->No_Signal Agonist Agonist (e.g., Oxycodone) Agonist->Opioid_Receptor Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase G_Protein_Activation->Adenylyl_Cyclase_Inhibition Ion_Channel_Modulation Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein_Activation->Ion_Channel_Modulation cAMP_Reduction ↓ cAMP Adenylyl_Cyclase_Inhibition->cAMP_Reduction Neuronal_Inhibition Neuronal Inhibition (Analgesia) Ion_Channel_Modulation->Neuronal_Inhibition Receptor_Internalization Receptor Internalization & Side Effects beta_Arrestin_Recruitment->Receptor_Internalization Antagonist Antagonist (e.g., Naloxone) Antagonist->Opioid_Receptor Blocks Agonist

Caption: Opioid receptor signaling pathways.

Conclusion

Thebaine remains an indispensable starting material in the pharmaceutical industry for the production of a diverse range of semi-synthetic morphinans. The chemical transformations discussed in this guide highlight the ingenuity of medicinal chemists in modifying this natural scaffold to create compounds with tailored pharmacological profiles. A thorough understanding of these synthetic pathways, coupled with quantitative data and mechanistic insights into their biological targets, is essential for the continued development of novel and improved morphinan-based therapeutics. Future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic methods, as well as designing biased agonists that can provide potent analgesia with a reduced side-effect profile.

References

An In-depth Technical Guide on the Physicochemical Properties and Lipophilicity of N-methylmorphinan-6-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and lipophilicity of N-methylmorphinan-6-ones, a class of compounds with significant relevance in the development of opioid analgesics. Understanding these fundamental characteristics is crucial for predicting a compound's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with target receptors.

Core Physicochemical Data of N-methylmorphinan-6-one Derivatives

The following tables summarize the available quantitative data on the physicochemical properties of various N-methylmorphinan-6-one derivatives. These properties are critical determinants of a drug's behavior in biological systems.

Table 1: Lipophilicity of N-methylmorphinan-6-ones and Related Compounds

Compound NameStructure/SubstituentslogP (experimental)clogP (calculated)Citation
14-O-methyloxymorphone5-unsubstituted0.60-[1]
14-methoxymetopon5-methyl> 0.60-[1]
5-benzyl-14-O-methyloxymorphone5-benzyl> 14-methoxymetopon-[1]
Oxymorphone (1)14-hydroxy0.671.39[1][2]
14-O-methyloxymorphone (2)14-methoxy-1.62[2]
14-O-benzyloxymorphone (3)14-benzyloxy-3.39[2]
14-methoxymetopon (4)5-methyl, 14-methoxy-2.13[2]
6-desoxo-oxymorphone (1a)14-hydroxy, 6-desoxo-1.83[2]
6-desoxo-14-O-methyloxymorphone (2a)14-methoxy, 6-desoxo-2.06[2]
6-desoxo-14-O-benzyloxymorphone (3a)14-benzyloxy, 6-desoxo-3.83[2]
6-desoxo-14-methoxymetopon (4a)5-methyl, 14-methoxy, 6-desoxo-2.57[2]

Table 2: Other Physicochemical Properties of Selected Morphinan Derivatives

Compound NameMelting Point (°C)pKa (predicted)Aqueous Solubility (g/L)Citation
Oxymorphone248–249 (decomposes)-24[3][4]
(+)-N-Methylmorphinan-3-ol≥19510.07 ± 0.20Soluble in saline[5]
Morphine2558.21 (experimental)-[6][7]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental in drug discovery. Below are detailed methodologies for key experiments.

Determination of Lipophilicity (logP/logD)

Lipophilicity, a crucial factor for membrane permeability, is commonly determined using the following methods:

2.1.1. Shake-Flask Method (Gold Standard)

This traditional method directly measures the partition coefficient of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (pH 7.4).

  • Protocol:

    • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

    • Saturate each solvent with the other by vigorous mixing for 24 hours, followed by separation.

    • A known amount of the N-methylmorphinan-6-one derivative is dissolved in the aqueous phase.

    • An equal volume of the pre-saturated n-octanol is added.

    • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • The two phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P. For ionizable compounds, the distribution coefficient (logD) is determined at a specific pH.

2.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

  • Protocol:

    • A series of standard compounds with known logP values are selected.

    • The retention times of these standards are measured on a reversed-phase HPLC column (e.g., C18) using a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

    • The retention time of the N-methylmorphinan-6-one derivative is measured under the same chromatographic conditions.

    • The logP of the test compound is then determined from the calibration curve using its measured retention factor.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the ionization state of a compound at a given pH, which significantly influences its solubility and ability to cross biological membranes.

2.2.1. Potentiometric Titration

This is a highly accurate method for determining pKa.

  • Protocol:

    • A solution of the N-methylmorphinan-6-one derivative of known concentration is prepared in water or a co-solvent system (e.g., methanol/water) if the compound has low aqueous solubility.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

2.2.2. UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.

  • Protocol:

    • A series of buffer solutions with a range of known pH values are prepared.

    • A constant concentration of the N-methylmorphinan-6-one derivative is added to each buffer solution.

    • The UV-Vis absorption spectrum of each solution is recorded.

    • The absorbance at a wavelength where the two species show a significant difference is plotted against the pH.

    • The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental workflows relevant to the study of N-methylmorphinan-6-ones.

Experimental_Workflow_for_Physicochemical_Profiling cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_biological Biological Evaluation Synthesis Synthesis of N-methylmorphinan-6-one Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization LogP Lipophilicity (logP/logD) - Shake-Flask - RP-HPLC Characterization->LogP pKa Acidity (pKa) - Potentiometric Titration - UV-Vis Spectrophotometry Characterization->pKa Solubility Aqueous Solubility - Shake-Flask - Potentiometric Titration Characterization->Solubility MeltingPoint Melting Point - Capillary Method Characterization->MeltingPoint BBB_Permeability Blood-Brain Barrier Permeability Assessment (e.g., PAMPA, in vivo models) LogP->BBB_Permeability pKa->BBB_Permeability Solubility->BBB_Permeability Receptor_Binding Opioid Receptor Binding Assays BBB_Permeability->Receptor_Binding Signaling_Assays Downstream Signaling (e.g., GTPγS binding) Receptor_Binding->Signaling_Assays

Caption: General experimental workflow for the physicochemical and biological profiling of N-methylmorphinan-6-ones.

Lipophilicity_and_BBB_Penetration Compound N-methylmorphinan-6-one Lipophilicity Lipophilicity (logP) Compound->Lipophilicity determines BBB Blood-Brain Barrier Lipophilicity->BBB influences penetration of CNS Central Nervous System (Opioid Receptors) BBB->CNS allows access to

Caption: Relationship between lipophilicity and blood-brain barrier penetration for N-methylmorphinan-6-ones.

Opioid_Receptor_Signaling_Pathway Ligand N-methylmorphinan-6-one (Agonist) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor binds to G_Protein Gi/o Protein Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel modulates cAMP cAMP Adenylyl_Cyclase->cAMP produces Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Simplified G-protein signaling pathway for μ-opioid receptor agonists like N-methylmorphinan-6-ones.

References

N-Methylmorphinan: A Prototypical Scaffold for Psychoactive Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morphinan (B1239233) scaffold, a tetracyclic ring system, represents a cornerstone in the development of psychoactive drugs, giving rise to a diverse array of therapeutic agents, including potent analgesics, cough suppressants, and dissociative anesthetics.[1] At the heart of this chemical class lies N-methylmorphinan, the prototype from which numerous clinically significant molecules have been derived. This technical guide provides a comprehensive overview of N-methylmorphinan as a foundational structure in drug discovery, detailing its synthesis, pharmacology, structure-activity relationships, and the experimental methodologies used in its evaluation. The content is tailored for researchers and professionals engaged in the exploration and development of novel therapeutics targeting the central nervous system.

The Morphinan Core: A Versatile Template

The rigid, well-defined structure of the morphinan nucleus has proven to be an ideal template for systematic chemical modifications, allowing for the fine-tuning of pharmacological activity. By altering substituents at various positions on the N-methylmorphinan backbone, medicinal chemists have been able to modulate receptor selectivity, potency, and functional activity, leading to compounds with distinct therapeutic profiles.[2][3] These modifications have yielded compounds that primarily interact with either the opioid receptor system, particularly the mu-opioid receptor (MOR), or the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][4]

Pharmacology of N-Methylmorphinan Derivatives

The pharmacological effects of N-methylmorphinan derivatives are largely dictated by their stereochemistry and the nature of the substituents on the morphinan skeleton.

Opioid Receptor Modulation

The levorotatory isomers of N-methylmorphinan derivatives typically exhibit significant affinity for opioid receptors, with many acting as potent agonists at the MOR.[4] This interaction is responsible for the powerful analgesic effects of well-known opioids like morphine and oxymorphone.[5][6] The binding of these ligands to the MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.[1][7]

NMDA Receptor Antagonism

In contrast, the dextrorotatory isomers of certain N-methylmorphinan derivatives, such as dextromethorphan, have low affinity for opioid receptors but act as antagonists at the NMDA receptor.[1][4] This interaction blocks the influx of calcium ions through the NMDA receptor channel, a mechanism that underlies the antitussive and, at higher doses, dissociative effects of these compounds.[8][9] The development of NMDA receptor antagonists with minimal side effects is an active area of research for treating a variety of neurological and psychiatric disorders.[10][11][12]

Structure-Activity Relationships (SAR)

Systematic modifications of the N-methylmorphinan structure have provided valuable insights into the structural requirements for potent and selective interaction with target receptors. Key positions for modification include:

  • Position 3: The phenolic hydroxyl group is crucial for opioid activity. Its methylation, as seen in codeine, reduces analgesic potency but enhances oral bioavailability.

  • Position 5: Introduction of a methyl group, as in metopon, has been shown to increase analgesic potency and potentially improve the side-effect profile compared to morphine.[13]

  • Position 6: Modifications at this position can significantly influence a compound's pharmacological profile. For instance, the conversion of the 6-hydroxyl group to a 6-keto group, as in hydromorphone and oxymorphone, generally increases potency.[5][14]

  • Position 14: The introduction of a hydroxyl or alkoxy group at this position can enhance analgesic potency.[13][15]

  • N-substituent (Position 17): The nature of the substituent on the nitrogen atom is a critical determinant of functional activity, distinguishing between agonists, antagonists, and mixed agonist-antagonists.[2] For example, replacing the N-methyl group with an N-allyl or N-cyclopropylmethyl group can confer antagonist properties.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), in vitro potencies (EC50), and in vivo potencies (ED50) for a selection of N-methylmorphinan derivatives, illustrating the impact of structural modifications on their pharmacological profiles.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Methylmorphinan Derivatives [6][16][17][18]

CompoundMu (μ) ReceptorDelta (δ) ReceptorKappa (κ) Receptor
Morphine1.0 - 2.5200 - 40030 - 50
Oxymorphone0.3 - 0.850 - 10010 - 20
14-O-methyloxymorphone~0.1~30~5
14-Methoxymetopon~0.2~60~10
Levorphanol~0.4~10~2
Dextrorphan>10,000>10,000>10,000

Table 2: In Vitro and In Vivo Potency of N-Methylmorphinan Derivatives [6][19][20][21][22][23]

CompoundIn Vitro Potency (EC50, nM) [³⁵S]GTPγS BindingIn Vivo Analgesic Potency (ED50, mg/kg, s.c.) Hot-Plate Test
Morphine10 - 305 - 10
Oxymorphone1 - 50.5 - 1.0
14-O-methyloxymorphone0.1 - 0.50.05 - 0.1
14-Methoxymetopon0.2 - 0.80.1 - 0.3

Experimental Protocols

Synthesis of N-Methylmorphinan-6-one Derivatives

A general synthetic approach to 5-substituted N-methylmorphinan-6-ones starts from thebaine.[24]

Protocol:

  • Alkylation of Thebaine: Thebaine is treated with a strong base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to form the thebaine anion. Subsequent reaction with an alkylating agent (e.g., methyl iodide or benzyl (B1604629) chloride) introduces the desired substituent at the 5-position.

  • Oxidation: The resulting 5-substituted thebaine derivative is oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or performic acid to yield the corresponding 14-hydroxy-5-substituted codeinone.

  • O-Alkylation (Optional): The 14-hydroxyl group can be alkylated using an alkyl sulfate (B86663) (e.g., dimethyl sulfate) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) to produce the 14-alkoxy derivative.

  • Catalytic Hydrogenation: The double bond in the C ring is reduced by catalytic hydrogenation, typically using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

  • Ether Cleavage: The 3-methoxy group is cleaved using a strong acid, such as 48% hydrobromic acid (HBr), to yield the final 3-hydroxy-N-methylmorphinan-6-one derivative.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity of a test compound for a specific receptor.[14][15][25][26][27]

Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Hot-Plate Test for Analgesia in Mice

This is a common in vivo assay to assess the analgesic efficacy of a compound.[13][28][29][30][31]

Protocol:

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 52-55°C) is used.

  • Acclimation: Mice are allowed to acclimate to the testing room before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the mice (e.g., via subcutaneous injection).

  • Testing: At a predetermined time after drug administration, each mouse is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: The latency to response is compared between the drug-treated and vehicle-treated groups to determine the analgesic effect of the compound. The ED50 (the dose of the drug that produces a maximal effect in 50% of the subjects) can be calculated.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor (MOR) Signaling Pathway

The binding of an N-methylmorphinan agonist to the MOR triggers a cascade of intracellular events.

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist N-Methylmorphinan Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gαi/o Gβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Analgesia Analgesia cAMP->Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Caption: Mu-Opioid Receptor (MOR) signaling cascade initiated by an N-methylmorphinan agonist.

NMDA Receptor Signaling Pathway

NMDA receptor antagonists derived from N-methylmorphinan prevent the influx of Ca²⁺, thereby modulating neuronal activity.

NMDA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Antagonist N-Methylmorphinan Antagonist Ion_Channel Ion Channel Antagonist->Ion_Channel Blocks NMDA_Receptor->Ion_Channel Opens Ca_influx ↓ Ca2+ Influx Ion_Channel->Ca_influx Signaling_Cascade ↓ Downstream Signaling Ca_influx->Signaling_Cascade Neuroprotection Neuroprotection/ Dissociation Signaling_Cascade->Neuroprotection

Caption: NMDA receptor antagonism by an N-methylmorphinan derivative.

Experimental Workflow for In Vitro and In Vivo Evaluation

The following diagram illustrates a typical workflow for the pharmacological characterization of novel N-methylmorphinan derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and SAR Synthesis Synthesis of N-Methylmorphinan Derivatives Binding_Assay Radioligand Binding Assay (Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay ([³⁵S]GTPγS) (EC50) Binding_Assay->Functional_Assay Analgesia_Test Hot-Plate Test (ED50) Functional_Assay->Analgesia_Test Side_Effect_Test Side Effect Profiling Analgesia_Test->Side_Effect_Test SAR_Analysis Structure-Activity Relationship (SAR) Analysis Side_Effect_Test->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the development of novel N-methylmorphinan-based psychoactive drugs.

Conclusion

N-Methylmorphinan and its derivatives represent a rich and enduring field of study in medicinal chemistry and pharmacology. The versatility of this chemical scaffold has enabled the development of a wide range of psychoactive drugs with profound clinical impact. A thorough understanding of the synthesis, pharmacology, and structure-activity relationships of N-methylmorphinan derivatives, coupled with robust experimental evaluation, is essential for the continued discovery and development of novel and improved therapeutics for a multitude of central nervous system disorders. This technical guide provides a foundational resource for researchers dedicated to advancing this important area of drug development.

References

The Pharmacology of 14-Oxygenated N-Methylmorphinan-6-ones: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent analgesics with improved safety profiles over classical opioids like morphine has driven extensive research into the chemical and pharmacological properties of novel opioid receptor ligands. Among the most promising candidates are the 14-oxygenated N-methylmorphinan-6-ones. This class of semi-synthetic opioids, which includes clinically relevant compounds such as oxycodone and oxymorphone, has been a focal point for structure-activity relationship (SAR) studies aimed at dissociating potent antinociception from life-threatening side effects like respiratory depression and addiction.[1][2] This technical guide provides a comprehensive overview of the pharmacology of these compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Core Pharmacology: Structure-Activity Relationships

Modifications to the morphinan (B1239233) skeleton at positions 5, 6, and 14 have profound effects on the pharmacological profile of N-methylmorphinan-6-ones.[1] The introduction of an oxygen-containing substituent at the C14-position, typically a hydroxyl or methoxy (B1213986) group, is a key structural feature of this class of compounds.

Key Structural Modifications and Their Pharmacological Impact:

  • Position 14 (Oxygenation): The presence of a 14-hydroxyl group generally enhances mu-opioid receptor (MOR) affinity and agonist activity compared to their 14-unsubstituted counterparts. Substitution of the 14-hydroxyl with a methoxy group can further increase MOR affinity and antinociceptive potency.[3]

  • Position 5: Introduction of a methyl group at the 5-position, as seen in 14-methoxymetopon, has been shown to yield compounds with potent antinociceptive effects and a potentially improved side-effect profile.[1]

  • Position 6: The 6-keto group is a common feature of this class. Its removal has been shown to have variable effects on binding affinity and in vivo potency, suggesting it is not always essential for antinociceptive activity.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for a selection of 14-oxygenated N-methylmorphinan-6-ones, providing a basis for comparison of their potency and efficacy.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Selected 14-Oxygenated N-Methylmorphinan-6-ones

Compoundµ (MOR)δ (DOR)κ (KOR)
Oxymorphone0.2529.836.3
14-O-Methyloxymorphone0.0818.511.4
14-Methoxymetopon0.1222.115.8
Morphine1.040.030.0

Data compiled from multiple sources.

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %) in [³⁵S]GTPγS Binding Assays

CompoundReceptorEC50 (nM)Emax (%)
OxymorphoneMOR10.5100
14-O-MethyloxymorphoneMOR2.5110
14-MethoxymetoponMOR3.1105
DAMGO (standard agonist)MOR5.0100

Data are representative values from published studies.

Table 3: In Vivo Antinociceptive Potency (ED50, mg/kg) in Rodent Models

CompoundHot-Plate Test (s.c.)Tail-Flick Test (s.c.)
Oxymorphone0.150.20
14-O-Methyloxymorphone0.050.08
14-Methoxymetopon0.030.05
Morphine2.53.0

s.c. = subcutaneous administration. Data are representative values from published studies in mice.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the processes for their characterization, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Opioid Receptor Signaling Agonist Agonist MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Side Effects cAMP->Analgesia

Opioid Receptor Signaling Pathway. A simplified diagram illustrating the canonical Gi/o-coupled signaling cascade initiated by the binding of a 14-oxygenated N-methylmorphinan-6-one agonist to the mu-opioid receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This cascade is a primary mechanism underlying both the analgesic and adverse effects of these compounds.

cluster_1 Pharmacological Characterization Workflow Synthesis Compound Synthesis Binding In Vitro Receptor Binding (Ki) Synthesis->Binding Functional In Vitro Functional Assays (EC50, Emax) Binding->Functional InVivo In Vivo Antinociception (ED50) Functional->InVivo SideEffects In Vivo Side Effect Assessment InVivo->SideEffects Data Data Analysis & SAR SideEffects->Data

Experimental Workflow. A flowchart depicting the typical progression for the pharmacological evaluation of novel 14-oxygenated N-methylmorphinan-6-ones, from initial chemical synthesis through in vitro and in vivo characterization to final data analysis and the elucidation of structure-activity relationships.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the pharmacological evaluation of 14-oxygenated N-methylmorphinan-6-ones.

In Vitro Assays

1. Radioligand Binding Assay for Opioid Receptors

  • Objective: To determine the binding affinity (Ki) of a test compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human µ, δ, or κ opioid receptors.

    • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

    • Test compound (14-oxygenated N-methylmorphinan-6-one).

    • Non-specific binding control: Naloxone (B1662785) (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

    • Incubate at 25°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [³⁵S]GTPγS Functional Assay

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at opioid receptors.

  • Materials:

    • Cell membranes from CHO cells expressing the opioid receptor of interest.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, GDP (typically 10-30 µM), and the test compound.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Measure the radioactivity on the filters.

  • Data Analysis:

    • Plot the stimulated binding of [³⁵S]GTPγS as a function of the log concentration of the test compound.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist) from the dose-response curve using non-linear regression.

3. cAMP Inhibition Assay

  • Objective: To measure the inhibition of adenylyl cyclase activity by a mu-opioid receptor agonist.[5][6]

  • Materials:

    • CHO cells stably expressing the mu-opioid receptor.

    • Test compound.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • IBMX (a phosphodiesterase inhibitor).

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Pre-treat the cells with the test compound at various concentrations for 15-30 minutes.

    • Stimulate the cells with forskolin in the presence of IBMX for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

  • Data Analysis:

    • Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

    • Determine the IC50 value from the concentration-response curve.

In Vivo Assays

1. Hot-Plate Test for Analgesia in Mice

  • Objective: To assess the central antinociceptive activity of a compound.

  • Apparatus: A hot-plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Administer the test compound to the mice (e.g., subcutaneously or orally).

    • At a predetermined time after administration (e.g., 30 minutes), place the mouse on the hot plate.

    • Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis:

    • Compare the response latencies of the treated group to a vehicle-treated control group.

    • Calculate the ED50 (dose that produces a maximal possible effect in 50% of the animals) from a dose-response curve.

2. Tail-Flick Test for Analgesia in Mice

  • Objective: To assess the spinal antinociceptive activity of a compound.

  • Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the tail.

  • Procedure:

    • Administer the test compound to the mice.

    • At a predetermined time, place the mouse in a restraining tube with its tail exposed.

    • Apply the radiant heat to the tail and measure the latency for the mouse to flick its tail away from the heat source.

    • A cut-off time is employed to prevent tissue damage.

  • Data Analysis:

    • Compare the tail-flick latencies of the treated group to a vehicle-treated control group.

    • Determine the ED50 from a dose-response curve.

3. Assessment of Respiratory Depression using Whole-Body Plethysmography

  • Objective: To measure the effect of a compound on respiratory function.[7]

  • Apparatus: A whole-body plethysmograph for conscious, unrestrained mice.[7]

  • Procedure:

    • Acclimatize the mouse to the plethysmography chamber.

    • Record baseline respiratory parameters (frequency, tidal volume, minute ventilation).

    • Administer the test compound.

    • Continuously monitor and record the respiratory parameters for a set period.

  • Data Analysis:

    • Compare the post-treatment respiratory parameters to the baseline values and to a vehicle-treated control group.

    • Quantify the degree of respiratory depression (e.g., percent decrease in minute ventilation).

4. Gastrointestinal Transit (Charcoal Meal) Assay

  • Objective: To assess the inhibitory effect of a compound on gastrointestinal motility.[8]

  • Procedure:

    • Fast the mice overnight with free access to water.

    • Administer the test compound.

    • After a set time, administer a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) orally.

    • After a further set time (e.g., 20-30 minutes), euthanize the mice.

    • Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.

  • Data Analysis:

    • Calculate the percent of intestinal transit as (distance traveled by charcoal / total length of small intestine) x 100.

    • Compare the percent transit in the treated group to a vehicle-treated control group.

Conclusion

The 14-oxygenated N-methylmorphinan-6-ones represent a rich chemical space for the discovery of novel analgesics. A thorough understanding of their pharmacology, guided by the systematic application of the in vitro and in vivo assays detailed in this guide, is crucial for identifying lead candidates with the potential for improved therapeutic profiles. The interplay between substitutions at various positions of the morphinan core continues to be an active area of research, with the ultimate goal of developing potent pain relievers that are safer for patients.

References

The Alchemical Blueprint: A Technical Guide to N-Methylmorphinan Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide meticulously explores the key structural elements of the N-Methylmorphinan scaffold that govern its pharmacological profile. By dissecting the intricate relationship between chemical structure and biological activity, this document serves as a comprehensive resource for the rational design of novel therapeutics with optimized potency, selectivity, and safety profiles. The information presented herein is intended to empower researchers in the fields of medicinal chemistry, pharmacology, and drug development to advance the understanding and application of this pivotal class of molecules.

Core Structural Determinants of Pharmacological Activity

The pharmacological properties of N-Methylmorphinan derivatives are dictated by a delicate interplay of structural modifications primarily at four key positions on the morphinan (B1239233) skeleton: the N-17 substituent, the C-3 phenolic hydroxyl group, the C-6 position, and the C-14 position. Strategic manipulation of these sites profoundly influences receptor binding affinity, functional efficacy, and the downstream signaling cascade.

The N-17 Substituent: A Master Switch of Function

The nature of the substituent at the nitrogen atom (N-17) is a critical determinant of the pharmacological action of morphinans, effectively acting as a switch between agonist, partial agonist, and antagonist activity at opioid receptors.[1][2]

  • N-Methyl Group: The quintessential N-methyl group, as seen in morphine, is a hallmark of potent µ-opioid receptor (MOR) agonism.[2]

  • Larger N-Alkyl Groups: Replacement of the N-methyl group with larger alkyl substituents, such as N-phenethyl, can significantly enhance MOR affinity and agonist potency.[2][3] This modification can also introduce dual µ/δ opioid receptor (MOR/DOR) agonism.[4]

  • N-Allyl and N-Cyclopropylmethyl Groups: The introduction of an N-allyl or N-cyclopropylmethyl group typically confers antagonist properties at the MOR, as exemplified by naloxone (B1662785) and naltrexone, respectively.[1][3] These substitutions are instrumental in the development of treatments for opioid overdose and addiction.

The C-3 Phenolic Hydroxyl Group: The Anchor of Affinity

The phenolic hydroxyl group at the C-3 position is a crucial pharmacophoric feature for high-affinity binding to opioid receptors.[5] It is believed to form a key hydrogen bond interaction within the receptor binding pocket.[5]

  • O-Methylation: Masking of the C-3 hydroxyl group, as in the case of codeine (3-O-methylmorphine), generally leads to a significant reduction in binding affinity and analgesic potency compared to its phenolic counterpart, morphine.[5][6] Codeine's analgesic effect is largely dependent on its metabolic O-demethylation to morphine.[5]

The C-6 Position: Modulator of Potency and Profile

Modifications at the C-6 position of the morphinan C-ring have been extensively explored to fine-tune the pharmacological profile of these compounds.[7]

  • Hydroxyl vs. Carbonyl: The presence of a 6-hydroxyl group (as in morphine) or a 6-carbonyl group (as in hydromorphone and oxymorphone) influences potency.[2] A carbonyl group at this position is often associated with enhanced MOR affinity and agonist potency in vitro and in vivo.[2]

  • Introduction of Novel Functionalities: The versatile 6-keto function has been a target for introducing novel chemical moieties, such as cyano groups, leading to potent and selective MOR agonists with potentially improved side-effect profiles.[1][7] The deletion of the 6-carbonyl group does not necessarily abolish activity, with some 6-desoxo analogs retaining potent MOR agonism.[8]

The C-14 Hydroxyl Group: Enhancer of Efficacy and Safety

The introduction of a hydroxyl group at the C-14 position, a feature absent in morphine, has proven to be a highly effective strategy for developing potent and safer opioid analgesics.[1][9]

  • Increased Potency: The 14-hydroxyl group can significantly increase in vivo potency.[3]

  • Alkoxy Substituents: Substitution of the 14-hydroxyl with alkoxy groups, such as a methoxy (B1213986) group, has led to the development of highly potent MOR agonists.[1][9]

  • Influence on Side Effects: Modifications at this position are a key strategy in the search for analgesics with a reduced propensity to cause adverse effects like respiratory depression and constipation.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) for a selection of N-Methylmorphinan derivatives, illustrating the structure-activity relationships discussed.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Methylmorphinan Derivatives

CompoundN-17 SubstituentC-6 SubstituentC-14 Substituentµ (MOR) Ki (nM)δ (DOR) Ki (nM)κ (KOR) Ki (nM)Reference(s)
Morphine-CH₃-OH-H1.0 - 4.6>1000>1000[3][5]
Oxymorphone-CH₃=O-OH0.5 - 1.515 - 505 - 20[3][9]
14-O-Methyloxymorphone-CH₃=O-OCH₃0.1 - 0.55 - 152 - 10[9]
N-Phenethylmorphine-CH₂CH₂Ph-OH-H0.1 - 0.510 - 3050 - 100[2]
N-Phenethyloxymorphone-CH₂CH₂Ph=O-OH0.05 - 0.25 - 1520 - 50[2]
Naloxone-CH₂CH=CH₂=O-OH1 - 510 - 301 - 5[3]
Naltrexone-CH₂-c-Pr=O-OH0.5 - 25 - 200.5 - 2[3]

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Functional Activity (EC50, nM and Emax, %) of N-Methylmorphinan Derivatives in GTPγS Binding Assays

CompoundReceptorEC50 (nM)Emax (%)Reference(s)
MorphineMOR50 - 10060 - 80[5]
DAMGO (Full Agonist)MOR10 - 30100[10]
OxymorphoneMOR20 - 6070 - 90[2]
N-PhenethylmorphineMOR5 - 1580 - 100[2]
N-PhenethyloxymorphoneMOR1 - 590 - 100[2]

Note: Emax is often expressed relative to a standard full agonist like DAMGO.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for opioid receptors.[3][11]

Materials:

  • Receptor source: Membranes from cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: e.g., [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR).

  • Test compound: N-Methylmorphinan derivative.

  • Non-specific binding control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus: Cell harvester with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters.

  • Washing: Wash filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation upon agonist binding to the opioid receptor.[5][10]

Materials:

  • Receptor source: Cell membranes expressing the opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (agonist).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Unlabeled GTPγS for non-specific binding determination.

Procedure:

  • Membrane and Reagent Preparation: Prepare membrane suspension in assay buffer. Prepare solutions of test compounds, GDP, and [³⁵S]GTPγS.

  • Assay Setup: In a 96-well plate, add:

    • Membrane suspension.

    • GDP (final concentration typically 10-30 µM).

    • Varying concentrations of the test compound.

  • Pre-incubation: Incubate for 15-30 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters.

Data Analysis:

  • Subtract non-specific binding (in the presence of excess unlabeled GTPγS) from all other measurements.

  • Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following the activation of Gq/11-coupled opioid receptors or Gi/o-coupled receptors co-expressed with a chimeric G-protein.[12][13]

Materials:

  • Cells expressing the opioid receptor of interest (and a chimeric G-protein if necessary).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (agonist).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Inject the test compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the agonist concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways initiated by N-Methylmorphinan binding to opioid receptors and the workflows of the described experimental protocols.

G_protein_signaling cluster_receptor Opioid Receptor (GPCR) cluster_gprotein G-protein Cycle cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response MOR µ-Opioid Receptor G_inactive Gαi/o-GDP-Gβγ MOR->G_inactive G_active Gαi/o-GTP + Gβγ G_inactive->G_active Agonist Binding G_active->G_inactive GTP Hydrolysis AC Adenylyl Cyclase G_active->AC Inhibition K_channel GIRK Channel (K+ Efflux) G_active->K_channel Activation Ca_channel Voltage-gated Ca2+ Channel G_active->Ca_channel Inhibition MAPK MAPK Cascade (e.g., ERK) G_active->MAPK Activation cAMP cAMP AC->cAMP ATP to cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmission Gene_Expression Altered Gene Expression MAPK->Gene_Expression Agonist N-Methylmorphinan Agonist Agonist->MOR

Caption: N-Methylmorphinan agonist-induced G-protein signaling pathway.

beta_arrestin_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MOR µ-Opioid Receptor GRK GRK MOR->GRK Recruitment MOR_P Phosphorylated MOR GRK->MOR_P Phosphorylation Arrestin β-Arrestin Internalization Receptor Internalization (Clathrin-coated pit) Arrestin->Internalization MAPK_signaling MAPK Signaling (e.g., ERK) Arrestin->MAPK_signaling Desensitization G-protein Uncoupling (Desensitization) Arrestin->Desensitization MOR_P->Arrestin Binding Agonist N-Methylmorphinan Agonist Agonist->MOR

Caption: β-Arrestin mediated signaling and receptor regulation.

binding_assay_workflow start Start prep Prepare Membranes, Radioligand, and Test Compound start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate to Equilibrium (e.g., 60 min at 25°C) setup->incubate filter Rapid Filtration (Separates bound/unbound) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

gtp_assay_workflow start Start prep Prepare Membranes, GDP, and Test Agonist start->prep pre_incubate Pre-incubate Membranes, GDP, and Agonist prep->pre_incubate initiate Add [³⁵S]GTPγS to initiate reaction pre_incubate->initiate incubate Incubate (e.g., 60 min at 30°C) initiate->incubate filter Rapid Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 and Emax quantify->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

References

Methodological & Application

Synthetic Route for 6-desoxo-N-methylmorphinans via Wolff-Kishner Reduction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-desoxo-N-methylmorphinans from their corresponding 6-keto precursors using the Wolff-Kishner reduction. This chemical transformation is a key step in structure-activity relationship (SAR) studies of morphinan-based opioid receptor modulators, allowing for the investigation of the role of the C6-carbonyl group in receptor binding and functional activity.

Introduction

The morphinan (B1239233) scaffold is a cornerstone in the development of analgesic compounds. Modifications at various positions of this complex ring system have led to a wide array of compounds with differing affinities and efficacies at the μ (MOR), δ (DOR), and κ (KOR) opioid receptors. The removal of the C6-carbonyl group to yield 6-desoxo-N-methylmorphinans can significantly impact the pharmacological profile of these molecules. The Wolff-Kishner reduction is a classic and effective method for this deoxygenation under basic conditions.[1][2]

Synthetic Pathway

The general synthetic route involves the treatment of a 6-keto-N-methylmorphinan with hydrazine (B178648) hydrate (B1144303) in a high-boiling solvent, such as triethylene glycol, followed by the addition of a strong base like potassium hydroxide (B78521) at elevated temperatures.[3] The reaction proceeds through the in-situ formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating in the presence of a base to yield the desired 6-desoxo product.[4]

Synthetic_Route Start 6-keto-N-methylmorphinan Intermediate Hydrazone Intermediate Start->Intermediate Hydrazine Hydrate, Triethylene Glycol, 180°C Product 6-desoxo-N-methylmorphinan Intermediate->Product KOH, 180°C

Caption: Synthetic route for 6-desoxo-N-methylmorphinans.

Experimental Protocols

This section details the methodologies for the Wolff-Kishner reduction of N-methylmorphinan-6-ones.

General Protocol for Wolff-Kishner Reduction

A solution of the starting N-methylmorphinan-6-one in triethylene glycol is treated with hydrazine hydrate and heated. Subsequently, potassium hydroxide pellets are added, and the reaction mixture is heated further to complete the reduction.[3]

Materials:

  • N-methylmorphinan-6-one derivative

  • Hydrazine hydrate (85% in water)

  • Potassium hydroxide (KOH) pellets

  • Triethylene glycol

  • Deionized water

  • Dichloromethane (B109758) (CH2Cl2) or other suitable organic solvent

  • Methanol (MeOH)

  • Ammonium hydroxide (NH4OH)

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the N-methylmorphinan-6-one (1.0 eq) in triethylene glycol, add hydrazine hydrate (typically 5-10 eq).

  • Heat the reaction mixture to 180 °C for 1.5 hours.[3]

  • Cool the mixture slightly and carefully add potassium hydroxide pellets (typically 10-20 eq).

  • Reheat the mixture to 180 °C and maintain for an additional 2 hours.[3]

  • Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water (3 x volume of organic layer), and dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., CH2Cl2/MeOH/NH4OH, 98:1:1) to yield the pure 6-desoxo-N-methylmorphinan.[5]

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve starting material in Triethylene Glycol B Add Hydrazine Hydrate A->B C Heat to 180°C for 1.5h B->C D Add KOH pellets C->D E Heat to 180°C for 2h D->E F Cool and quench with ice/water E->F G Extract with organic solvent F->G H Wash and dry organic phase G->H I Concentrate under reduced pressure H->I J Column Chromatography I->J K Characterize pure product J->K Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activates Ligand 6-desoxo-N- methylmorphinan Ligand->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel K+ Channel (GIRK) G_Protein->Ion_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Ion_Channel->Analgesia Ca_Channel->Analgesia

References

Application Notes and Protocols for the Analytical Characterization and Purification of N-Methylmorphinan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmorphinan and its derivatives are a significant class of compounds in pharmaceutical research and development due to their potent analgesic properties and interaction with opioid receptors. The precise characterization and stringent purification of these molecules are critical for ensuring their safety, efficacy, and quality. This document provides detailed application notes and experimental protocols for the analytical techniques commonly employed in the characterization and purification of N-Methylmorphinan.

Characterization of N-Methylmorphinan

Accurate characterization of N-Methylmorphinan is essential to confirm its identity, structure, and purity. The following analytical techniques are fundamental for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

Application Note: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-Methylmorphinan and for monitoring its stability under various conditions. When coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, HPLC can separate N-Methylmorphinan from its impurities, including starting materials, byproducts, and degradation products. The development of a stability-indicating HPLC method is crucial for understanding the degradation pathways of the molecule.

A typical experimental workflow for HPLC analysis is outlined below.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample N-Methylmorphinan Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification and Purity Assessment integrate->quantify gcms_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample N-Methylmorphinan Sample dissolve Dissolve in Organic Solvent sample->dissolve derivatize Derivatization (e.g., Silylation) dissolve->derivatize inject Inject into GC-MS System derivatize->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze spectrum Mass Spectrum Acquisition analyze->spectrum library Library Search and Identification spectrum->library opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Opioid Receptor (GPCR) g_protein Gαi/oβγ receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ca_channel Ca²⁺ Channel g_protein->ca_channel Inhibition k_channel K⁺ Channel g_protein->k_channel Activation camp cAMP ac->camp Conversion ca_ion Ca²⁺ ca_channel->ca_ion Influx Blocked k_ion K⁺ k_channel->k_ion Efflux ligand N-Methylmorphinan ligand->receptor Binding response Cellular Response (e.g., Analgesia) camp->response atp ATP ca_ion->response k_ion->response

Chemical derivatization methods for the N-methylmorphinan-6-one structure

Author: BenchChem Technical Support Team. Date: December 2025

An N-methylmorphinan-6-one core structure, found in clinically significant opioids like oxymorphone and oxycodone, serves as a foundational scaffold in medicinal chemistry for the development of novel analgesics.[1] Derivatization of this structure is a key strategy for modulating pharmacological activity, aiming to enhance analgesic potency while mitigating adverse side effects such as respiratory depression, constipation, and abuse liability.[1][2][3] Strategic modifications at various positions on the morphinan (B1239233) skeleton—primarily the C-6 carbonyl, the N-17 methyl group, and the C-5 and C-14 positions—can profoundly alter receptor binding affinity, selectivity, and functional activity, leading to compounds ranging from potent agonists to pure antagonists.[1][2]

This document provides detailed application notes and protocols for the chemical derivatization of the N-methylmorphinan-6-one structure, intended for researchers, scientists, and drug development professionals.

Derivatization at the C-6 Carbonyl Group

The C-6 keto function is chemically versatile and a frequent target for modification, yielding ligands with a wide spectrum of biological activities.[1][4]

Application Note 1.1: Deletion of the C-6 Carbonyl Group

Deletion of the 6-carbonyl group via Wolff-Kishner reduction can be performed on various N-methylmorphinan-6-ones. This modification generally does not significantly affect mu-opioid receptor (MOR) binding affinity or agonist potency for many derivatives, making it a useful strategy for probing structure-activity relationships (SAR).[1][4]

This protocol describes the deoxygenation of the C-6 ketone.[1][5]

  • Reaction Setup: To a solution of the N-methylmorphinan-6-one starting material (1 equivalent) in triethylene glycol, add hydrazine (B178648) hydrate.

  • Heating: Heat the mixture to 180 °C for 1.5 hours.

  • Base Addition: Cool the reaction mixture, then add potassium hydroxide (B78521) (KOH) pellets.

  • Final Heating: Reheat the mixture to 180 °C for 2 hours.

  • Work-up: After cooling, the reaction is worked up using standard extraction procedures to isolate the 6-desoxo product.

Caption: Workflow for C-6 Deoxygenation via Wolff-Kishner Reduction.

Application Note 1.2: Conversion to C-6 Hydrazones, Oximes, and Other Derivatives

The C-6 carbonyl can be readily converted into various functionalities, including hydrazones, oximes, semicarbazones, amino, and guanidino derivatives.[4] These modifications have been shown to produce compounds with high MOR affinity and potent antinociceptive effects, sometimes with a more favorable side-effect profile.[4]

  • Dissolution: Dissolve the N-methylmorphinan-6-one (1 equivalent) in a suitable solvent such as ethanol (B145695) or pyridine.

  • Reagent Addition: Add hydroxylamine (B1172632) hydrochloride (a slight excess, e.g., 1.2 equivalents) and a base (e.g., sodium acetate (B1210297) or pyridine) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolation: Isolate the product by evaporating the solvent and performing an aqueous work-up followed by recrystallization or chromatography.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM) of C-6 Modified Analogs
CompoundParent (6-Keto)6-Desoxo DerivativeReceptorReference
Oxymorphone (1)0.20 ± 0.020.23 ± 0.05MOR[4]
14-O-methyloxymorphone (2)0.023 ± 0.0030.035 ± 0.002MOR[4]
Oxymorphone (1)39.7 ± 5.6120 ± 15DOR[4]
Oxymorphone (1)10.6 ± 1.111.2 ± 0.9KOR[4]

Data presented as mean ± SEM for human opioid receptors.

Derivatization at the N-17 Position

The substituent at the nitrogen atom (N-17) is a critical determinant of the pharmacological profile, defining whether a compound acts as an agonist, antagonist, or has a mixed profile.[1]

Application Note 2.1: N-Demethylation

N-demethylation is a crucial first step to create the "nor" intermediate (a secondary amine), which can then be re-alkylated.[6][7] Classical methods involve hazardous reagents, but they are effective and widely cited.[6][7]

This method proceeds through a carbamate (B1207046) intermediate.[6][8]

  • Reaction: Treat the N-methylmorphinan-6-one starting material with ethyl chloroformate in a suitable solvent (e.g., chloroform (B151607) or dichloroethane) with a base like sodium bicarbonate or a proton sponge.

  • Heating: Heat the reaction mixture under reflux until the starting material is consumed.

  • Intermediate Isolation: Isolate the resulting N-ethoxycarbonyl-"nor" intermediate (a carbamate).

  • Hydrolysis: Hydrolyze the carbamate to the secondary amine ("nor" derivative) using a strong base like potassium hydroxide in a high-boiling solvent (e.g., diethylene glycol).

Application Note 2.2: N-Alkylation of Nor-derivatives

The resulting nor-derivative is a key intermediate for synthesizing a range of opioid antagonists and potent agonists by introducing various substituents.[7]

  • Setup: Dissolve the nor-derivative (e.g., noroxymorphone) in an appropriate polar aprotic solvent such as dimethylformamide (DMF).[1]

  • Reagents: Add a base, such as sodium bicarbonate (NaHCO₃), and the alkylating agent, allyl bromide.[1]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., up to 80 °C) for several hours until the reaction is complete.[1]

  • Isolation: Purify the final product using standard extraction and chromatographic techniques.

G Start N-Methyl Derivative Step1 N-Demethylation (e.g., Ethyl Chloroformate, then KOH hydrolysis) Intermediate Nor-Derivative (Secondary Amine) Start->Intermediate Step 1 Step2 N-Alkylation (e.g., Allyl Bromide, NaHCO₃) Product N-Substituted Derivative (e.g., N-Allyl) Intermediate->Product Step 2

Caption: General workflow for N-17 substituent modification.

Table 2: Influence of N-17 Substituent on Pharmacological Activity
N-17 SubstituentExample CompoundPrimary ActivityReference
Methyl (-CH₃)OxymorphoneMOR Agonist[1]
Allyl (-CH₂CH=CH₂)NaloxoneOpioid Antagonist[1][9]
CyclopropylmethylNaltrexoneOpioid Antagonist[1][9]
Phenethyl (-CH₂CH₂Ph)N-PhenethylnoroxymorphonePotent MOR Agonist[9]

Derivatization at the C-5 Position

Introducing a substituent at the C-5 position, such as a methyl group, can lead to potent analgesics with an improved side-effect profile, including reduced respiratory depression and physical dependence.[2][3] The synthesis of these compounds often starts from thebaine.[2]

Application Note 3.1: Synthesis of 5-Methyl Analogs

The synthesis of 5-methyl-N-methylmorphinan-6-ones, such as 14-methoxymetopon, is a multi-step process.[2]

This protocol provides a high-level overview of a complex synthesis.[2]

  • Alkylation of Thebaine: Form the thebaine anion using n-butyllithium in THF at low temperature, followed by alkylation with a methylating agent (e.g., dimethyl sulfate) to yield 5-methylthebaine.

  • Oxidation: Treat 5-methylthebaine with performic acid to introduce the 14-hydroxy group, affording 14-hydroxy-5-methylcodeinone.

  • 14-O-Alkylation: Methylate the 14-hydroxy group using dimethyl sulfate (B86663) and NaH in DMF.

  • Hydrogenation: Catalytically hydrogenate the C7-C8 double bond.

  • Ether Cleavage: Cleave the 3-methoxy ether using a 48% HBr solution to yield the final 3-hydroxy product, 14-methoxymetopon.

G cluster_0 Synthesis of 5-Methyl-14-Alkoxy Analogs Thebaine Thebaine Alkylation C-5 Methylation (n-BuLi, (CH₃)₂SO₄) Methylthebaine 5-Methylthebaine Thebaine->Methylthebaine 1 Oxidation 14-Hydroxylation (Performic Acid) Hydroxycodeinone 14-Hydroxy-5-methylcodeinone Methylthebaine->Hydroxycodeinone 2 Alkoxylation 14-O-Methylation (NaH, (CH₃)₂SO₄) Alkoxycodeinone 14-Methoxy-5-methylcodeinone Hydroxycodeinone->Alkoxycodeinone 3 Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Dihydro Dihydro-derivative Alkoxycodeinone->Dihydro 4 Cleavage 3-O-Demethylation (48% HBr) Product 14-Methoxymetopon Dihydro->Product 5

Caption: Synthetic pathway for 5-methyl-14-methoxy-N-methylmorphinan-6-one.

Table 3: Antinociceptive Potency of C-5 and C-14 Substituted Analogs
Compound5-Substituent14-SubstituentAntinociceptive Potency (ED₅₀, mg/kg, s.c. in mice)Reference
MorphineHH2.1[2]
OxymorphoneHOH0.05[2]
14-O-methyloxymorphone (1)HOCH₃0.013[2]
14-Methoxymetopon (13)CH₃OCH₃0.005[2]

This data highlights how combining modifications at C-5 and C-14 can lead to a dramatic increase in analgesic potency.[2]

References

Protocol for Electrochemical N-Demethylation of 14-Hydroxy Morphinans

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-demethylation of 14-hydroxy morphinans is a critical transformation in the synthesis of several important opioid antagonists, such as naloxone (B1662785) and naltrexone. Traditional methods for this conversion often rely on stoichiometric amounts of hazardous and toxic reagents like cyanogen (B1215507) bromide or alkyl chloroformates.[1][2][3][4][5] This application note details a sustainable and efficient electrochemical protocol for the N-demethylation of 14-hydroxy morphinans, such as oxycodone, offering a greener alternative to conventional chemical methods.[2][6][7] The electrochemical approach is based on the anodic oxidation of the tertiary amine, which proceeds in high yields and can be scaled using flow electrolysis cells.[2][8]

The proposed mechanism involves a two-electron oxidation of the tertiary amine to generate a key iminium cation intermediate.[1] In the presence of the 14-hydroxy group, this intermediate undergoes rapid intramolecular 1,5-cyclization to form a stable oxazolidine (B1195125) intermediate.[1][6][7] This intermediate can then be readily hydrolyzed to yield the desired N-demethylated (nor) product.[2] This method avoids the use of harsh reagents and produces hydrogen as the primary byproduct.[1]

Core Concepts and Signaling Pathway

The electrochemical N-demethylation of a 14-hydroxy morphinan (B1239233) like oxycodone proceeds through a defined pathway. The initial step is the anodic oxidation of the tertiary amine on the morphinan scaffold. This oxidation generates an iminium ion, which is a highly reactive intermediate. The proximate 14-hydroxy group then acts as an intramolecular nucleophile, attacking the iminium ion to form a stable oxazolidine ring. This cyclized product can be isolated or directly hydrolyzed to yield the final N-demethylated product, noroxycodone.

N_Demethylation_Pathway cluster_0 Electrochemical Cell cluster_1 Hydrolysis Oxycodone 14-Hydroxy Morphinan (e.g., Oxycodone) Iminium Iminium Cation Intermediate Oxycodone->Iminium -2e-, -H+ Oxazolidine Oxazolidine Intermediate Iminium->Oxazolidine Intramolecular Cyclization Nor_Product N-Demethylated Product (e.g., Noroxycodone) Oxazolidine->Nor_Product Acid Hydrolysis (e.g., HCl, HBr)

Figure 1: Reaction pathway for the electrochemical N-demethylation of 14-hydroxy morphinans.

Experimental Data Summary

The following tables summarize the quantitative data from various electrochemical N-demethylation experiments on 14-hydroxy morphinans.

Table 1: Batch Electrolysis of Oxycodone (1a) Optimization

EntrySupporting ElectrolyteSolvent (v/v)Conversion (%)Selectivity (%)Yield of 2a (%)
1LiClO₄MeCN/MeOH (4:1)29>9829
2Et₄NBF₄MeCN/MeOH (4:1)89>9889
3KOAcEtOH>99>98~99

General conditions: Undivided cell; 0.15 mmol of substrate in 3 mL of solvent; graphite (B72142) anode; stainless steel cathode.[2] Yields were determined by HPLC peak area.[2]

Table 2: Electrochemical N-Demethylation of Various 14-Hydroxy Morphinan Precursors

SubstrateProductIsolated Yield (%)
Oxycodone (1a)Oxazolidine (2a)89
14-Acetyloxycodone (1b)N-demethyl-N-acetyl noroxycodone85
3,14-Diacetylmorphinone (1d)N-demethyl-N-acetyl noroxymorphone78

Conditions for 1a and 1b: Et₄NBF₄ in MeCN/MeOH (4:1). Conditions for 1d: Et₄NBF₄ in MeCN/MeOH (4:1) with 2,6-lutidine.

Table 3: Comparison of Batch vs. Flow Electrolysis for Oxycodone N-Demethylation

MethodScaleSolvent SystemSupporting ElectrolyteYield (Oxazolidine)Space-Time Yield Increase
Batch0.15 mmolMeCN/MeOH (4:1)Et₄NBF₄89%-
Flow4.2 mmolEtOHKOAc93%>300-fold

The flow electrolysis demonstrates significant improvement in productivity.[6][8]

Experimental Protocols

The following are detailed protocols for the electrochemical N-demethylation of oxycodone in both batch and flow setups.

Batch Electrolysis Protocol

This protocol is suitable for small-scale synthesis and optimization studies.

Batch_Workflow A Preparation of Electrolyte Solution C Add Substrate and Electrolyte A->C B Assemble Undivided Electrolysis Cell B->C D Perform Constant Current Electrolysis (e.g., 10 mA) C->D E Monitor Reaction by TLC/HPLC D->E F Work-up and Isolation of Oxazolidine E->F Upon Completion G Hydrolysis to Nor-derivative (Optional) F->G

Figure 2: Workflow for batch electrochemical N-demethylation.

Materials:

  • Oxycodone

  • Acetonitrile (MeCN) and Methanol (MeOH) or Ethanol (B145695) (EtOH)

  • Supporting electrolyte (e.g., Tetraethylammonium tetrafluoroborate (B81430) (Et₄NBF₄) or Potassium Acetate (B1210297) (KOAc))

  • Undivided electrolysis cell (e.g., IKA ElectraSyn 2.0 vial)

  • Graphite anode

  • Stainless steel or iron cathode

  • Power supply (potentiostat/galvanostat)

  • Stir bar

Procedure:

  • Cell Assembly: In an undivided electrolysis cell (e.g., a 5 mL vial), place a stir bar, a graphite plate anode, and a stainless steel plate cathode.[2]

  • Solution Preparation: Prepare a solution of the 14-hydroxy morphinan substrate (e.g., oxycodone, 0.15 mmol) and the supporting electrolyte (e.g., Et₄NBF₄, 0.1 M) in the chosen solvent system (e.g., 3 mL of MeCN/MeOH 4:1).[2]

  • Electrolysis: Stir the solution and apply a constant current (e.g., 10 mA) until the desired amount of charge has passed (typically 2.5–3.0 F/mol). The reaction progress can be monitored by TLC or HPLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue can be purified by column chromatography to yield the oxazolidine intermediate.

  • Hydrolysis (One-Pot Option): Alternatively, after electrolysis, the crude reaction mixture can be directly treated with aqueous acid (e.g., 1 M HCl) and stirred at room temperature until the hydrolysis is complete, yielding the nor-derivative.[2] The product is then isolated through standard acid-base extraction procedures.

Flow Electrolysis Protocol

This protocol is designed for improved scalability and space-time yield.[6][8]

Flow_Workflow A Prepare Substrate/Electrolyte Reservoir C Pump Reaction Mixture through Cell A->C B Set up Flow Electrolysis Cell (Parallel Plate) B->C D Recirculate Mixture at a Set Flow Rate (e.g., 2 mL/min) C->D E Apply Constant Current Electrolysis D->E F Monitor Reaction from Reservoir Samples E->F G Collect Final Solution F->G Upon Completion H Hydrolysis and Work-up G->H

Figure 3: Workflow for scalable flow electrochemical N-demethylation.

Materials:

  • Oxycodone

  • Ethanol (EtOH)

  • Potassium Acetate (KOAc)

  • Flow electrolysis cell with parallel graphite electrodes

  • Peristaltic or HPLC pump

  • Reservoir for the reaction mixture

  • Power supply (galvanostat)

Procedure:

  • Solution Preparation: In a reservoir, dissolve the 14-hydroxy morphinan substrate (e.g., oxycodone) and the supporting electrolyte (e.g., KOAc) in the solvent (e.g., EtOH). The use of KOAc and EtOH is reported to suppress the formation of dimer byproducts.[6]

  • System Setup: Connect the reservoir to the inlet of the flow electrolysis cell via a pump. Connect the outlet of the cell back to the reservoir to create a recirculation loop. The electrodes are arranged in a parallel plate configuration, separated by a thin spacer.[2]

  • Electrolysis: Begin pumping the solution through the cell at a defined flow rate (e.g., 2 mL/min).[2] Apply a constant current to the electrodes. The reaction is typically continued until the necessary charge has been passed, with progress monitored by sampling from the reservoir.

  • Telescoped N-/O-Demethylation: For substrates like oxycodone where subsequent O-demethylation is also desired to produce noroxymorphone, a telescoped procedure can be employed.[6][7] After the electrolysis is complete, a portion of the ethanol is evaporated. Aqueous hydrobromic acid (HBr) is then added to the mixture, and it is heated (e.g., to 120 °C) to facilitate both the hydrolysis of the oxazolidine and the O-demethylation in a one-pot fashion.[7]

  • Isolation: The final nor-derivative is isolated from the aqueous acidic mixture using standard work-up procedures.

Safety and Sustainability

The electrochemical N-demethylation protocol offers significant safety and sustainability advantages over traditional chemical methods.[6][9]

  • Reagent Safety: It avoids the use of highly toxic and hazardous reagents such as cyanogen bromide and alkyl chloroformates.[1][2]

  • Waste Reduction: The primary byproduct is hydrogen gas, and the use of recoverable and less harmful supporting electrolytes like potassium acetate improves the process's green metrics.[6]

  • Energy Efficiency: Electrochemical methods can be highly energy-efficient, and the scalability to flow systems allows for improved throughput and process control.[8]

This protocol provides a robust and sustainable platform for the N-demethylation of 14-hydroxy morphinans, which is a key step in the synthesis of vital opioid antagonists.[1][2] The methodology is adaptable to both small-scale research and larger-scale production environments.

References

Application Notes and Protocols: Molecular Docking of N-Methylmorphinan with the µ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The µ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that plays a central role in pain perception.[1][2] N-Methylmorphinan and its derivatives are a class of compounds known to interact with this receptor, exhibiting a range of activities from agonism to antagonism.[3][4][5] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This document provides a detailed protocol for performing molecular docking studies of N-Methylmorphinan with the human µ-opioid receptor, offering insights into potential binding modes and interactions that can guide drug design and development efforts.

Overview of the Molecular Docking Workflow

The molecular docking process involves several key stages, from data preparation to the analysis of results. This workflow ensures the accuracy and reliability of the docking study.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation P_Prep Protein Preparation Grid_Gen Grid Generation P_Prep->Grid_Gen L_Prep Ligand Preparation Docking Molecular Docking L_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Validation Experimental Validation Pose_Analysis->Validation

Caption: General workflow for molecular docking.

Experimental Protocols

Required Software and Resources

A variety of software packages are available for molecular docking.[6][7] This protocol will outline a general procedure that can be adapted to most commonly used docking suites.

Software/ResourcePurposeExamples
Molecular Visualization Viewing and editing protein and ligand structuresPyMOL, Chimera, VMD[8]
Protein Preparation Adding hydrogens, assigning charges, minimizing energySchrödinger's Protein Preparation Wizard, AutoDockTools
Ligand Preparation Generating 3D conformers, assigning chargesAvogadro, Open Babel, LigPrep
Docking Software Performing the docking simulationAutoDock Vina, GOLD, Glide, rDock[6][7][9][10]
Analysis Tools Visualizing and analyzing docking resultsSoftware integrated with docking suites, PyMOL, LigPlot+
Protein Data Bank (PDB) Source for µ-opioid receptor crystal structures--INVALID-LINK--
PubChem Source for N-Methylmorphinan structure--INVALID-LINK--
Step-by-Step Molecular Docking Protocol
  • Obtain Receptor Structure: Download the crystal structure of the human µ-opioid receptor from the Protein Data Bank (PDB). Several structures are available, including agonist-bound (e.g., PDB ID: 5C1M, 6DDF) and antagonist-bound (e.g., PDB ID: 4DKL) conformations.[11][12][13] For docking an agonist like N-Methylmorphinan, using an agonist-bound structure is recommended.

  • Prepare the Protein:

    • Remove all non-receptor molecules from the PDB file, including water, ions, and any co-crystallized ligands.

    • Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

    • Assign partial charges to each atom using a force field (e.g., OPLS, AMBER).

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Obtain Ligand Structure: The 3D structure of N-Methylmorphinan can be obtained from databases like PubChem (CID: 5462509).[14]

  • Prepare the Ligand:

    • Generate a 3D conformation of the ligand.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Define the Binding Site: Identify the binding pocket of the µ-opioid receptor. This is typically the cavity where the co-crystallized ligand is found in the original PDB structure.

  • Generate the Grid Box: Create a grid box that encompasses the entire binding site. This grid defines the space where the docking algorithm will search for favorable ligand poses. The size of the grid box should be large enough to accommodate the ligand in various orientations.

  • Select a Docking Algorithm: Choose a suitable docking algorithm. Common algorithms include genetic algorithms (e.g., in GOLD) and Lamarckian genetic algorithms (e.g., in AutoDock).[9]

  • Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, the population size for the genetic algorithm, and the number of energy evaluations.

  • Run the Docking Simulation: Execute the docking calculation. The software will generate a set of possible binding poses for N-Methylmorphinan within the µ-opioid receptor's binding site, each with a corresponding docking score.

  • Examine Binding Poses: Visualize the top-ranked docking poses in the context of the receptor's binding pocket. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the receptor.

  • Evaluate Docking Scores: The docking score is an estimation of the binding affinity. Lower docking scores generally indicate more favorable binding. Compare the scores of different poses to identify the most likely binding mode.

  • Clustering Analysis: Group similar binding poses into clusters. The most populated cluster with the best docking scores often represents the most probable binding conformation.

Validation of Docking Protocol

Validating the docking protocol is crucial to ensure the reliability of the results.[15][16]

Re-docking of a Co-crystallized Ligand

A primary validation method is to re-dock the co-crystallized ligand into the receptor's binding site.

  • Extract the Ligand: Separate the co-crystallized ligand from the receptor in the original PDB file.

  • Dock the Ligand: Perform the docking protocol with the extracted ligand.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value below 2.0 Å is generally considered a successful validation.[16][17]

Docking of Known Actives and Decoys

Another validation method involves docking a set of known active compounds and a set of decoy molecules (compounds with similar physical properties but are inactive). A good docking protocol should be able to distinguish between the actives and decoys, with the active compounds receiving significantly better docking scores.

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like N-Methylmorphinan initiates a cascade of intracellular signaling events.[1][2] The primary pathway involves the coupling to inhibitory G proteins (Gi/o).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist N-Methylmorphinan (Agonist) MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds to G_Protein G Protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: µ-Opioid receptor signaling pathway.

Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn affects the phosphorylation of various downstream targets, ultimately leading to the analgesic and other effects of opioids.

Experimental Validation Workflow

Computational docking predictions should ideally be validated through experimental assays.

G Docking_Hit Docking Hit (N-Methylmorphinan Derivative) Synthesis Chemical Synthesis Docking_Hit->Synthesis Binding_Assay Binding Affinity Assay (e.g., Radioligand Binding) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP Assay) Binding_Assay->Functional_Assay In_Vivo_Testing In Vivo Testing (e.g., Hot Plate Test) Functional_Assay->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Lead_Optimization->Docking_Hit Iterative Design

Caption: Workflow for experimental validation.

Binding Affinity Assays

Radioligand binding assays are commonly used to determine the binding affinity (Ki) of a compound for the µ-opioid receptor.[18][19] This involves competing the test compound (N-Methylmorphinan) with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to membranes prepared from cells expressing the receptor.[19]

ParameterDescriptionTypical Value for High-Affinity Ligands
Ki Inhibitory constant; a measure of binding affinity.Sub-nanomolar to low nanomolar range
IC50 Half maximal inhibitory concentration.Dependent on experimental conditions
Functional Assays

Functional assays measure the biological response elicited by the ligand upon binding to the receptor. For the µ-opioid receptor, cAMP assays are frequently employed to measure the inhibition of adenylyl cyclase.[20][21]

ParameterDescription
EC50 Half maximal effective concentration; measures agonist potency.
Emax Maximum effect produced by the ligand; measures agonist efficacy.
In Vivo Models

Animal models of nociception, such as the hot-plate test or tail-flick test, can be used to assess the analgesic effects of the docked compounds.[4]

Data Presentation

Quantitative data from docking and experimental validation should be summarized for clear comparison.

Table 1: Docking Results for N-Methylmorphinan Derivatives

CompoundDocking Score (kcal/mol)Predicted H-BondsKey Interacting Residues
N-Methylmorphinan-9.52Asp147, Tyr326
Derivative A-10.23Asp147, Tyr148, Tyr326
Derivative B-8.71Asp147

Table 2: Experimental Validation Data

Compoundµ-OR Binding Affinity (Ki, nM)cAMP Functional Assay (EC50, nM)Analgesic Potency (ED50, mg/kg)
N-Methylmorphinan5.215.81.5
Derivative A1.87.30.8
Derivative B25.1112.45.2

Conclusion

This protocol provides a comprehensive guide for conducting molecular docking studies of N-Methylmorphinan with the µ-opioid receptor. By following these steps, researchers can gain valuable insights into the molecular basis of ligand-receptor interactions, which can facilitate the rational design of novel and more effective opioid analgesics. The integration of computational and experimental approaches is crucial for the successful discovery and development of new therapeutic agents.

References

Application Notes and Protocols for Mouse Hot-Plate Assay: Evaluating the Antinociceptive Properties of Morphinans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing the mouse hot-plate assay to assess the antinociceptive (pain-relieving) properties of morphinans, a class of potent opioid analgesics.

Principle of the Hot-Plate Test

The hot-plate test is a widely used and reliable method for evaluating the efficacy of centrally acting analgesic compounds.[1][2] The assay measures the latency of a mouse's reflexive response to a thermal stimulus.[3] When placed on a heated surface, the animal will exhibit characteristic pain-related behaviors, such as licking a hind paw or jumping, to escape the noxious heat. The time elapsed between placement on the hot plate and the appearance of these responses is recorded as the reaction latency.[3] An increase in this latency following the administration of a test compound, such as a morphinan (B1239233), indicates an analgesic effect.[3][4] To prevent tissue damage, a pre-determined cut-off time is established, at which point the animal is removed from the apparatus regardless of its response.[1][3]

Experimental Protocols

Apparatus
  • Hot-Plate Apparatus: A commercially available unit with a metal plate that can be heated to and maintained at a constant temperature. The plate is typically enclosed by a transparent cylinder to confine the mouse during the observation period.[3][5]

  • Timer: A stopwatch or an integrated timer to accurately measure the reaction latency in seconds.[3]

Reagents and Test Compounds
  • Morphinans: The test morphinan (e.g., morphine sulfate) should be dissolved in a sterile, non-toxic vehicle, such as 0.9% saline solution, to the desired concentrations. Doses for mice typically range from 1 to 10 mg/kg.[3][6][7]

  • Vehicle Control: The same sterile vehicle used to dissolve the test compound (e.g., sterile 0.9% saline solution).[3]

  • Positive Control (optional but recommended): A well-characterized analgesic, such as morphine, at a known effective dose.

Experimental Procedure
  • Animal Acclimatization: House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. On the day of the experiment, transfer the animals to the testing room at least 30-60 minutes before starting the test to allow for acclimatization.[3][8]

  • Hot-Plate Temperature Setting: Set the temperature of the hot plate to a constant 52-55°C.[5][8] A common temperature used is 52°C or 55 ± 0.5°C.[3][4]

  • Baseline Latency Measurement:

    • Gently place each mouse individually onto the hot plate and start the timer simultaneously.[3]

    • Observe the mouse for nocifensive behaviors, such as hind paw licking, hind paw flicking, vocalization, or jumping.[5][8]

    • Record the time (latency) to the first clear sign of a nocifensive response.[4]

    • Immediately remove the mouse from the hot plate upon observing the response.

    • Enforce a cut-off time (typically 30-60 seconds) to prevent tissue damage. If the mouse does not respond within this time, remove it and assign it the maximum latency score.[8][9]

  • Administration of Test Compounds:

    • Group the animals and administer the test morphinan, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).

    • Allow for a pre-determined absorption period before re-testing (e.g., 30 minutes).[4]

  • Post-Treatment Latency Measurement:

    • At the designated time point after drug administration, place each mouse back on the hot plate and measure the reaction latency as described in step 3.

    • Multiple time points can be assessed to construct a time-course of the analgesic effect (e.g., 30, 60, 90, and 120 minutes post-injection).[1][7]

Data Presentation

Quantitative data should be summarized in a clear and structured format. The primary endpoint is the latency to a nocifensive response. Data can also be expressed as the Maximum Possible Effect (% MPE) to normalize the results.

% MPE = [ (Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100 [3]

Example Data Tables

Table 1: Effect of a Test Morphinan on Hot-Plate Latency (in seconds)

Treatment GroupDose (mg/kg)NBaseline Latency (s) (Mean ± SEM)Post-Treatment Latency (s) at 30 min (Mean ± SEM)
Vehicle Control-1010.2 ± 0.810.5 ± 0.9
Test Morphinan2.5109.9 ± 0.718.7 ± 1.5
Test Morphinan5.01010.1 ± 0.625.4 ± 2.1
Test Morphinan10.01010.3 ± 0.935.8 ± 3.2
Morphine5.0109.8 ± 0.832.1 ± 2.8
*p < 0.05 compared to Vehicle Control

Table 2: Time-Course of Antinociceptive Effect of a Test Morphinan (5 mg/kg)

Time Point (minutes)Latency (s) (Mean ± SEM)% MPE (Mean ± SEM)
Baseline10.1 ± 0.60
3025.4 ± 2.138.3 ± 5.3
6022.1 ± 1.930.0 ± 4.8
9015.8 ± 1.314.3 ± 3.3
12011.5 ± 1.03.5 ± 2.5

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization (30-60 min) temp_set Set Hot-Plate Temperature (e.g., 52-55°C) acclimatization->temp_set baseline Measure Baseline Latency temp_set->baseline drug_admin Administer Vehicle or Test Morphinan baseline->drug_admin absorption Absorption Period (e.g., 30 min) drug_admin->absorption post_treatment Measure Post-Treatment Latency absorption->post_treatment data_record Record Latency Times post_treatment->data_record calc_mpe Calculate % MPE data_record->calc_mpe stat_analysis Statistical Analysis (e.g., ANOVA) calc_mpe->stat_analysis

Caption: Workflow for the mouse hot-plate assay.

Signaling Pathway of Morphinan-Induced Antinociception

Morphinans, like morphine, exert their analgesic effects primarily by acting on mu-opioid receptors (MOR), which are G-protein coupled receptors.[10][11] The activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signaling.

In the peripheral nervous system, morphine's antinociceptive effect involves the activation of the PI3Kγ/AKT/nNOS/NO signaling pathway.[12] This leads to the production of nitric oxide (NO), which in turn activates KATP channels, causing hyperpolarization of nociceptive neurons and reducing their excitability.[12]

Centrally, in areas like the periaqueductal gray (PAG), morphinan binding to presynaptic MORs inhibits the release of neurotransmitters, while binding to postsynaptic MORs can lead to hyperpolarization through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10]

signaling_pathway cluster_peripheral Peripheral Nociceptor cluster_central Central Neuron (e.g., in PAG) morphinan Morphinan mor Mu-Opioid Receptor (MOR) morphinan->mor pi3k PI3Kγ/AKT mor->pi3k nnos nNOS pi3k->nnos no Nitric Oxide (NO) nnos->no katp KATP Channel Activation no->katp hyperpolarization Hyperpolarization katp->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability analgesia Peripheral Analgesia reduced_excitability->analgesia morphinan_c Morphinan mor_c Mu-Opioid Receptor (MOR) morphinan_c->mor_c g_protein G-protein Activation mor_c->g_protein presynaptic Presynaptic Inhibition (↓ Neurotransmitter Release) g_protein->presynaptic postsynaptic Postsynaptic Inhibition (↑ K+ Conductance) g_protein->postsynaptic central_analgesia Central Analgesia presynaptic->central_analgesia postsynaptic->central_analgesia

Caption: Morphinan antinociceptive signaling pathways.

References

Application Notes and Protocols: Determining N-Methylmorphinan Affinity for Opioid Receptors via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmorphinan derivatives represent a significant class of compounds, primarily recognized for their interaction with opioid receptors. These receptors, principally the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets in the development of analgesics and other therapeutics.[1] A fundamental aspect of characterizing novel N-Methylmorphinan compounds is to determine their binding affinity for these opioid receptors. The radioligand binding assay is a highly sensitive and established "gold standard" method for quantifying the interaction between a ligand and a receptor.[1][2][3] This technique is essential for the screening and pharmacological characterization of new chemical entities with potential opioid receptor activity.[1]

These application notes provide detailed protocols for conducting radioligand binding assays to determine the affinity of N-Methylmorphinan compounds for opioid receptors. The methodologies described are based on competitive binding principles, where the unlabeled test compound (an N-Methylmorphinan derivative) competes with a radiolabeled ligand of known high affinity and specificity for the receptor.[1]

Principles of Radioligand Binding Assays

Radioligand binding assays are used to measure the interaction of a radiolabeled ligand with a receptor. There are three main types of experiments:

  • Saturation Assays: These experiments determine the density of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[2][3][4][5] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[2][4]

  • Competition Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[2][3][4] A lower Ki value indicates a higher affinity of the test compound for the receptor.[1]

  • Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor.[4][5]

This document will focus on the protocol for competition binding assays, which are most commonly used for screening and characterizing the affinity of new compounds like N-Methylmorphinan derivatives.

Data Presentation: Binding Affinities of N-Methylmorphinan Derivatives

The binding affinities of various N-Methylmorphinan derivatives for human µ, δ, and κ opioid receptors are summarized below. The inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value signifies a higher affinity.

CompoundReceptor SubtypeKᵢ (nM)
N-Methylmorphinan-6-one Derivative 1 µ-opioidValue from literature
δ-opioidValue from literature
κ-opioidValue from literature
6-desoxo-N-methylmorphinan Derivative 1a µ-opioidValue from literature
δ-opioidValue from literature
κ-opioidValue from literature
N-Methylmorphinan-6-one Derivative 2 µ-opioidValue from literature
δ-opioidValue from literature
κ-opioidValue from literature
6-desoxo-N-methylmorphinan Derivative 2a µ-opioidValue from literature
δ-opioidValue from literature
κ-opioidValue from literature
Reference Compound (e.g., Morphine) µ-opioidValue from literature
δ-opioidValue from literature
κ-opioidValue from literature

Note: Specific Ki values for a broad range of N-Methylmorphinan derivatives would be populated here from experimental data or comprehensive literature searches. One study reported that the removal of the 6-keto function in a series of N-methylmorphinan-6-ones did not considerably affect binding affinity at the µ-opioid receptor.[6] Another study provided Ki values for a series of 6-desoxo-N-methylmorphinans at human µ, δ, and κ opioid receptors.[7]

Experimental Protocols

I. Preparation of Cell Membranes Expressing Opioid Receptors

This protocol outlines the preparation of cell membranes from cultured cells stably expressing a specific human opioid receptor subtype (µ, δ, or κ).

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human opioid receptor of interest.[1][7]

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail (pH 7.4).[8]

  • Sucrose Buffer: Lysis buffer containing 10% sucrose.[8]

  • BCA Protein Assay Kit.

Procedure:

  • Harvest cultured cells and wash them with ice-cold PBS.

  • Homogenize the cells in 20 volumes of cold Lysis Buffer.[8]

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large cellular debris.[8]

  • Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[8]

  • Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step.[8]

  • Resuspend the final pellet in Sucrose Buffer.[8]

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane suspension and store at -80°C until use.[8]

II. Competitive Radioligand Binding Assay

This protocol details the steps for a competitive binding assay to determine the Ki of a test N-Methylmorphinan compound.

Materials:

  • Receptor Source: Prepared cell membranes expressing the target opioid receptor (e.g., CHO-hMOR).[7]

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor.[1][9]

    • [³H]DPDPE for δ-opioid receptor.[1]

    • [³H]U-69,593 for κ-opioid receptor.[1][9]

  • Test Compound: N-Methylmorphinan derivative of interest.

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.[1][10]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA (pH 7.4).[8]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[8]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend the pellet in the final Assay Buffer.[8]

  • The assay is performed in 96-well plates with a final volume of 250 µL per well.[8]

  • To each well, add the following components in order:

    • 150 µL of the membrane suspension (typically 3-20 µg of protein for cell membranes).[8]

    • 50 µL of the competing test compound (N-Methylmorphinan derivative) at various concentrations or buffer for total binding.[8] For non-specific binding, add 50 µL of the non-specific binding control (e.g., 10 µM Naloxone).[8][10]

    • 50 µL of the radioligand solution at a fixed concentration (typically at or near its Kd).[8]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester.[8]

  • Wash the filters four times with ice-cold wash buffer.[8]

  • Dry the filters for 30 minutes at 50°C.[8]

  • Place the filters in scintillation vials or a sealed polyethylene (B3416737) bag, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]

III. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with radioligand only).

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data using a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[8]

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., CHO cells expressing opioid receptor) start->prep_membranes setup_assay Set up 96-well Plate Assay prep_membranes->setup_assay add_membranes Add Membranes setup_assay->add_membranes add_compound Add Test Compound (N-Methylmorphinan) add_membranes->add_compound add_radioligand Add Radioligand (e.g., [³H]DAMGO) add_compound->add_radioligand incubate Incubate (e.g., 60 min at 30°C) add_radioligand->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

N-Methylmorphinan Signaling at the µ-Opioid Receptor

Opioid_Signaling_Pathway ligand N-Methylmorphinan (Agonist) receptor µ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein Activates ac Inhibition of Adenylyl Cyclase g_protein->ac α subunit ion_channel Ion Channel Modulation g_protein->ion_channel βγ subunit camp Decreased cAMP ac->camp cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response k_channel Activation of K+ Channels ion_channel->k_channel ca_channel Inhibition of Ca2+ Channels ion_channel->ca_channel k_channel->cellular_response ca_channel->cellular_response

Caption: Simplified µ-opioid receptor signaling pathway.

Troubleshooting

Common issues in radioligand binding assays include high non-specific binding, low specific binding, and poor reproducibility. Potential solutions include:

  • High Non-specific Binding:

    • Reduce the concentration of the radioligand.

    • Increase the number of washes after filtration.

    • Pre-treat filters with a blocking agent like polyethyleneimine (PEI).

    • Optimize the protein concentration in the assay.

  • Low Specific Binding:

    • Ensure the integrity and activity of the receptor preparation.

    • Verify the concentration and specific activity of the radioligand.

    • Optimize incubation time and temperature.

  • Poor Reproducibility:

    • Ensure accurate and consistent pipetting.

    • Maintain consistent incubation conditions.

    • Use freshly prepared buffers and reagents.

By following these detailed protocols and considering the potential for troubleshooting, researchers can reliably determine the binding affinities of novel N-Methylmorphinan compounds for opioid receptors, a crucial step in the drug discovery and development process.

References

Multi-Step Synthesis of 5-Substituted N-Methylmorphinan-6-ones from Thebaine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 5-substituted N-methylmorphinan-6-ones, a class of potent opioid analgesics, using thebaine as a starting material. The synthesis involves a five-step reaction sequence: 5-alkylation of thebaine, oxidation, 14-O-alkylation, catalytic hydrogenation, and finally, ether cleavage. This guide is intended for researchers in medicinal chemistry and drug development, offering a comprehensive resource for the synthesis and evaluation of these compounds.

Introduction

The development of potent and safer opioid analgesics remains a critical area of research. Modification of the morphinan (B1239233) scaffold has been a fruitful strategy, and substitution at the 5-position of N-methylmorphinan-6-ones has led to compounds with high antinociceptive potency and potentially improved side-effect profiles. The following protocols detail the synthesis of these promising compounds, starting from the natural opium alkaloid, thebaine. The overall synthetic pathway is a versatile route to various 5-substituted derivatives.

Overall Synthetic Workflow

The multi-step synthesis of 5-substituted N-methylmorphinan-6-ones from thebaine is a sequential process involving the formation of key intermediates. The general workflow is depicted below.

G Thebaine Thebaine Step1 Step 1: 5-Alkylation Thebaine->Step1 Intermediate1 5-Substituted Thebaine Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 14-Hydroxy-5-substituted-codeinone Step2->Intermediate2 Step3 Step 3: 14-O-Alkylation Intermediate2->Step3 Intermediate3 14-Alkoxy-5-substituted-codeinone Step3->Intermediate3 Step4 Step 4: Catalytic Hydrogenation Intermediate3->Step4 Intermediate4 14-Alkoxy-5-substituted-dihydromorphinone Step4->Intermediate4 Step5 Step 5: Ether Cleavage Intermediate4->Step5 Final_Product 5-Substituted N-Methylmorphinan-6-one Step5->Final_Product

Caption: General workflow for the synthesis of 5-substituted N-methylmorphinan-6-ones.

Experimental Protocols

The following are detailed protocols for each step in the synthesis of 5-substituted N-methylmorphinan-6-ones, with 5-methyl-N-methylmorphinan-6-one (14-methoxymetopon) as a representative example.

Step 1: Synthesis of 5-Methylthebaine (Alkylation)

This procedure describes the introduction of a methyl group at the 5-position of thebaine.

Materials:

  • Thebaine

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Methyl fluorosulfonate or Dimethyl sulfate (B86663)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, dissolve thebaine in anhydrous THF under an inert atmosphere of argon or nitrogen.

  • Cool the solution to a low temperature, typically between -78 °C and -40 °C, using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexane dropwise to the stirred thebaine solution. The formation of the thebaine anion is indicated by a color change.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to ensure complete anion formation.

  • Slowly add the alkylating agent (e.g., methyl fluorosulfonate or dimethyl sulfate) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 5-methylthebaine.

Step 2: Synthesis of 14-Hydroxy-5-methylcodeinone (Oxidation)

This step involves the oxidation of 5-methylthebaine to introduce a hydroxyl group at the 14-position.

Materials:

  • 5-Methylthebaine

  • Performic acid (prepared in situ from formic acid and hydrogen peroxide)

  • Formic acid (88-98%)

  • Hydrogen peroxide (30-35%)

Procedure:

  • Prepare performic acid by carefully adding hydrogen peroxide to formic acid at a controlled temperature (typically below 10 °C).

  • Dissolve 5-methylthebaine in a suitable solvent.

  • Add the freshly prepared performic acid solution to the solution of 5-methylthebaine.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess performic acid.

  • Work up the reaction mixture by extraction with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the resulting crude 14-hydroxy-5-methylcodeinone by column chromatography or recrystallization.[1]

Step 3: Synthesis of 14-Methoxy-5-methylcodeinone (14-O-Alkylation)

This protocol describes the alkylation of the 14-hydroxyl group.

Materials:

  • 14-Hydroxy-5-methylcodeinone

  • Sodium hydride (NaH)

  • Dimethyl sulfate or Diethyl sulfate

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF, add a solution of 14-hydroxy-5-methylcodeinone in DMF at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for a period to allow for the formation of the alkoxide.

  • Add the alkylating agent (dimethyl sulfate or diethyl sulfate) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by the careful addition of water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain 14-alkoxy-5-methylcodeinone.[1]

Step 4: Synthesis of 14-Methoxy-5-methyldihydromorphinone (Catalytic Hydrogenation)

This step involves the reduction of the double bond in the C-ring.

Materials:

  • 14-Methoxy-5-methylcodeinone

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Hydrogen gas

  • Methanol (B129727) or Ethanol

Procedure:

  • Dissolve 14-methoxy-5-methylcodeinone in a suitable solvent such as methanol or ethanol.

  • Add the Pd/C catalyst to the solution.

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a specified pressure (e.g., 1-4 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases or TLC indicates the completion of the reaction.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 14-methoxy-5-methyldihydromorphinone, which can be used in the next step without further purification or can be purified by recrystallization.[1]

Step 5: Synthesis of 14-Methoxymetopon (B146635) (Ether Cleavage)

The final step is the selective cleavage of the 3-O-methyl ether to yield the phenolic hydroxyl group.

Materials:

  • 14-Methoxy-5-methyldihydromorphinone

  • Hydrobromic acid (HBr, 48%)

Procedure:

  • Treat 14-methoxy-5-methyldihydromorphinone with a 48% aqueous solution of hydrobromic acid.

  • Heat the reaction mixture to reflux for a specified period.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., ammonium hydroxide (B78521) or sodium bicarbonate) to precipitate the product.

  • Collect the precipitate by filtration, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the pure 5-methyl-N-methylmorphinan-6-one (14-methoxymetopon).[1]

Quantitative Data

The following tables summarize the reported yields for the synthesis of key intermediates and the biological activity of the final products.

Table 1: Synthetic Yields
StepReactionProductReported Yield (%)
1-5Overall Synthesis14-Methoxymetopon77
1-5Overall Synthesis14-Ethoxymetopon75
1-5Overall Synthesis5-Benzyl-14-O-methyloxymorphone75
3-514-O-Alkylation, Hydrogenation, Ether Cleavage14-Phenylpropoxymetopon (PPOM)88

Yields are based on the respective starting materials for the sequence.[1]

Table 2: In Vitro Opioid Receptor Binding Affinities (Ki, nM)
Compound5-Substituent14-Substituentμ (mu)δ (delta)κ (kappa)
14-O-Methyloxymorphone HOCH₃0.104.8010.2
14-Methoxymetopon CH₃OCH₃0.1513.325.2
14-Ethoxymetopon CH₃OC₂H₅0.4612.243.2
5-Benzyl-14-O-methyloxymorphone BenzylOCH₃0.3113.122.8
14-Phenylpropoxymetopon (PPOM) CH₃O(CH₂)₃Ph~0.1~0.3~0.3

Data compiled from various sources.[2][3]

Table 3: In Vivo Antinociceptive Potency (ED₅₀, mg/kg, s.c. in mice)
CompoundHot-Plate TestTail-Flick Test
Morphine ~2.63-
14-O-Methyloxymorphone 0.0170.014
14-Methoxymetopon 0.0280.028
5-Benzyl-14-O-methyloxymorphone 0.0530.043
14-Phenylpropoxymetopon (PPOM) ~0.001~0.001

ED₅₀ values represent the dose required to produce an analgesic effect in 50% of the test subjects. Data compiled from various sources.[4][5]

Signaling Pathway and Structure-Activity Relationships

The 5-substituted N-methylmorphinan-6-ones primarily exert their analgesic effects through agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of these ligands to the MOR initiates a signaling cascade that ultimately leads to the modulation of pain perception.

G cluster_0 Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gαi/o Protein MOR->G_Protein Activates Ligand 5-Substituted N-Methylmorphinan-6-one Ligand->MOR Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase Analgesia Analgesia cAMP->Analgesia Leads to (decreased neuronal excitability) Ion_Channels->Analgesia Leads to (hyperpolarization)

Caption: Simplified signaling pathway of μ-opioid receptor agonists.

Structure-Activity Relationship (SAR) Insights:

  • 5-Position Substitution: The introduction of a small alkyl group, such as a methyl group, at the 5-position generally maintains or slightly enhances μ-opioid receptor affinity while potentially improving the side-effect profile compared to the unsubstituted parent compounds.

  • 14-Position Substitution: Alkoxy substitution at the 14-position, particularly with a methoxy (B1213986) group, significantly increases the antinociceptive potency compared to the 14-hydroxy analogues.

  • Combined Effect: The combination of substitutions at both the 5 and 14 positions has led to the development of extremely potent analgesics, such as 14-methoxymetopon and its derivatives.

Conclusion

The multi-step synthesis of 5-substituted N-methylmorphinan-6-ones from thebaine provides a robust platform for the development of novel opioid analgesics. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to synthesize and evaluate these compounds. The favorable pharmacological profiles of molecules like 14-methoxymetopon highlight the potential of this chemical class to yield potent analgesics with improved therapeutic windows. Further exploration of various substituents at the 5- and 14-positions may lead to the discovery of even more promising drug candidates for pain management.

References

Application Notes and Protocols for the Synthesis of N-phenethyl Substituted 14-O-methylmorphinan-6-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of N-phenethyl substituted 14-O-methylmorphinan-6-ones, a class of compounds with significant implications for opioid receptor research. The substitution of the N-methyl group with an N-phenethyl moiety has been shown to modulate the pharmacological profile of these morphinans, often leading to potent dual µ/δ opioid receptor agonists.[1][2][3][4] This protocol is based on established synthetic methodologies reported in peer-reviewed scientific literature.[1][3][5]

Overview of the Synthetic Procedure

The synthesis involves the N-alkylation of a precursor 14-O-methylmorphinan-6-one with phenethyl bromide. This reaction is a standard method for introducing the N-phenethyl group onto the morphinan (B1239233) scaffold.[1][3] The general reaction scheme is presented below.

General Reaction Scheme:

Starting Material (N-methyl precursor) + Phenethyl Bromide → N-phenethyl substituted 14-O-methylmorphinan-6-one

Experimental Protocols

This section details the step-by-step procedure for the synthesis of N-phenethyl substituted 14-O-methylmorphinan-6-ones.

General N-Alkylation Protocol

This protocol is adapted from the synthesis of N-phenethyl-14-O-methyloxymorphone and N-phenethyl-14-methoxymetopon.[1][3]

Materials:

  • Precursor N-methyl-14-O-methylmorphinan-6-one (e.g., 14-O-methyloxymorphone or 14-methoxymetopon)

  • Phenethyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • To a solution of the precursor N-methyl-14-O-methylmorphinan-6-one in anhydrous DMF, add sodium bicarbonate.

  • To this suspension, add phenethyl bromide.

  • Heat the reaction mixture to 80°C and stir for 48 hours.[3][5]

  • After 48 hours, cool the reaction mixture to room temperature.

  • Remove the solvent (DMF) under reduced pressure using a rotary evaporator.

  • The crude product is then purified using column chromatography on silica (B1680970) gel to yield the desired N-phenethyl substituted 14-O-methylmorphinan-6-one.

Data Presentation

The introduction of the N-phenethyl substituent significantly impacts the pharmacological profile of 14-O-methylmorphinan-6-ones, converting selective µ-opioid receptor (µOR) ligands into dual µ/δ-opioid receptor (δOR) agonists.[1][2][3][4]

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
CompoundµORδORκOR
14-O-methyloxymorphone (N-methyl) Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
N-phenethyl-14-O-methyloxymorphone Data not available in provided search results1.81Data not available in provided search results
14-methoxymetopon (N-methyl) Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
N-phenethyl-14-methoxymetopon Data not available in provided search results1.45Data not available in provided search results

Note: The N-phenethyl substituted compounds show very low nanomolar affinities at the δOR.[1]

Table 2: In Vitro and In Vivo Activity
CompoundIn Vitro ActivityIn Vivo Antinociceptive PotencyMotor Impairment
N-methylmorphinans (general) Selective µOR agonistsPotentCan induce motor impairment
N-phenethyl substituted morphinans Dual µ/δOR agonistsEffective and potentNo motor impairment observed

N-phenethyl substitution in 14-methoxy-N-methylmorphinan-6-ones leads to potent antinociception without the motor impairment seen with their N-methyl counterparts.[1][2][3][4]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-phenethyl substituted 14-O-methylmorphinan-6-ones.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start_Material N-methyl-14-O-methyl- morphinan-6-one Reaction N-Alkylation (80°C, 48h) Start_Material->Reaction Reagent1 Phenethyl Bromide Reagent1->Reaction Reagent2 NaHCO3, DMF Reagent2->Reaction Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Final_Product N-phenethyl-14-O-methyl- morphinan-6-one Purification->Final_Product Signaling_Pathway Ligand N-phenethyl substituted 14-O-methylmorphinan-6-one Receptor µ/δ Opioid Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gi/o Protein Activation Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP Decreased cAMP Production Adenylyl_Cyclase->cAMP Cellular_Response Analgesia cAMP->Cellular_Response Ca_Channels Inhibition of Ca2+ Channels Ion_Channels->Ca_Channels K_Channels Activation of K+ Channels Ion_Channels->K_Channels Ca_Channels->Cellular_Response K_Channels->Cellular_Response

References

Application of N-Methylmorphinan Derivatives as Research Tools in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methylmorphinan derivatives represent a cornerstone in opioid research, providing a versatile structural scaffold for developing potent and selective pharmacological tools.[1][2] Originating from the core structure of morphine, these synthetic and semi-synthetic compounds have been extensively modified at various positions—notably at the N-17, C-5, C-6, and C-14 positions—to generate ligands with diverse pharmacological profiles.[3][4][5][6] These derivatives include high-affinity agonists, antagonists, and mixed agonist-antagonists for the primary opioid receptor subtypes: mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR).[4][5][7] Their utility as research tools is paramount for elucidating opioid receptor function, exploring structure-activity relationships (SAR), and pioneering the development of novel analgesics with improved side-effect profiles, such as reduced respiratory depression, tolerance, and dependence.[1][2][3][8] This document provides detailed application notes and experimental protocols for utilizing N-Methylmorphinan derivatives to investigate opioid receptor binding, functional activity, and signaling pathways.

Application Note 1: Characterization of Opioid Receptor Binding Affinity

Determining the binding affinity of N-Methylmorphinan derivatives is a critical first step in their pharmacological characterization.[9] Competitive radioligand binding assays are the gold standard for quantifying a compound's affinity (expressed as the inhibition constant, Kᵢ) for a specific receptor subtype.[9][10] A lower Kᵢ value indicates a higher binding affinity.[9] These assays are essential for establishing receptor selectivity and guiding SAR studies.[2][11]

Data Presentation: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Kᵢ, nM) of representative N-Methylmorphinan derivatives for human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors, as determined in competitive binding assays using membranes from stably transfected CHO cells.[2][11]

CompoundDerivative ClassKᵢ (nM) vs. hMORKᵢ (nM) vs. hDORKᵢ (nM) vs. hKORSelectivity (MOR vs. DOR/KOR)Reference
Oxymorphone (1) 14-Hydroxy-N-methylmorphinan-6-one1.1 ± 0.1243 ± 27108 ± 12~221x / ~98x[2][11]
14-O-Methyloxymorphone (2) 14-Methoxy-N-methylmorphinan-6-one0.12 ± 0.01102 ± 829.8 ± 3.1~850x / ~248x[2][11]
14-O-Benzyloxymorphone (3) 14-Benzyloxy-N-methylmorphinan-6-one0.16 ± 0.021.9 ± 0.22.1 ± 0.3~12x / ~13x[2][11]
14-Methoxymetopon (4) 5-Methyl-14-methoxy-N-methylmorphinan-6-one0.18 ± 0.02296 ± 2182.3 ± 7.5~1644x / ~457x[2][11]
6-Desoxo-14-O-methyloxymorphone (2a) 6-Desoxo-14-methoxy-N-methylmorphinan0.13 ± 0.0198.7 ± 9.125.4 ± 2.8~759x / ~195x[2][11]
3-(3′-hydroxybenzyl)amino-17-methylmorphinan (4g) 3-Benzylamino-N-methylmorphinan0.42>10000710~24x (vs KOR) / ~1700x (vs DOR)[7]
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of binding affinity for a test compound at the µ-opioid receptor using [³H]DAMGO as the radioligand.[9] The methodology can be adapted for δ and κ receptors using [³H]DPDPE and [³H]U-69,593, respectively.[9]

1. Materials and Reagents:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor of interest (e.g., hMOR).[9][11]

  • Radioligand: [³H]DAMGO (for MOR), specific activity >30 Ci/mmol.

  • Test Compound: N-Methylmorphinan derivative of interest, dissolved in DMSO.

  • Non-specific Binding Control: Naloxone (10 µM final concentration).[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).[12]

  • Equipment: 96-well plates, cell harvester, scintillation counter, scintillation cocktail.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in fresh, ice-cold Assay Buffer to a final protein concentration of 50-100 µg/mL.[12] Homogenize briefly if necessary.

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[12] Prepare wells for Total Binding, Non-specific Binding (NSB), and competitive binding with the test compound.

  • Component Addition: To each well, add the components in the following order:

    • 150 µL of the membrane preparation (e.g., 10 µg protein).[12]

    • 50 µL of Assay Buffer (for Total Binding), 10 µM Naloxone (for NSB), or the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).[12]

    • 50 µL of [³H]DAMGO solution in Assay Buffer (at a final concentration near its Kₔ, e.g., 1-2 nM).[12]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[12][13]

  • Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester. This separates the bound radioligand from the unbound.[13]

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[12][13]

  • Radioactivity Measurement: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[13]

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

G Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., 10 µg protein/well) incubation Incubate Components: Membranes + Ligand + Compound (60-90 min @ 30°C) prep_membranes->incubation prep_ligand Prepare Radioligand (e.g., [³H]DAMGO) prep_ligand->incubation prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->incubation filtration Rapid Filtration (GF/C Filters) incubation->filtration washing Wash Filters x3 (Ice-Cold Buffer) filtration->washing counting Scintillation Counting (Measure CPM) washing->counting calc_ic50 Calculate IC₅₀ (Non-linear Regression) counting->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Application Note 2: Assessing Functional Activity via G-Protein Pathway

Beyond binding, it is crucial to determine whether a derivative acts as an agonist, antagonist, or partial agonist. Opioid receptors are predominantly Gαi/o-coupled G protein-coupled receptors (GPCRs).[14] Agonist activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[14] Functional assays measuring this cAMP modulation are vital for characterizing the potency (EC₅₀) and efficacy (Eₘₐₓ) of N-Methylmorphinan derivatives.

Data Presentation: Functional Activity (cAMP Inhibition)

The table below presents functional activity data for select N-Methylmorphinan derivatives at the human µ-opioid receptor. Potency (EC₅₀) represents the concentration producing 50% of the maximal effect, while efficacy (Eₘₐₓ) is the maximal response relative to a standard full agonist like DAMGO.

CompoundDerivative ClassAssay TypeEC₅₀ (nM)Efficacy (% of DAMGO)Reference
Oxymorphone (1) 14-Hydroxy-N-methylmorphinan-6-one[³⁵S]GTPγS26.1 ± 3.5185 ± 11[11]
14-O-Methyloxymorphone (2) 14-Methoxy-N-methylmorphinan-6-one[³⁵S]GTPγS0.9 ± 0.1224 ± 15[11]
14-O-Benzyloxymorphone (3) 14-Benzyloxy-N-methylmorphinan-6-one[³⁵S]GTPγS1.1 ± 0.2211 ± 13[11]
14-Methoxymetopon (4) 5-Methyl-14-methoxy-N-methylmorphinan-6-one[³⁵S]GTPγS0.5 ± 0.1218 ± 14[11]
3-(3′-hydroxybenzyl)amino-17-methylmorphinan (4g) 3-Benzylamino-N-methylmorphinan[³⁵S]GTPγS1.2 ± 0.3100[7]

[³⁵S]GTPγS binding assays are a common proxy for G-protein activation and correlate well with cAMP modulation.

Experimental Protocol: cAMP Inhibition Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing a Gαi-coupled opioid receptor.[15]

1. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the opioid receptor of interest.

  • Assay Medium: Serum-free medium (e.g., Opti-MEM).

  • Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • Test Compound: N-Methylmorphinan derivative of interest.

  • Reference Agonist: DAMGO (for MOR).

  • Lysis Buffer: Provided with the cAMP detection kit.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology (e.g., cAMP-Glo™).[16][17]

2. Procedure:

  • Cell Seeding: Seed cells into a 96- or 384-well plate at an optimized density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay medium.

  • Cell Stimulation:

    • Remove the growth medium from the cells.

    • Add the diluted test compounds or reference agonist to the wells.

    • Add a fixed concentration of forskolin (e.g., 5-10 µM, a concentration that gives a submaximal cAMP response) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis: Add the lysis buffer to each well as per the kit manufacturer's instructions to stop the reaction and release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement following the specific protocol of the chosen detection kit.[16][18] This typically involves adding detection reagents and incubating for a specified time before reading the signal (e.g., luminescence or fluorescence) on a plate reader.

3. Data Analysis:

  • Generate Standard Curve: Use the cAMP standards provided in the kit to generate a standard curve, plotting the signal against known cAMP concentrations.

  • Convert Raw Data: Convert the raw signal data from the experimental wells into cAMP concentrations using the standard curve.

  • Normalize Data: Normalize the data, setting the forskolin-only wells as 100% and basal (no forskolin) wells as 0%.

  • Calculate EC₅₀ and Eₘₐₓ: Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values for the test compound relative to the reference agonist.

G Opioid Receptor Gαi Signaling Pathway Agonist Opioid Agonist (N-Methylmorphinan derivative) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds G_protein Heterotrimeric G Protein (Gαi/βγ) MOR->G_protein Activates G_alpha Gαi-GTP (Active) G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) (Reduced Activity) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response

Caption: Canonical Gαi-coupled signaling pathway for opioid receptors.

Application Note 3: Investigating Biased Signaling via β-Arrestin Pathway

The concept of "biased agonism" or "functional selectivity" has emerged as a key area in GPCR pharmacology.[19] It proposes that a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[19] For opioid receptors, the G-protein pathway is associated with analgesia, while the β-arrestin pathway has been linked to adverse effects like respiratory depression and tolerance.[19][20] N-Methylmorphinan derivatives are invaluable tools for identifying biased agonists that could lead to safer analgesics. β-arrestin recruitment assays directly measure the interaction between the activated receptor and β-arrestin.[19]

Experimental Protocol: β-Arrestin 2 Recruitment Assay

This protocol is based on an enzyme fragment complementation (EFC) assay, such as the PathHunter® assay, a widely used method for quantifying β-arrestin recruitment.[19]

1. Materials and Reagents:

  • Cell Line: A cell line (e.g., CHO-K1) engineered to co-express the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[19]

  • Assay Medium: Cell-specific assay medium.

  • Test Compound: N-Methylmorphinan derivative of interest.

  • Reference Agonist: DAMGO.

  • Detection Reagents: Substrate and other detection components provided by the assay manufacturer (e.g., PathHunter® Detection Reagents).[19]

  • Equipment: 384-well white, solid-bottom cell culture plates; plate luminometer.

2. Procedure:

  • Cell Seeding: Seed the engineered cells into 384-well plates at a density of 15,000–22,000 cells per well and incubate for 24 hours.[21]

  • Compound Addition: Prepare serial dilutions of the test and reference compounds. Add the compounds to the wells. Include a vehicle control (0% activation) and a maximal stimulation control with the reference agonist (100% activation).

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[19]

  • Detection:

    • Prepare the detection reagent mixture according to the manufacturer's protocol.[19]

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the enzymatic reaction to develop.[19]

  • Signal Reading: Measure the chemiluminescent signal using a plate luminometer. The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor.

3. Data Analysis:

  • Data Normalization: The raw data are in Relative Luminescence Units (RLU). Normalize the data by setting the vehicle control to 0% and the maximal response of the reference agonist (DAMGO) to 100%.[19]

  • Calculate EC₅₀ and Eₘₐₓ: Plot the normalized response against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

  • Bias Analysis: To quantify bias, compare the potency and efficacy of the compound in the β-arrestin assay to its activity in a G-protein assay (e.g., cAMP). Bias factors can be calculated using operational models to compare the relative ability of a compound to activate one pathway over the other.

G Opioid Receptor β-Arrestin Recruitment Pathway Agonist Opioid Agonist (Biased or Unbiased) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds GRK GRK (G protein-coupled receptor kinase) MOR->GRK Recruits & Activates P_MOR Phosphorylated Receptor GRK->MOR Phosphorylates C-terminus Arrestin β-Arrestin P_MOR->Arrestin Provides binding site for Complex Receptor-Arrestin Complex Arrestin->Complex Binds Internalization Receptor Internalization Complex->Internalization Leads to Signaling β-Arrestin-Mediated Signaling (e.g., MAPK) Complex->Signaling Initiates

Caption: Pathway of β-arrestin recruitment to an activated opioid receptor.

References

Troubleshooting & Optimization

Improving synthesis yield of N-Methylmorphinan derivatives from natural opiates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Methylmorphinan derivatives from natural opiates.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-Methylmorphinan derivatives.

Issue 1: Low Yield in N-Demethylation of Tertiary Amine Precursors

  • Question: My N-demethylation of a morphinan (B1239233) alkaloid (e.g., morphine, codeine) using a classical method like the von Braun reaction (cyanogen bromide) or with chloroformates is resulting in a low yield of the desired nor-derivative. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in N-demethylation are a common challenge. Several factors could be contributing to this issue. Here is a systematic approach to troubleshooting:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. Ensure the reagents are of high purity and used in the correct stoichiometric amounts.

    • Side Reactions: The formation of byproducts can consume starting material and complicate purification.

      • Solution: Ensure anhydrous conditions, as moisture can lead to the formation of undesired byproducts. The choice of solvent can also be critical; consider using a non-polar aprotic solvent.

    • Sub-optimal Reagents: The choice of demethylating agent can significantly impact yield.

      • Solution: While classical methods are established, newer methods may offer higher yields and milder reaction conditions. Consider exploring palladium-catalyzed N-demethylation or electrochemical methods, which have been reported to provide excellent yields.[1][2][3] For instance, palladium acetate (B1210297) in refluxing dioxane has been used for efficient N-demethylation of peracylated oxymorphone.[1]

    • Difficult Hydrolysis of the Intermediate: The carbamate (B1207046) or cyanamide (B42294) intermediate formed during the reaction may not be fully hydrolyzed to the secondary amine.

      • Solution: Ensure the hydrolysis conditions (e.g., strong acid or base) are sufficiently vigorous to completely cleave the intermediate. The choice between acidic or basic hydrolysis can depend on the stability of the rest of the molecule.

Issue 2: Poor Selectivity and Formation of Diastereomers in N-Alkylation

  • Question: During the N-alkylation of my nor-morphinan intermediate, I am observing the formation of multiple products, including diastereomers, which are difficult to separate. How can I improve the selectivity of the N-alkylation reaction?

  • Answer: The formation of diastereomers during N-alkylation can be a significant hurdle. Here are some strategies to improve selectivity and facilitate purification:

    • Choice of Alkylating Agent and Base: The reactivity of the alkylating agent and the choice of base can influence the reaction's selectivity.

      • Solution: Use a less reactive alkylating agent if possible. The choice of a non-hindered or hindered base can also affect the stereochemical outcome. Experiment with different bases such as potassium carbonate, sodium bicarbonate, or organic bases like triethylamine.

    • Reaction Conditions: Temperature and solvent can play a crucial role in controlling selectivity.

      • Solution: Running the reaction at a lower temperature may improve selectivity by favoring the formation of the thermodynamically more stable product. The polarity of the solvent can also influence the transition state of the reaction; screen a variety of solvents to find the optimal conditions.

    • Purification Strategy: When diastereomers are formed, an effective purification strategy is essential.

      • Solution: Purification by crystallization using a resolving agent can be an effective method to isolate the desired diastereomer.[4] Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating closely related isomers.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of N-Methylmorphinan derivatives?

A1: The most common natural opiate starting materials are morphine, codeine, thebaine, and oripavine.[5][6][7] Thebaine is a particularly valuable precursor as it can be used to synthesize a wide range of derivatives, including important opioid antagonists like naloxone.[8][9]

Q2: What are the key chemical transformations involved in converting natural opiates to N-Methylmorphinan derivatives?

A2: The two primary transformations are:

  • N-Demethylation: The removal of the N-methyl group from the natural opiate to form the corresponding nor-derivative (a secondary amine).[1]

  • N-Alkylation: The introduction of a new alkyl or functionalized alkyl group onto the nitrogen of the nor-derivative.[4][10]

Q3: Can you summarize the different methods available for N-demethylation and their typical yields?

A3: Several methods exist for N-demethylation, with varying efficiencies. The table below summarizes some common methods and their reported yields.

N-Demethylation MethodReagent(s)Substrate ExampleReported YieldReference
Von Braun ReactionCyanogen (B1215507) bromide (BrCN) followed by hydrolysisCodeineModerate[1]
Chloroformate MethodPhenyl chloroformate followed by hydrolysisMorphine43%[1]
Improved ChloroformateMethyl chloroformateMorphineImproved yields[11][12]
Palladium-Catalyzed OxidationPalladium acetate, O2Peracylated oxymorphoneExcellent[1]
Electrochemical OxidationAnodic oxidation followed by hydrolysisOxycodone75% (overall)[2][3]
Polonovski-type ReactionFeSO4 on N-oxideCodeine methyl ether N-oxide87% (over two steps)[1]

Q4: What are some common side reactions to be aware of during these syntheses?

A4: Besides low yields and diastereomer formation, other potential side reactions include:

  • O-Alkylation: If there are unprotected hydroxyl groups in the molecule, they can compete with the nitrogen in the N-alkylation step.

  • Rearrangements: Under certain acidic or basic conditions, the morphinan skeleton can undergo rearrangements.

  • Oxidation: The phenolic hydroxyl group in morphine and its derivatives is susceptible to oxidation.

  • Incomplete hydrolysis: As mentioned in the troubleshooting section, incomplete hydrolysis of intermediates from N-demethylation can lead to a mixture of products.

Q5: Are there any green or more sustainable methods for these syntheses?

A5: Yes, there is a growing interest in developing more environmentally friendly methods. Electrochemical N-demethylation is a promising green alternative as it avoids the use of hazardous reagents like cyanogen bromide or chloroformates.[2][3] This method is reagent- and catalyst-free, relying on anodic oxidation.[2][3]

Experimental Protocols

Protocol 1: N-Demethylation of Morphine using Phenyl Chloroformate

This protocol is based on a classical approach to N-demethylation.

  • Reaction Setup: In a suitable reaction vessel, dissolve morphine in a mixture of a suitable organic solvent (e.g., chloroform) and an aqueous solution of sodium bicarbonate.

  • Addition of Reagent: Cool the mixture in an ice bath and add phenyl chloroformate dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification of Intermediate: The crude carbamate intermediate can be purified by column chromatography or crystallization.

  • Hydrolysis: The purified carbamate is then hydrolyzed to normorphine by refluxing with a strong base, such as sodium hydroxide, in a suitable solvent like ethanol.

  • Final Purification: After hydrolysis, the reaction mixture is neutralized and the product, normorphine, is extracted with an organic solvent. The final product can be purified by crystallization.

Protocol 2: Palladium-Catalyzed N-Demethylation of Peracylated Oxymorphone

This protocol illustrates a more modern and efficient N-demethylation method.

  • Substrate Preparation: Peracylate oxymorphone to protect the hydroxyl groups.

  • Reaction Setup: In a round-bottom flask, dissolve the peracylated oxymorphone in dioxane.

  • Catalyst Addition: Add 5 mol% of palladium acetate to the solution.

  • Reaction: Reflux the mixture under an oxygen atmosphere. Monitor the reaction for the formation of the corresponding amide.

  • Workup and Reduction: Upon completion, the reaction mixture is worked up to isolate the amide. The amide is then reduced to the corresponding nor-derivative. An interesting feature of this method is the potential for in-situ reduction of the amide, which can prevent the reduction of other functional groups.[1]

Visualizations

Synthesis_Workflow cluster_start Natural Opiates cluster_intermediate Key Intermediate cluster_product Final Product Morphine Morphine Nor-derivative (Secondary Amine) Nor-derivative (Secondary Amine) Morphine->Nor-derivative (Secondary Amine) N-Demethylation (e.g., Chloroformates, Pd-catalysis) Codeine Codeine Codeine->Nor-derivative (Secondary Amine) N-Demethylation (e.g., von Braun, Polonovski-type) Thebaine Thebaine Thebaine->Nor-derivative (Secondary Amine) N-Demethylation (e.g., Electrochemical) N-Alkylmorphinan Derivative N-Alkylmorphinan Derivative Nor-derivative (Secondary Amine)->N-Alkylmorphinan Derivative N-Alkylation (with R-X)

Caption: General workflow for the synthesis of N-Alkylmorphinan derivatives.

Troubleshooting_Logic start Low Yield in N-Demethylation? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_rxn Side Reactions? start->side_rxn No incomplete_rxn->side_rxn No sol_incomplete Extend reaction time/temp Monitor with TLC/LC-MS incomplete_rxn->sol_incomplete Yes reagent_issue Sub-optimal Reagents? side_rxn->reagent_issue No sol_side Ensure anhydrous conditions Optimize solvent side_rxn->sol_side Yes hydrolysis_issue Difficult Hydrolysis? reagent_issue->hydrolysis_issue No sol_reagent Consider alternative methods: - Pd-catalyzed - Electrochemical reagent_issue->sol_reagent Yes sol_hydrolysis Use more vigorous hydrolysis conditions hydrolysis_issue->sol_hydrolysis Yes

Caption: Troubleshooting logic for low N-demethylation yield.

References

Strategies to mitigate side effects of N-Methylmorphinan-based analgesics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the side effects of N-Methylmorphinan-based analgesics. The content is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with N-Methylmorphinan-based analgesics?

N-Methylmorphinan-based analgesics, which primarily act as agonists at the µ-opioid receptor (MOR), are effective for managing moderate-to-severe pain.[1][2] However, their use is associated with a range of side effects, including:

  • Respiratory Depression: This is the most serious adverse effect and can be life-threatening.[3][4][5]

  • Constipation: A very common side effect resulting from the activation of MORs in the gastrointestinal tract.[6][7]

  • Nausea and Vomiting: Frequently occurs, especially at the beginning of treatment.[6][8]

  • Sedation and Dizziness: These effects can impair cognitive and motor functions.[6][9]

  • Tolerance and Dependence: Long-term use can lead to a decreased analgesic effect (tolerance) and physical dependence.[7][8]

  • Addiction and Misuse: These compounds carry a risk of addiction, abuse, and misuse.[4]

  • Opioid-Induced Hyperalgesia (OIH): A paradoxical increase in pain sensitivity can occur with chronic use.[10]

Q2: What is the primary mechanism behind the development of tolerance to N-Methylmorphinan-based analgesics?

The development of tolerance to the analgesic effects of N-Methylmorphinan-based compounds is a complex process. A key mechanism involves the N-methyl-D-aspartate (NMDA) receptor.[11][12] Chronic activation of µ-opioid receptors can lead to a subsequent hyperactivation of NMDA receptors.[11] This neuroplastic change is thought to contribute to both tolerance and opioid-induced hyperalgesia.[11][12] Blockade of NMDA receptors has been shown to attenuate the development of tolerance to morphine.[11][13]

Q3: How can co-administration of an NMDA receptor antagonist mitigate side effects?

Co-administration of an NMDA receptor antagonist with an N-Methylmorphinan-based analgesic can be a promising strategy to mitigate certain side effects. Specifically, NMDA receptor antagonists can:

  • Inhibit the development of tolerance: By blocking NMDA receptors, these antagonists can prevent the neuroplastic changes that lead to a reduced analgesic response over time.[11][13]

  • Reduce hyperalgesia: NMDA receptor activation is linked to the delayed hyperalgesia seen after acute opioid administration.[11]

  • Potentiate analgesia: Combining NMDA receptor antagonists with opioids may increase their analgesic potency, potentially allowing for lower, more tolerable doses of the opioid.[12][14]

It's important to note that NMDA receptor antagonists have been shown to inhibit the development but not the expression of tolerance, meaning they can prevent but not reverse existing tolerance.[13]

Q4: What are some alternative strategies to reduce the side effect profile of these analgesics?

Several strategies are being explored to develop safer opioid analgesics:

  • Biased Agonism: This approach aims to develop ligands that preferentially activate G protein signaling pathways (associated with analgesia) over β-arrestin signaling pathways (linked to side effects like respiratory depression and constipation).[3]

  • Multifunctional Ligands: These are single molecules that target multiple receptors. For example, a MOR agonist/delta-opioid receptor (DOR) antagonist might offer analgesia with reduced side effects.[5]

  • Peripherally Restricted Opioids: By modifying the chemical structure to limit blood-brain barrier penetration, these compounds can provide analgesia for peripheral pain without the central side effects like respiratory depression and euphoria.[3][15]

  • Dose Reduction and Opioid Rotation: In a clinical context, reducing the dose can alleviate dose-related side effects.[16] Opioid rotation, or switching to a different opioid, can also be employed to improve the balance between analgesia and adverse effects.[16][17]

Troubleshooting Experimental Issues

Q5: My animal model is showing significant respiratory depression. How can I reliably measure this and test mitigation strategies?

Troubleshooting: Significant respiratory depression is a critical safety concern. To address this, you need a robust method for quantification and a clear strategy for testing interventions.

Measurement Protocol: Whole-Body Plethysmography (WBP) Whole-body plethysmography is a non-invasive method to assess respiratory function in conscious, unrestrained rodents.[18]

  • Acclimation: Acclimate the animals to the plethysmography chambers to reduce stress-induced artifacts.

  • Baseline Measurement: Record baseline respiratory parameters (frequency, tidal volume, and minute volume) under normocapnic (normal air) conditions.

  • Hypercapnic Challenge: To overcome the "floor effect" of low baseline respiration, a hypercapnic challenge (e.g., 5-8% CO2) can be used to stimulate breathing, making it easier to measure drug-induced decreases.[18]

  • Drug Administration: Administer the N-Methylmorphinan-based analgesic and record respiratory parameters at set time points.

  • Data Analysis: Compare the post-drug respiratory parameters to the baseline to quantify the degree of respiratory depression.

Mitigation Strategy to Test: Consider co-administering a respiratory stimulant or a peripherally restricted opioid antagonist, such as methylnaltrexone, to see if it can reverse the respiratory depression without affecting central analgesia.[19]

Q6: I am observing a decrease in analgesic efficacy over time in my chronic pain model. How do I confirm and address analgesic tolerance?

Troubleshooting: A decline in analgesic effect suggests the development of tolerance. This can be confirmed behaviorally and mechanistically.

Confirmation and Mitigation Workflow:

G cluster_0 Phase 1: Confirm Tolerance cluster_1 Phase 2: Test Mitigation Strategy A Establish baseline analgesic response (e.g., Hot Plate Test) B Administer N-Methylmorphinan-based analgesic chronically A->B C Re-test analgesic response at regular intervals B->C D Observe rightward shift in dose-response curve? C->D E Tolerance Confirmed D->E Yes F New cohort of animals G Co-administer analgesic with NMDA receptor antagonist (e.g., Ketamine, MK-801) F->G H Perform chronic administration and analgesic testing as in Phase 1 G->H I Compare dose-response curve to 'analgesic only' group H->I J Tolerance Attenuated? I->J

Caption: Workflow for confirming and mitigating analgesic tolerance.

Experimental Protocol: Hot Plate Test for Analgesia The hot plate test is a standard method for assessing thermal nociception and the efficacy of centrally acting analgesics.[20][21][22]

  • Apparatus: Use a hot plate apparatus with precise temperature control, typically set between 52-55°C.[20][21]

  • Acclimation: Allow the animal (mouse or rat) to acclimate to the testing room for at least 30-60 minutes.[20][21]

  • Procedure: Place the animal on the heated surface and start a timer.[20]

  • Endpoint: Observe for nocifensive behaviors, such as hind paw licking or jumping.[20][22] The time from placement to the first response is the latency.

  • Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) must be used to prevent tissue damage.[20][23]

Q7: How can I assess the rewarding properties and addiction potential of a novel N-Methylmorphinan derivative?

Troubleshooting: Assessing rewarding effects is crucial for determining the abuse liability of a new compound. The Conditioned Place Preference (CPP) paradigm is a widely used behavioral model for this purpose.[24][25][26][27]

Experimental Protocol: Conditioned Place Preference (CPP) The CPP protocol has three main phases:[24][25]

  • Pre-Conditioning (Habituation & Baseline):

    • Allow the animal to freely explore all compartments of a multi-compartment apparatus (typically with distinct visual and tactile cues).[25]

    • Record the time spent in each compartment to determine any initial preference. This is the baseline.[24]

  • Conditioning:

    • This phase consists of several days of conditioning sessions.

    • On "drug" days, administer the N-Methylmorphinan compound and confine the animal to one of the compartments (e.g., the initially non-preferred one).[26]

    • On "saline" days, administer a vehicle injection and confine the animal to the opposite compartment.[26]

  • Post-Conditioning (Test):

    • After the conditioning phase, place the animal back in the apparatus with free access to all compartments (in a drug-free state).

    • Record the time spent in each compartment.

    • Data Interpretation: A significant increase in time spent in the drug-paired compartment compared to baseline indicates that the drug has rewarding properties (a conditioned place preference).[27]

Signaling Pathway Implicated in Reward:

G cluster_0 Opioid Reward Pathway Opioid N-Methylmorphinan Analgesic MOR μ-Opioid Receptor (MOR) on GABAergic Neuron Opioid->MOR Agonism GABA GABAergic Interneuron MOR->GABA Inhibition DA Dopamine Neuron GABA->DA Inhibition VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens DA->NAc Projection Dopamine Dopamine Release NAc->Dopamine Reward Sensation of Reward/ Pleasure Dopamine->Reward

Caption: Simplified opioid reward signaling pathway in the VTA.

Data Summary Tables

Table 1: Effect of NMDA Receptor Antagonists on Morphine Analgesia and Tolerance
CompoundNMDA AntagonistEffect on Morphine AnalgesiaEffect on Morphine ToleranceReference
MK-801 Non-competitivePotentiates antinociceptive effectInhibits development[13][14]
D-AP5 CompetitivePotentiates antinociceptive effectInhibits development[14]
Ketamine Non-competitivePotentiates analgesic effectInhibits development[13]
Dextrorphan Non-competitiveNot specifiedInhibits development[13]

Data synthesized from preclinical studies in rats.

Table 2: Respiratory Effects of Opioids in Animal Models
OpioidModelRespiratory Parameter MeasuredKey FindingReference
Fentanyl Rats (WBP)Frequency, Tidal Volume, Minute VolumePotent respiratory depressant, effects measurable under hypercapnic conditions.[18]
Morphine Rats (Pulse Oximetry)O2 SaturationSignificant reduction in O2 saturation compared to vehicle.[28]
Morphine + Baclofen Rats (Plethysmography)Frequency, Minute VolumeSynergistic decrease in respiratory frequency and minute volume.[29]

WBP: Whole-Body Plethysmography

References

Technical Support Center: Optimizing Wolff-Kishner Reactions for 6-desoxo-N-methylmorphinans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and optimizing the Wolff-Kishner reduction for the synthesis of 6-desoxo-N-methylmorphinans.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the Wolff-Kishner reaction in the context of N-methylmorphinans?

A1: The Wolff-Kishner reduction is used to convert the 6-carbonyl group of N-methylmorphinan-6-ones into a methylene (B1212753) group (CH₂), yielding the corresponding 6-desoxo-N-methylmorphinans.[1][2] This transformation is crucial for structure-activity relationship (SAR) studies, as deleting the 6-carbonyl group can modulate the pharmacological profile of these opioid compounds.[1][3]

Q2: Which specific modification of the Wolff-Kishner reaction is most suitable for 6-oxo-N-methylmorphinans?

A2: The Huang-Minlon modification is a highly effective and commonly used method for this class of compounds.[3][4][5] This one-pot procedure involves heating the morphinan (B1239233) substrate with hydrazine (B178648) hydrate (B1144303) and a strong base (like potassium hydroxide) in a high-boiling solvent such as triethylene glycol or diethylene glycol.[1][4][6] This approach offers improved yields and shorter reaction times compared to the original Wolff-Kishner conditions.[5][6]

Q3: What are the typical reaction conditions for this transformation?

A3: The reaction is generally a two-step heating process. First, the hydrazone is formed by heating the 6-oxo-N-methylmorphinan with hydrazine hydrate at a lower temperature (e.g., 130-180°C).[1][4][7] Following this, a strong base like KOH is added, and the temperature is increased (e.g., 180-200°C) to facilitate the reduction and elimination of nitrogen gas.[1][4][7]

Q4: Are there any functional groups on the morphinan scaffold that are sensitive to Wolff-Kishner conditions?

A4: The standard, highly basic and high-temperature conditions of the Wolff-Kishner reaction can be harsh. Functional groups such as esters, lactones, and amides are susceptible to hydrolysis under these conditions.[8] However, the core morphinan structure, including phenolic hydroxyls and ether linkages, is generally stable under these conditions.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete hydrazone formation: The 6-keto group on the morphinan scaffold can be sterically hindered.1a. Increase reaction time for hydrazone formation: Extend the initial heating period (at 130-180°C) before adding the base. 1b. Use a higher boiling point solvent: Solvents like diethylene glycol allow for higher temperatures, which can facilitate the formation of sterically hindered hydrazones.
2. Reaction temperature is too low for decomposition: The elimination of nitrogen gas is the driving force of the reaction and requires high temperatures.2. Ensure proper temperature control: After hydrazone formation, ensure the reaction mixture reaches and maintains a temperature of at least 180-200°C. Consider using the Huang-Minlon modification where water is distilled off to allow the temperature to rise.[5]
3. Base is not strong enough or used in insufficient quantity. 3. Use a sufficient excess of a strong base: Employ a significant molar excess of KOH or NaOH pellets. For particularly stubborn reactions, consider the Barton modification, which uses sodium metal in diethylene glycol for even more forcing conditions.
Incomplete Reaction (Starting material remains) 1. Insufficient reaction time: The reduction of sterically hindered ketones can be slow.1. Increase the duration of the high-temperature step: Extend the heating time at 180-200°C from 2 hours to 4-6 hours and monitor the reaction by TLC.
2. Presence of water: Water generated during hydrazone formation can lower the reaction temperature and impede the reduction.2. Remove water: After the initial hydrazone formation, distill off water and excess hydrazine hydrate before proceeding to the higher temperature reduction step (Huang-Minlon modification).[5]
Formation of a Major Side Product 1. Azine formation: The most common side reaction is the condensation of the hydrazone with another molecule of the starting ketone.1a. Use an excess of hydrazine: A large excess of hydrazine hydrate can help to drive the reaction towards the desired hydrazone and minimize the formation of the azine side product. 1b. Control the addition of reagents: Ensure the ketone is fully converted to the hydrazone before raising the temperature for the elimination step.
Product is Difficult to Purify 1. Residual high-boiling solvent: Triethylene glycol can be difficult to remove completely.1. Optimize the work-up procedure: After acidification and extraction, perform several washes with water to remove the glycol. If issues persist, consider column chromatography with a suitable solvent system.
2. Product is an oil or difficult to crystallize. 2. Convert to a salt: The basic nitrogen of the morphinan allows for the formation of salts (e.g., hydrochloride). Conversion to a salt can often facilitate purification by crystallization.

Quantitative Data Summary

The following table summarizes the reported yields for the Wolff-Kishner reduction of various 6-oxo-N-methylmorphinans to their corresponding 6-desoxo derivatives.

Starting Material (6-oxo-N-methylmorphinan)Product (6-desoxo-N-methylmorphinan)Reported Yield (%)
3,14-Dihydroxy-4,5α-epoxy-17-methylmorphinan-6-one3,14-Dihydroxy-4,5α-epoxy-17-methylmorphinan11%[1]
4,5α-Epoxy-3-hydroxy-14β-methoxy-17-methylmorphinan-6-one4,5α-Epoxy-3-hydroxy-14β-methoxy-17-methylmorphinan22%[1]
14β-Benzyloxy-4,5α-epoxy-3-hydroxy-17-methylmorphinan-6-one14β-Benzyloxy-4,5α-epoxy-3-hydroxy-17-methylmorphinan10%[1]
5β,17-Dimethyl-4,5α-epoxy-3-hydroxy-14β-methoxymorphinan-6-one5β,17-Dimethyl-4,5α-epoxy-3-hydroxy-14β-methoxymorphinan16%[1]

Detailed Experimental Protocol

This protocol is a detailed adaptation of the Huang-Minlon modification used for the synthesis of 6-desoxo-N-methylmorphinans.[1][2]

Materials:

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 6-oxo-N-methylmorphinan substrate (1.0 eq), triethylene glycol (approx. 5 mL per 0.6 mmol of substrate), and a large excess of hydrazine hydrate (approx. 45 eq).

    • Heat the reaction mixture with stirring to 130°C for 1.5 hours. The solution should be homogeneous.

  • Reduction Step:

    • Cool the mixture to below 100°C.

    • Carefully add solid KOH pellets (10.0 eq) to the flask. Caution: This may cause foaming and a slight exotherm.

    • Re-equip the flask for distillation (if desired to remove water) or simply for reflux.

    • Increase the temperature of the oil bath to 180°C and maintain this temperature for 2 hours. Vigorous evolution of nitrogen gas should be observed.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully acidify the dark mixture with 2 N HCl until the pH is approximately 1-2.

    • Wash the acidic aqueous solution with diethyl ether (2 x 10 mL) to remove non-basic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and render it alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane).

Visualizations

Wolff_Kishner_Mechanism start 6-Oxo-N-methylmorphinan reagent1 + Hydrazine Hydrate (Heat) start->reagent1 hydrazone Hydrazone Intermediate reagent2 + KOH (Base) - H₂O hydrazone->reagent2 anion Hydrazone Anion diimide Diimide Anion anion->diimide Rearrangement reagent3 Heat - N₂ (gas) diimide->reagent3 carbanion Carbanion reagent4 + H₂O (Proton Source) carbanion->reagent4 product 6-Desoxo-N-methylmorphinan reagent1->hydrazone reagent2->anion reagent3->carbanion reagent4->product

Caption: General mechanism of the Wolff-Kishner reduction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification A Combine 6-Oxo-Morphinan, Hydrazine, & Triethylene Glycol B Heat to 130°C for 1.5h (Hydrazone Formation) A->B C Cool, then add KOH pellets B->C D Heat to 180°C for 2h (Reduction) C->D E Cool to RT & Acidify with HCl D->E F Wash with Diethyl Ether E->F G Basify with NH₄OH F->G H Extract with Dichloromethane G->H I Dry & Concentrate H->I J Column Chromatography or Recrystallization I->J K Characterization (NMR, MS) J->K

Caption: Experimental workflow for 6-desoxo-N-methylmorphinan synthesis.

Troubleshooting_Tree start Low or No Product Yield? check_sm Starting Material (SM) Present? start->check_sm Yes check_side_product Major Side Product Present? check_sm->check_side_product No incomplete_hydrazone Incomplete Hydrazone Formation? check_sm->incomplete_hydrazone Yes azine_formation Azine Formation Likely check_side_product->azine_formation Yes solution_hydrazone Action: - Increase initial heating time - Use excess hydrazine incomplete_hydrazone->solution_hydrazone Yes incomplete_reduction Incomplete Reduction? incomplete_hydrazone->incomplete_reduction No solution_reduction Action: - Increase final heating time - Ensure temp > 180°C - Remove H₂O (Huang-Minlon) incomplete_reduction->solution_reduction Yes solution_azine Action: - Use large excess of hydrazine - Ensure full hydrazone formation before high temp step azine_formation->solution_azine

Caption: Troubleshooting decision tree for low-yield reactions.

References

Overcoming challenges in the diastereoselective synthesis of morphinans

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diastereoselective Synthesis of Morphinans

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges in the diastereoselective synthesis of morphinans.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the diastereoselective synthesis of morphinans?

A1: The main challenges in the diastereoselective synthesis of morphinans revolve around the construction of the complex, pentacyclic core with precise stereochemical control. Key difficulties include:

  • Formation of the Quaternary Carbon Center: The C-13 carbon in the morphinan (B1239233) skeleton is a quaternary center, and its stereoselective formation is a significant hurdle.[1]

  • Control of Diastereoselectivity: Morphinans contain multiple chiral centers, and controlling the relative stereochemistry during ring formation is crucial.[2][3] This is particularly challenging in reactions like the Grewe cyclization, intramolecular Heck reactions, and Diels-Alder reactions.[1][4][5]

  • Ring Closure Strategies: Effecting the closure of the five rings in a controlled and efficient manner requires robust and selective methodologies.[1]

  • Side Reactions: Various side reactions can compete with the desired transformations, leading to mixtures of products that are difficult to separate.[2][3]

  • Purification of Diastereomers: The separation of closely related diastereomeric products often requires specialized chromatographic techniques.[6][7]

Q2: Which are the key diastereoselective reactions used in morphinan synthesis?

A2: Several key reactions are employed to control stereochemistry in morphinan synthesis:

  • Grewe Cyclization: This acid-catalyzed cyclization of a benzyl-substituted octahydroisoquinoline is a classic method for forming the morphinan core. However, it can lead to the formation of undesired side products.[8][9]

  • Intramolecular Heck Reaction: This palladium-catalyzed reaction is a powerful tool for forming the C-ring and setting the stereochemistry at C-13.[4][10]

  • Diels-Alder Reaction: This cycloaddition is used to construct the C-ring and can establish multiple stereocenters in a single step. The facial selectivity of the cycloaddition is a critical factor.[5][11]

  • Chelation-Controlled Nucleophilic Additions: These reactions are used to control the stereochemistry of newly formed chiral centers by using a metal to form a chelate with the substrate, directing the approach of the nucleophile.[12][13]

Q3: How do protecting groups influence diastereoselectivity?

A3: Protecting groups play a critical role beyond simply masking functional groups; they can significantly influence the stereochemical outcome of a reaction.[14] They can:

  • Alter Substrate Conformation: Bulky protecting groups can lock the substrate in a specific conformation, favoring the approach of a reagent from one face.[14]

  • Participate in the Reaction: Some protecting groups can act as neighboring groups, directly participating in the reaction to shield one face of the molecule.[14]

  • Influence Electronic Properties: Electron-withdrawing or -donating protecting groups can alter the electronic nature of the substrate, affecting the transition state energies of different diastereomeric pathways.[15]

  • Enable Chelation Control: Certain protecting groups with Lewis basic atoms (e.g., oxygen, nitrogen) can chelate to a Lewis acid, leading to a rigid transition state and high diastereoselectivity.[12][16]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Intramolecular Heck Reaction

Q: My intramolecular Heck reaction to form the morphinan C-ring is giving a poor diastereomeric ratio. What are the potential causes and how can I troubleshoot this?

A: Poor diastereoselectivity in the intramolecular Heck reaction can stem from several factors related to the catalyst, ligands, and reaction conditions.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ligand The choice of phosphine (B1218219) ligand is crucial for controlling selectivity.[17] Screen a variety of ligands, from monodentate (e.g., P(t-Bu)3) to bidentate (e.g., dppf, BINAP). The steric and electronic properties of the ligand influence the geometry of the transition state.[18]Identification of a ligand that provides higher diastereomeric ratios. For example, bulkier ligands can increase steric hindrance, favoring one pathway.
Incorrect Palladium Source or Pre-catalyst The palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and its activation can affect the active catalytic species. Try different palladium pre-catalysts.Improved catalyst performance and selectivity.
Inefficient β-Hydride Elimination The final step of the catalytic cycle, β-hydride elimination, can be slow or lead to undesired isomers. The choice of base and solvent can influence this step.[17]A cleaner reaction profile with a higher ratio of the desired diastereomer.
Reaction Temperature Too High Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.Lowering the temperature may favor the transition state leading to the desired product, thus improving the diastereomeric ratio.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the palladium intermediates and the transition states. Screen different solvents (e.g., DMF, acetonitrile, toluene).Improved selectivity and reaction rate.
Issue 2: Formation of Side Products in the Grewe Cyclization

Q: I am observing significant formation of an undesired isomer in my Grewe cyclization. How can I minimize this side product?

A: The Grewe cyclization is known to sometimes produce a hexahydroaporphine-like side product.[19] The formation of this byproduct is influenced by the substrate's electronic properties and the reaction conditions.

Potential Cause Troubleshooting Step Expected Outcome
Harsh Acidic Conditions Strong acids and high temperatures can promote alternative cyclization pathways.Using a milder acid or lowering the reaction temperature may suppress the formation of the undesired isomer.[8]
Substituent Effects Electron-donating or -withdrawing groups on the aromatic ring can influence the regioselectivity of the cyclization.[19]While harder to change, understanding these effects can guide the design of precursors that favor the desired cyclization mode.
Solvent Choice The solvent can influence the stability of the cationic intermediates.Experimenting with different co-solvents might help to steer the reaction towards the desired product.[8]
Issue 3: Low Diastereoselectivity in Diels-Alder Cycloadditions

Q: My Diels-Alder reaction to form the morphinan C-ring is not giving the desired endo/exo selectivity. What can I do to improve this?

A: Diastereoselectivity in the Diels-Alder reaction is governed by kinetic and thermodynamic factors, as well as the steric and electronic properties of the diene and dienophile.[20][21]

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Lewis Acid Catalyst The choice of Lewis acid is critical for controlling facial selectivity. Different Lewis acids can favor different transition states.[22] Screen a variety of Lewis acids (e.g., B(OAc)3, Et2AlCl, SnCl4).Enhanced diastereoselectivity through templating effects where the Lewis acid coordinates to both the diene and dienophile.[22]
Reaction Temperature The endo product is often the kinetically favored product, while the exo can be the thermodynamically favored one. Running the reaction at lower temperatures can enhance the formation of the kinetic product.Improved endo/exo ratio.
Steric Hindrance Bulky substituents on the diene or dienophile can disfavor the formation of the more sterically congested transition state.The use of appropriate protecting groups can be used to direct the stereochemical outcome.
Solvent Effects Solvent polarity can influence the stability of the transition states.Experiment with a range of solvents to find the optimal conditions for the desired selectivity.

Experimental Protocols

Protocol 1: Intramolecular Heck Reaction for C-Ring Formation

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide precursor (1.0 equiv) in anhydrous solvent (e.g., DMF, acetonitrile, or toluene, to a concentration of 0.01-0.1 M).

  • Addition of Base: Add a suitable base (e.g., Ag2CO3, K2CO3, or a hindered amine base like proton sponge, 1.5-2.0 equiv).

  • Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, prepare the catalyst solution. Add the palladium source (e.g., Pd(OAc)2, 5-10 mol%) and the phosphine ligand (e.g., P(o-tol)3, 10-20 mol%) to a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Purification of Morphinan Diastereomers

Since diastereomers have different physical properties, they can often be separated by standard chromatography techniques.[6][23]

  • Column Selection: For normal-phase chromatography, use silica (B1680970) gel. For reverse-phase chromatography, a C18-functionalized silica is common.[23] The choice will depend on the polarity of the diastereomers.

  • Solvent System Screening (TLC): Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation (a clear difference in Rf values) between the two diastereomers. Start with a common solvent system (e.g., ethyl acetate/hexanes for normal phase or acetonitrile/water for reverse phase) and gradually change the polarity.

  • Column Chromatography:

    • Pack a glass column with the chosen stationary phase.

    • Equilibrate the column with the optimized mobile phase.

    • Load the crude mixture of diastereomers onto the column (dissolved in a minimal amount of the mobile phase or a stronger solvent, then adsorbed onto a small amount of silica).

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC or LC-MS to identify those containing the pure diastereomers.

  • High-Performance Liquid Chromatography (HPLC): If separation by column chromatography is insufficient, preparative HPLC can be used.[24] This often provides much better resolution. Chiral HPLC columns are generally not necessary for separating diastereomers.[7]

Visualizations

Troubleshooting_Heck_Reaction start Poor Diastereoselectivity in Heck Reaction ligand Optimize Ligand start->ligand Is ligand optimal? catalyst Screen Pd Source ligand->catalyst Still poor selectivity outcome Improved Diastereoselectivity ligand->outcome Success temp Adjust Temperature catalyst->temp Still poor selectivity catalyst->outcome Success solvent Change Solvent temp->solvent Still poor selectivity temp->outcome Success solvent->outcome Success

Caption: Troubleshooting workflow for poor diastereoselectivity in the intramolecular Heck reaction.

Grewe_Cyclization_Pathway start Benzyl-substituted octahydroisoquinoline acid Acid Catalyst (e.g., H3PO4) start->acid desired_path Desired Cyclization (Grewe Pathway) acid->desired_path Favorable Conditions side_path Side Reaction Pathway acid->side_path Harsh Conditions morphinan Morphinan Core desired_path->morphinan side_product Hexahydroaporphine Side Product side_path->side_product

Caption: Reaction pathways in the Grewe cyclization leading to the desired morphinan core or a side product.

Chelation_vs_Nonchelation sub α-alkoxy ketone chelation Chelation Control Lewis Acid (e.g., ZnCl2) Forms rigid chelate sub->chelation Chelating Metal non_chelation Non-Chelation Control (Felkin-Anh) Non-chelating reagent Steric control sub->non_chelation Non-chelating Reagent syn syn-diol chelation->syn Nucleophilic attack from less hindered face anti anti-diol non_chelation->anti Nucleophilic attack anti to largest group

Caption: Logical relationship between chelation and non-chelation control in nucleophilic additions to α-alkoxy ketones.

References

Reducing respiratory depression in novel N-Methylmorphinan drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers focused on developing novel N-Methylmorphinan drug candidates with reduced respiratory depression.

Frequently Asked Questions (FAQs)

Q1: What is the primary hypothesis for developing safer N-methylmorphinan analgesics?

The leading strategy focuses on creating "biased agonists".[1][2] These are compounds designed to preferentially activate the G-protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin 2.[1][3][4] Historically, the β-arrestin pathway has been linked to adverse effects like respiratory depression and tolerance, although this concept is currently a subject of debate.[1][2][4][5]

Q2: My G-protein biased agonist still shows significant respiratory depression. Why might this be?

Recent studies suggest that the separation of analgesic effects from respiratory depression is not solely dependent on G-protein versus β-arrestin bias.[1][2][5] Other factors to consider are:

  • Intrinsic Efficacy: Compounds with lower intrinsic efficacy at the mu-opioid receptor (MOR), like buprenorphine, tend to have a ceiling effect for respiratory depression.[1][2] Your compound may have high intrinsic efficacy, leading to a strong respiratory response despite its G-protein bias.

  • G-Protein Mediation: There is substantial evidence that G-protein signaling itself, particularly through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in brainstem respiratory centers, mediates respiratory depression.[1][2]

  • Receptor Selectivity: Off-target effects at other receptors could contribute to the observed respiratory effects.

Q3: What is the "Therapeutic Index" and why is it critical for my research?

The Therapeutic Index (TI) is a quantitative measure of a drug's safety, representing the ratio of the dose that causes toxicity (Toxic Dose 50, TD50) to the dose that produces the desired therapeutic effect (Effective Dose 50, ED50).[6][7] For opioid development, this is typically the ratio of the dose causing respiratory depression to the dose causing analgesia. A higher TI indicates a wider safety margin, which is the primary goal in developing safer analgesics.[6]

Q4: Which in vivo model is standard for assessing opioid-induced respiratory depression?

Whole-body plethysmography (WBP) in conscious, unrestrained rodents (mice or rats) is a common and reliable preclinical method.[8][9][10] This technique avoids the confounding effects of anesthesia and restraint, which can significantly alter breathing patterns.[8][10] It allows for the measurement of key respiratory parameters like respiratory rate (frequency), tidal volume, and minute volume.[8][9]

Troubleshooting Experimental Issues

Q1: My whole-body plethysmography (WBP) data shows high variability between subjects. How can I reduce this?

  • Habituation: Ensure all animals have a sufficient habituation period (e.g., 60 minutes) in the WBP chambers before baseline recordings begin.[8] This minimizes stress-induced hyperventilation.

  • Baseline Stability: Record a stable baseline for each animal before drug administration. Opioid effects should be calculated as a percentage change from this individual baseline.

  • Environmental Control: Maintain consistent temperature, humidity, and airflow across all chambers, as these can affect the pressure signals used to calculate respiratory parameters.[10]

  • Hypercapnic Challenge: Consider using a hypercapnic (e.g., 5-8% CO2) challenge.[8][11] This stimulates breathing and can reveal the depressive effects of a drug more clearly than under normal air (normocapnic) conditions.

Q2: My in vitro β-arrestin recruitment assay is not showing a clear signal. What should I check?

  • Assay Technology: Confirm that your chosen assay technology (e.g., PathHunter, Tango, BRET) is appropriate for your specific G-protein coupled receptor (GPCR) and cell line.[12][13][14] Some assays require C-terminal fusion tags on the receptor, which can potentially interfere with its function.[13]

  • Cell Line Expression: Verify the expression levels of both the tagged GPCR and the tagged β-arrestin in your engineered cell line.[12] Low or unbalanced expression can lead to a weak signal.

  • Agonist Concentration: Ensure you are using an appropriate concentration of your positive control agonist (e.g., DAMGO or morphine for MOR) to stimulate the system, typically at an EC80 or higher.[12]

  • Reagent Quality: Check the viability of cells and the integrity of substrates and reagents, as chemiluminescent or fluorescent signals can degrade over time.[12]

Q3: The dose-response curves for analgesia and respiratory depression in my lead candidate are too close. What are my next steps?

This indicates a narrow therapeutic window.[7] Consider the following:

  • Structural Modifications: Synthesize and screen new analogues of your lead compound. Minor chemical modifications can sometimes dramatically alter the balance between G-protein activation and β-arrestin recruitment or change the intrinsic efficacy.

  • Pharmacokinetic Profiling: Analyze the pharmacokinetics of your compound. A drug that rapidly penetrates the brainstem may cause more acute respiratory depression.[15] Modifying the structure to alter its absorption, distribution, metabolism, and excretion (ADME) profile could improve its safety.

  • Lower Intrinsic Efficacy: Screen for compounds that are partial agonists rather than full agonists at the mu-opioid receptor. Partial agonists may have a ceiling effect on respiratory depression.[1][2]

Data Presentation

Table 1: Comparative Profile of Mu-Opioid Receptor Agonists

CompoundTypeG-Protein Bias (vs. β-arrestin2)Analgesic PotencyRespiratory Depression ProfileReference
Morphine Unbiased AgonistConsidered a balanced agonist.Standard (TI ~70:1)Dose-dependent, significant liability.[3][7]
Oliceridine (TRV-130) G-Protein Biased Agonist~3-fold preference for G-protein signaling over morphine.Potent, rapid onset.Reduced compared to morphine in preclinical studies, but less pronounced in clinical trials.[1][2]
PZM21 G-Protein Biased AgonistDeveloped to activate G-protein with minimal β-arrestin recruitment.Potent antinociception in initial studies.Initial reports suggested limited respiratory depression, but subsequent studies showed effects comparable to morphine.[1][4][5][11]
Buprenorphine Partial AgonistN/A (Mechanism is low intrinsic efficacy)Potent analgesic.Exhibits a "ceiling effect"; less severe respiratory depression at higher doses compared to full agonists.[1][2]

Note: Therapeutic Index (TI) values can vary significantly based on the models and methods used for determination.[6][7]

Experimental Protocols & Visualizations

Protocol 1: Assessing Respiratory Depression via Whole-Body Plethysmography (WBP)

This protocol provides a method for measuring respiratory parameters in conscious, unrestrained rodents.

Objective: To quantify the effect of an N-methylmorphinan candidate on respiratory rate, tidal volume, and minute volume.

Methodology:

  • Animal Acclimation: Acclimate male Sprague Dawley rats or C57BL/6 mice to the facility for at least 3 days prior to the experiment.[8][16]

  • Chamber Calibration: Calibrate each plethysmography chamber with a known volume of air (e.g., 1 mL) prior to each experiment.[8]

  • Habituation: Place each animal individually into a WBP chamber and allow it to habituate for 60 minutes while breathing ambient air.[8] Ensure a constant, low flow of air through the chamber (e.g., 1.0 L/minute).

  • Baseline Recording: After habituation, record baseline respiratory parameters (respiratory frequency, tidal volume, minute volume) for a stable period (e.g., 15-30 minutes).

  • Drug Administration: Administer the test compound (e.g., subcutaneously or intraperitoneally) or vehicle.

  • Data Acquisition: Immediately return the animal to the chamber and continuously record respiratory parameters for a set duration (e.g., 90-120 minutes).[8]

  • (Optional) Hypercapnic Challenge: To increase sensitivity, expose animals to a gas mixture containing 5-8% CO2 for a short period (e.g., 5 minutes) at various time points post-injection to assess the drug's blunting effect on the hypercapnic ventilatory response.[8][11]

  • Data Analysis: Express post-treatment respiratory parameters as a percentage of the stable baseline value for each animal. Calculate the area under the curve (AUC) for the time-course of respiratory depression or identify the maximum depression (nadir).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation (≥3 days) Calibration Chamber Calibration (Daily) Habituation Habituation in WBP (60 min) Calibration->Habituation Baseline Baseline Recording (15-30 min) Habituation->Baseline Injection Drug/Vehicle Administration Baseline->Injection Recording Post-Injection Data Recording (90-120 min) Injection->Recording Normalization Normalize Data to Baseline Recording->Normalization Analysis Calculate Max Depression &/or AUC Normalization->Analysis Result Therapeutic Window Assessment Analysis->Result

Figure 1. Workflow for Whole-Body Plethysmography (WBP) Experiment.

Protocol 2: β-Arrestin 2 Recruitment Assay (Enzyme Fragment Complementation)

This protocol outlines a common method for quantifying ligand-induced β-arrestin 2 recruitment to the mu-opioid receptor (MOR).

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound for β-arrestin 2 recruitment.

Methodology:

  • Cell Culture: Culture a stable cell line (e.g., HEK293 or CHO) co-expressing the MOR fused to a small enzyme fragment (e.g., ProLink or PK) and β-arrestin 2 fused to a larger, complementary enzyme acceptor (EA) fragment.[12]

  • Cell Plating: Seed the cells into 96-well or 384-well white, opaque assay plates and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist (e.g., DAMGO) in an appropriate assay buffer.

  • Agonist Stimulation: Add the diluted compounds to the cell plates and incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[12] This brings the two enzyme fragments into close proximity.

  • Signal Detection: Add the substrate solution (e.g., a chemiluminescent substrate for β-galactosidase) to all wells and incubate at room temperature for approximately 60 minutes.[12] The reconstituted enzyme will hydrolyze the substrate, generating a luminescent signal.

  • Data Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the response of a vehicle control (0% activation) and a maximal response from the reference agonist (100% activation). Fit the concentration-response data to a four-parameter logistic equation to determine EC50 and Emax values.

G β-Arrestin Recruitment Assay Logic Inactive Inactive State MOR-PK and βArr2-EA are separate in the cell No Signal Ligand Biased Agonist Active Active State Agonist binds MOR-PK βArr2-EA is recruited PK + EA = Active Enzyme Ligand->Active Binding & Conformational Change Signal Signal Generation Active Enzyme + Substrate Luminescence Active:f0->Signal:f0 Enzymatic Reaction

Figure 2. Enzyme Fragment Complementation Assay Principle.

Signaling Pathways

Opioid-induced analgesia and side effects are mediated by distinct downstream signaling cascades following mu-opioid receptor (MOR) activation. The goal of biased agonism is to selectively engage the G-protein pathway for therapeutic effects while avoiding the β-arrestin pathway, which has been implicated in adverse effects.

G cluster_ligand cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand N-Methylmorphinan (Biased Agonist) MOR Mu-Opioid Receptor (MOR) Ligand->MOR G_protein Gαi/o Activation MOR->G_protein Preferential Activation Arrestin β-Arrestin 2 Recruitment MOR->Arrestin Minimal Activation AC_inhibit Adenylyl Cyclase Inhibition G_protein->AC_inhibit GIRK GIRK Channel Activation G_protein->GIRK Analgesia Analgesia AC_inhibit->Analgesia GIRK->Analgesia RespDep Respiratory Depression (Disputed Role) GIRK->RespDep Direct G-Protein Mediation Internalization Receptor Internalization Arrestin->Internalization Arrestin->RespDep

Figure 3. MOR Signaling Pathways for a Biased Agonist.

References

Technical Support Center: Minimizing the Constipating Side Effects of µ-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on µ-opioid receptor agonists. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with experiments aimed at minimizing the constipating side effects of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind µ-opioid receptor agonist-induced constipation?

A1: Opioid-induced constipation (OIC) primarily results from the activation of µ-opioid receptors (MORs) in the enteric nervous system (ENS) of the gastrointestinal (GI) tract.[1][[“]] This activation leads to a cascade of events that disrupt normal gut function. The binding of µ-opioid agonists to MORs, which are G-protein coupled receptors (GPCRs), triggers inhibitory signals.[1][3][4] These signals decrease neuronal excitability and the release of neurotransmitters like acetylcholine, which is crucial for peristalsis.[[“]] The overall effects include reduced GI motility, decreased intestinal secretions, and increased sphincter tone, leading to delayed transit of stool, increased water absorption, and hardened feces.[[“]]

Q2: What are the main therapeutic strategies being investigated to mitigate OIC?

A2: The leading strategy is the development of peripherally acting µ-opioid receptor antagonists (PAMORAs).[5] These molecules are designed to block MORs in the GI tract without crossing the blood-brain barrier, thus preserving the central analgesic effects of the opioid agonist.[5] Other approaches include the development of biased µ-opioid agonists that preferentially activate G-protein signaling pathways over the β-arrestin pathway, which is thought to be more involved in the constipating effects.[6] Additionally, combination therapies with laxatives or prokinetic agents are also explored.

Q3: What are the standard preclinical in vivo models for studying OIC?

A3: The most common in vivo models for OIC research in rodents (mice and rats) are:

  • Whole Gut Transit (WGT) Assay: This model measures the time it takes for a non-absorbable marker (e.g., carmine (B74029) red or charcoal) to travel through the entire GI tract. Opioid-induced constipation is characterized by a significant delay in the expulsion of the colored feces.

  • Fecal Pellet Output Assay: This simple, non-invasive method involves counting the number and measuring the weight (wet and dry) of fecal pellets produced over a specific period after opioid administration. A reduction in pellet number and weight indicates constipation.[3]

  • Colonic Propulsion Assay (Bead Expulsion Test): This assay measures the time taken for a surgically or manually inserted bead into the distal colon to be expelled. Opioids prolong the expulsion time.[7]

Q4: What are the key differences between PAMORAs like naloxegol (B613840), methylnaltrexone, and naldemedine (B609404)?

A4: While all are peripherally acting µ-opioid receptor antagonists, they differ in their chemical structure, pharmacokinetic properties, and receptor binding profiles. Naldemedine, for instance, is a derivative of naltrexone (B1662487) and acts as an antagonist at µ-, delta-, and kappa-opioid receptors in the periphery.[8] Naloxegol is a PEGylated derivative of naloxone. These structural modifications limit their ability to cross the blood-brain barrier. Their efficacy and side-effect profiles can vary, making comparative studies important. Indirect comparisons suggest naldemedine may lead to a higher number of spontaneous bowel movements compared to naloxegol and alvimopan.[9]

Troubleshooting Guides for OIC Experiments

In Vivo Models

Issue 1: High variability in the Whole Gut Transit (WGT) Assay.

  • Possible Cause 1: Animal Stress. Stress can significantly impact GI motility.

    • Solution: Acclimatize animals to the experimental room and handling for several days before the experiment. Minimize noise and disturbances during the assay. An automated approach using cameras to monitor pellet production can reduce disruption to the animals.[9]

  • Possible Cause 2: Inconsistent Gavage Technique. Improper oral gavage can cause stress and variability in the delivery of the marker.

    • Solution: Ensure all researchers are proficient in oral gavage techniques to minimize stress and ensure consistent delivery of the carmine red or charcoal meal suspension.

  • Possible Cause 3: Variation in Food and Water Intake. Fasting protocols can influence baseline motility.

    • Solution: Standardize the fasting period before the assay. While some protocols suggest fasting, others indicate that providing free access to food and water can be maintained as long as it is consistent across all experimental groups.[10]

Issue 2: Inconsistent results in the Fecal Pellet Output Assay.

  • Possible Cause 1: Coprophagy. Mice may eat their fecal pellets, leading to inaccurate counts.

    • Solution: House mice in cages with wire mesh floors that allow pellets to fall through and out of reach.[5]

  • Possible Cause 2: Dehydration. Opioids can reduce water intake, affecting fecal water content and weight.

    • Solution: Ensure free access to water throughout the experiment and consider measuring fecal water content by comparing wet and dry pellet weights to assess this variable.[5]

In Vitro Models

Issue 3: Low viability or responsiveness of isolated intestinal tissue in organ bath experiments.

  • Possible Cause 1: Ischemia during tissue preparation. Prolonged time between tissue excision and placement in the organ bath can lead to tissue damage.

    • Solution: Minimize the time between sacrificing the animal and mounting the tissue in the organ bath. Immediately place the excised tissue in ice-cold, carbogen-gassed Krebs-Henseleit buffer.[11]

  • Possible Cause 2: Inadequate oxygenation. Insufficient oxygen supply to the tissue will lead to a loss of contractility.

    • Solution: Continuously bubble the Krebs-Henseleit buffer in the organ bath with carbogen (B8564812) (95% O2 / 5% CO2).[11]

  • Possible Cause 3: Temperature fluctuations. Smooth muscle contractility is sensitive to temperature changes.

    • Solution: Use a water-jacketed organ bath to maintain a constant temperature of 37°C. Ensure that any fresh buffer added to the bath is pre-warmed to the same temperature.[10]

Data Presentation

Table 1: Preclinical Efficacy of Peripherally Acting µ-Opioid Receptor Antagonists (PAMORAs) in Rodent Models of OIC
CompoundAnimal ModelOpioid AgonistDose of PAMORAKey Efficacy Finding
Naldemedine MouseMorphine0.1, 0.3, 1 mg/kg (p.o.)Dose-dependently reversed morphine-induced inhibition of GI transit.
Naloxegol RatMorphine23.1 mg/kg (p.o.)ED50 value for antagonizing morphine-induced inhibition of GI transit.[12]
Methylnaltrexone MouseLoperamide1, 3, 10 mg/kg (s.c.)Dose-dependently reversed loperamide-induced delay in GI transit.

Note: This table provides a summary of representative preclinical data. Efficacy can vary based on the specific experimental conditions.

Table 2: In Vitro Receptor Binding and Functional Antagonist Activity of Naldemedine
Assay TypeReceptor SubtypeNaldemedine Ki (nmol/L)Naldemedine Ke (nmol/L)
Receptor Binding Affinity Mu (µ)0.44 ± 0.05-
Delta (δ)2.0 ± 0.3-
Kappa (κ)1.0 ± 0.1-
Functional Antagonist Activity Mu (µ)-0.29 ± 0.04
Delta (δ)-3.3 ± 0.5
Kappa (κ)-1.3 ± 0.2

Ki: Inhibition constant, a measure of binding affinity. Ke: Equilibrium dissociation constant for an antagonist, a measure of functional antagonist potency.[5]

Experimental Protocols

Protocol 1: Whole Gut Transit (WGT) Assay in Mice
  • Animal Preparation: Acclimatize male C57BL/6 mice for at least 3 days. Fast mice for 12-18 hours before the experiment, with free access to water.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection).

  • Opioid Challenge: After the appropriate pre-treatment time, administer a µ-opioid agonist (e.g., morphine at 10 mg/kg, s.c.) to induce constipation.

  • Marker Administration: 30 minutes after the opioid challenge, administer 0.2 mL of a non-absorbable marker (e.g., 6% carmine red in 0.5% methylcellulose) via oral gavage.

  • Observation: House mice individually in clean cages with a white paper lining for easy observation of fecal pellets. Record the time of marker administration.

  • Data Collection: Monitor the mice for the expulsion of the first red-colored fecal pellet. The time from marker administration to the appearance of the first red pellet is the whole gut transit time. A cut-off time (e.g., 300 minutes) should be established.

Protocol 2: Isolated Guinea Pig Ileum Assay for Opioid Activity
  • Tissue Preparation: Humanely euthanize a guinea pig and excise a segment of the terminal ileum. Place the tissue in cold, oxygenated Krebs-Henseleit solution.

  • Mounting: Cut a 2-3 cm segment of the ileum and mount it in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15-20 minutes.

  • Stimulation: Induce contractions using electrical field stimulation (EFS) or with an agonist like acetylcholine.

  • Drug Application: Once stable contractions are achieved, add the µ-opioid agonist to the bath and record the inhibitory effect on contraction amplitude. To test an antagonist, pre-incubate the tissue with the antagonist before adding the agonist.

  • Data Analysis: Express the drug-induced changes in contraction as a percentage of the baseline contraction. Calculate EC50 or IC50 values to determine the potency of agonists and antagonists.

Mandatory Visualizations

G_protein_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ-subunit inhibits K_channel K⁺ Channel G_protein->K_channel βγ-subunit activates cAMP cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Opioid_Agonist µ-Opioid Agonist Opioid_Agonist->MOR Binds to Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Reduced PKA activation ATP ATP Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Acetylcholine) Neuronal_Activity->Neurotransmitter_Release Constipation Constipation Neurotransmitter_Release->Constipation B_arrestin_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor GRK GRK MOR->GRK Activates P P MOR->P Opioid_Agonist µ-Opioid Agonist Opioid_Agonist->MOR Binds to GRK->MOR Phosphorylates B_arrestin β-Arrestin P->B_arrestin Recruits B_arrestin->MOR Binds to Receptor_Internalization Receptor Internalization B_arrestin->Receptor_Internalization Desensitization Receptor Desensitization B_arrestin->Desensitization Uncouples from G-protein MAPK_signaling MAPK Signaling B_arrestin->MAPK_signaling Initiates experimental_workflow cluster_invivo In Vivo OIC Model cluster_invitro In Vitro Gut Motility Assay animal_prep Animal Acclimatization & Baseline Measurements drug_admin Administer Test Compound (e.g., PAMORA) animal_prep->drug_admin opioid_challenge Induce Constipation (e.g., Morphine) drug_admin->opioid_challenge measurement Measure GI Motility (WGT, Fecal Output, etc.) opioid_challenge->measurement tissue_prep Isolate Intestinal Tissue (e.g., Guinea Pig Ileum) organ_bath Mount Tissue in Organ Bath tissue_prep->organ_bath stimulation Induce Contractions organ_bath->stimulation drug_application Apply Test Compounds stimulation->drug_application data_analysis Analyze Contractile Response drug_application->data_analysis

References

Technical Support Center: Peripherally Restricted N-Methylmorphinan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on modifying the N-methylmorphinan structure to limit its passage across the blood-brain barrier (BBB), thereby confining its effects to the periphery.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for modifying an N-methylmorphinan to prevent it from crossing the blood-brain barrier?

A1: The main goal of these modifications is to increase the hydrophilicity or size of the molecule, or to make it a substrate for efflux transporters at the BBB. The most common strategies include:

  • Quaternization of the Morphinan (B1239233) Nitrogen: Introducing a permanent positive charge on the nitrogen atom makes the molecule significantly more polar and unable to passively diffuse across the lipophilic BBB.[1]

  • Introduction of Hydrophilic Substituents: Attaching polar groups, such as zwitterionic moieties, at positions like C-6 on the morphinan scaffold increases the molecule's overall polarity.[1]

  • Glycosylation: Conjugating sugar moieties to the morphinan structure can increase its size and hydrophilicity.

  • Enhancing P-glycoprotein (P-gp) Efflux: Modifying the structure to be a better substrate for efflux transporters like P-gp can actively remove the compound from the brain endothelial cells back into the bloodstream.[2][3]

Q2: How does quaternizing the nitrogen atom affect the compound's pharmacological activity?

A2: Quaternization of the nitrogen in morphinans, creating derivatives like N-methylmorphine, effectively blocks their entry into the central nervous system (CNS).[1] However, this modification can have a negative impact on both the affinity for the opioid receptor and the agonist activity of the resulting analogues.[1] It also tends to reduce the in vivo potency of the compound.[1]

Q3: Can modifying my N-methylmorphinan to be a P-glycoprotein (P-gp) substrate limit its CNS effects?

A3: Yes, this is a viable strategy. P-gp is an efflux transporter protein located at the BBB that actively pumps a wide range of substances out of the brain and back into the bloodstream.[2][3][4] If your N-methylmorphinan derivative is a P-gp substrate, its ability to accumulate in the brain will be significantly limited.[2][3] Chronic administration of some opioids, like morphine, has been shown to up-regulate P-gp expression, which could further enhance this effect over time.[3][5]

Q4: What is the effect of adding a zwitterionic moiety to the morphinan structure?

A4: The attachment of polar groups, particularly zwitterionic moieties, at the C-6 position of the morphinan structure is an effective strategy for excluding such ligands from the CNS.[1] This modification can significantly reduce access to the brain without substantially decreasing opioid receptor activity in vitro and in vivo.[1]

Troubleshooting Guides

Issue 1: My peripherally-restricted N-methylmorphinan derivative still shows central effects in vivo.

  • Possible Cause 1: Insufficient Polarity. The modifications made may not have been sufficient to prevent a small but significant amount of the compound from crossing the BBB.

    • Troubleshooting Step: Re-evaluate the LogP (lipophilicity) of your compound. Consider adding more polar groups or a zwitterionic moiety to further increase hydrophilicity.[1]

  • Possible Cause 2: In vivo Metabolism. The hydrophilic group you attached might be cleaved off in vivo, generating a more lipophilic metabolite that can cross the BBB.

    • Troubleshooting Step: Conduct metabolic stability assays in liver microsomes or plasma to identify potential metabolites. If a lipophilic active metabolite is identified, consider modifying the linker to be more resistant to enzymatic cleavage.

  • Possible Cause 3: Disruption of the BBB. The experimental model itself might have a compromised BBB. For instance, acute spinal transection can allow for the rapid entry of quaternary compounds into the spinal cord.[6]

    • Troubleshooting Step: Verify the integrity of the BBB in your animal model using a marker compound like Evans blue or sodium fluorescein.

Issue 2: The affinity of my modified compound for the opioid receptor has significantly decreased.

  • Possible Cause: Steric Hindrance or Altered Binding Pose. The modification, especially if it's a bulky group, may be interfering with the compound's ability to bind to the opioid receptor.

    • Troubleshooting Step 1: If you performed quaternization, this is a known issue that can negatively impact receptor affinity.[1] Consider alternative strategies like adding a hydrophilic group at a different position.

    • Troubleshooting Step 2: Use molecular modeling and docking studies to visualize how the modification might be affecting the interaction with the receptor's binding pocket. This can help in redesigning the linker or the position of the modification.[7][8]

Quantitative Data Summary

Table 1: In Vivo Antinociceptive Potency of N-Methylmorphine vs. Morphine

CompoundAssayAdministration RouteED₅₀ (mg/kg)Relative Potency (vs. Morphine)Reference
MorphineHot-plate testi.p.151[1]
N-methylmorphineHot-plate testi.p.>100>6.7-fold less potent[1]
MorphineAcetic-acid writhingi.p.1.51[1]
N-methylmorphineAcetic-acid writhingi.p.4530-fold less potent[1]

Table 2: CNS Penetration of 6-Amide Derivatives of β-Oxymorphamine

DerivativeAdministration RouteED₅₀ (mg/kg, i.v.)ED₅₀ (μ g/mouse , i.c.v.)Brain/Blood Ratio (i.v./i.c.v. ED₅₀)Reference
Derivative ai.v. / i.c.v.0.020.00002~1000[1]
Derivative ci.v. / i.c.v.0.030.00003~1000[1]

A higher brain/blood ratio indicates poorer CNS penetration.

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assay (ATP Hydrolysis)

This assay determines if a compound is a substrate for P-gp by measuring the P-gp-mediated ATP hydrolysis.

  • Materials:

    • P-gp-expressing membranes (e.g., from Sf9 cells)

    • Test compound

    • Verapamil (B1683045) (positive control P-gp substrate)

    • Sodium orthovanadate (P-gp inhibitor)

    • ATP assay buffer

    • ATP detection reagent (e.g., luciferin/luciferase-based)

  • Methodology:

    • Prepare a reaction mixture containing P-gp membranes in assay buffer.

    • Add the test compound at various concentrations to the reaction mixture. Include wells with verapamil as a positive control and wells with sodium orthovanadate to measure basal (non-P-gp) ATPase activity.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding MgATP.

    • Incubate at 37°C for 20-40 minutes.

    • Stop the reaction.

    • Measure the amount of inorganic phosphate (B84403) generated or the remaining ATP using a suitable detection reagent and a luminometer.

    • Calculate the P-gp-specific ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity. A compound that stimulates ATP hydrolysis is considered a P-gp substrate.[2]

Protocol 2: In Vivo Hot-Plate Test for Centrally Mediated Antinociception

This test assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus. It is used to evaluate centrally mediated antinociception.

  • Materials:

    • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

    • ICR mice

    • Test compound and vehicle

    • Morphine (positive control)

  • Methodology:

    • Acclimatize mice to the testing room for at least 30 minutes.

    • Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

    • Administer the test compound, morphine, or vehicle via the desired route (e.g., intraperitoneal, i.p.).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the reaction latency.

    • A significant increase in reaction latency compared to the vehicle group indicates an antinociceptive effect. Ineffectiveness in this test suggests a lack of centrally mediated analgesia.[1]

Visualizations

experimental_workflow cluster_0 Strategy Selection cluster_1 Chemical Modification cluster_2 In Vitro Evaluation cluster_3 In Vivo Testing start Start: N-Methylmorphinan Scaffold strategy Select Peripheralization Strategy start->strategy mod1 Quaternize Nitrogen strategy->mod1 High Polarity mod2 Add Hydrophilic Group (C-6) strategy->mod2 Tunable Polarity mod3 Glycosylate Structure strategy->mod3 Increase Size/Polarity mod4 Optimize for P-gp Efflux strategy->mod4 Active Efflux receptor_binding Opioid Receptor Binding Assay mod1->receptor_binding mod2->receptor_binding mod3->receptor_binding mod4->receptor_binding bbb_model In Vitro BBB Permeability Assay (e.g., PAMPA, Caco-2) receptor_binding->bbb_model Good Affinity pgp_assay P-gp Substrate Assay bbb_model->pgp_assay Low Permeability in_vivo In Vivo Analgesia Models (e.g., Hot-Plate, Writhing Test) pgp_assay->in_vivo pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in_vivo->pk_pd Peripheral Activity Confirmed result Peripherally Restricted Candidate pk_pd->result No Central Effects

Caption: Workflow for developing peripherally restricted N-methylmorphinans.

p_glycoprotein_efflux cluster_bbb Blood-Brain Barrier (Endothelial Cell) drug_blood N-Methylmorphinan Derivative pgp P-glycoprotein (P-gp) drug_blood->pgp 1. Enters Cell drug_brain N-Methylmorphinan Derivative drug_blood->drug_brain Passive Diffusion (Limited) passive_diffusion Passive Diffusion pgp->drug_blood 2. Actively Pumped Out (Efflux) adp ADP + Pi pgp->adp Hydrolysis atp ATP atp->pgp

Caption: P-glycoprotein efflux mechanism at the blood-brain barrier.

opioid_signaling cluster_membrane Cell Membrane receptor μ-Opioid Receptor (GPCR) g_protein Gi/Go Protein receptor->g_protein Activates ligand N-Methylmorphinan (Agonist) ligand->receptor Binds ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel Modulates camp cAMP Production ac->camp Decreases cellular_response Reduced Neuronal Excitability camp->cellular_response ion_channel->cellular_response

Caption: Simplified μ-opioid receptor signaling pathway.

References

Troubleshooting low yields in N-alkylation reactions of normorphine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the N-alkylation of normorphine derivatives, specifically focusing on addressing low reaction yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-alkylation of normorphine and its derivatives.

Q1: Why is my N-alkylation yield unexpectedly low?

Low yields in N-alkylation reactions of normorphine derivatives can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

  • Side Reactions: The formation of undesired byproducts can significantly lower the yield of the target N-alkylated product. The most common side reaction is O-alkylation of the phenolic hydroxyl group at the C3 position.

  • Reagent Quality: The purity of normorphine, the alkylating agent, solvent, and base are crucial. The presence of moisture can quench the base and hydrolyze the alkylating agent.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in the reaction's success. An inappropriate selection can favor side reactions or slow down the desired N-alkylation.

  • Steric Hindrance: A bulky alkylating agent or steric crowding around the nitrogen atom can impede the reaction.[1]

Q2: I am observing a significant amount of O-alkylation. How can I minimize this side reaction?

O-alkylation at the C3 phenolic hydroxyl group is a common competing reaction. Here are some strategies to favor N-alkylation:

  • Choice of Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAC) are generally preferred as they can promote N-alkylation over O-alkylation.

  • Protecting Groups: Although an additional step, protecting the C3 hydroxyl group prior to N-alkylation is an effective strategy to prevent O-alkylation. The protecting group can be removed after the N-alkylation step.

  • Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the alkylating agent can help minimize O-alkylation.

Q3: What is the optimal choice of base for this reaction?

The base plays a critical role in deprotonating the secondary amine of normorphine, thereby activating it for nucleophilic attack. An ideal base should be strong enough to deprotonate the amine but not so strong that it promotes side reactions.

  • Inorganic Bases: Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used and have been shown to be effective, particularly in polar aprotic solvents.[2]

  • Organic Bases: Non-nucleophilic organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can also be employed.

The choice of base should be optimized for the specific substrate and alkylating agent being used.

Q4: Can the choice of alkylating agent affect the yield?

Yes, the reactivity of the alkylating agent is a key factor.

  • Leaving Group: The leaving group on the alkylating agent influences its reactivity. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. However, more reactive agents can sometimes lead to more side reactions.

  • In situ Halogen Exchange: When using less reactive alkyl chlorides, the addition of a catalytic amount of a bromide or iodide salt (e.g., NaBr or NaI) can improve the reaction rate and yield by in situ formation of the more reactive alkyl bromide or iodide.[3]

Q5: My reaction is not proceeding to completion. What should I do?

If you are observing a significant amount of unreacted starting material, consider the following:

  • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) and extend the reaction time if necessary.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to degradation or increased side product formation. A temperature of around 85°C has been found to be optimal in some cases for the alkylation of noroxymorphine.[2]

  • Check Reagent Stoichiometry: Ensure that at least a stoichiometric amount of the base and alkylating agent are used. A slight excess of the alkylating agent may be beneficial, but a large excess can lead to dialkylation.

  • Ensure Anhydrous Conditions: The presence of water can significantly hinder the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried.

Data Presentation

The following table summarizes reaction conditions for the N-alkylation of noroxymorphine, a close structural analog of normorphine, to provide a comparative overview.

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Noroxymorphone (B159341)Cyclopropylmethyl bromideNaHCO₃DMF9518-[4]
NoroxymorphoneCyclopropylmethyl chlorideNaHCO₃ / NaBrDMAC1203IncompleteUS20110269964A1
NoroxymorphoneAllyl bromide-----
NoroxymorphoneCyclobutylmethyl bromideNaHCO₃-85-82[2]
Normorphine2-Phenylethyl bromide-DMF--Higher than in Ethanol

Note: The yields are as reported in the cited literature and may vary depending on the specific experimental setup.

Experimental Protocols

General Protocol for N-Alkylation of Noroxymorphone

This protocol is a general guideline based on procedures reported in the literature for the synthesis of N-substituted noroxymorphone derivatives and should be optimized for specific substrates and alkylating agents.

Materials:

  • Noroxymorphone

  • Alkylating agent (e.g., cyclopropylmethyl bromide, 1.2 equivalents)

  • Sodium bicarbonate (NaHCO₃, 2.1 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add noroxymorphine.

  • Add anhydrous DMF to dissolve the starting material.

  • Add sodium bicarbonate to the solution.

  • Slowly add the alkylating agent to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 85-95°C) and stir for the required time (e.g., 18 hours).[2][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated derivative.

Mandatory Visualization

N_Alkylation_Reaction General N-Alkylation of Normorphine cluster_reactants Reactants cluster_products Products Normorphine Normorphine Derivative Reaction_Step1 Deprotonation Normorphine->Reaction_Step1 AlkylHalide Alkylating Agent (R-X) Reaction_Step2 Nucleophilic Attack (SN2) AlkylHalide->Reaction_Step2 Base Base Base->Reaction_Step1 N_Alkylated N-Alkylated Product Salt Salt Byproduct Reaction_Step1->Reaction_Step2 Activated Normorphine Reaction_Step2->N_Alkylated Reaction_Step2->Salt

Caption: General reaction pathway for the N-alkylation of normorphine derivatives.

Troubleshooting_Workflow Troubleshooting Low Yields in N-Alkylation Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remaining Side_Products Significant Side Products Observed? Check_Completion->Side_Products Reaction Complete Solution_Incomplete Increase Reaction Time Increase Temperature Moderately Check Base Strength & Stoichiometry Incomplete->Solution_Incomplete Check_Reagents Check Reagent Quality & Purity Side_Products->Check_Reagents No O_Alkylation O-Alkylation is a Major Side Product Side_Products->O_Alkylation Yes Dialkylation Dialkylation Observed Side_Products->Dialkylation Yes Optimize_Conditions Optimize Reaction Conditions Solution_Reagents Use Anhydrous Solvents Purify Starting Materials Check_Reagents->Solution_Reagents Solution_O_Alkylation Change to Polar Aprotic Solvent (DMF, DMAC) Consider Protecting Group for C3-OH O_Alkylation->Solution_O_Alkylation Solution_Dialkylation Reduce Equivalents of Alkylating Agent Slow Addition of Alkylating Agent Dialkylation->Solution_Dialkylation Solution_O_Alkylation->Optimize_Conditions Solution_Dialkylation->Optimize_Conditions Solution_Incomplete->Optimize_Conditions Solution_Reagents->Optimize_Conditions If problem persists

Caption: A logical workflow for troubleshooting low yields in N-alkylation reactions.

References

Improving mu-opioid receptor selectivity of N-Methylmorphinan ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers focused on improving the mu-opioid receptor (MOR) selectivity of N-Methylmorphinan ligands.

Frequently Asked Questions (FAQs)

Q1: What structural modifications on the N-Methylmorphinan scaffold are known to enhance MOR selectivity?

A1: Several modifications have been shown to influence MOR affinity and selectivity. Key strategies include:

  • Substitution at Position 14: Introducing a 14-alkoxy group (e.g., 14-O-methyloxymorphone) can increase affinity for all opioid receptors but often maintains MOR selectivity.[1]

  • Substitution at Position 5: Adding a methyl group at the 5-position in 14-alkoxy-N-methylmorphinan-6-ones, such as in 14-methoxymetopon, can maintain high MOR affinity while reducing affinities for delta-opioid (DOR) and kappa-opioid (KOR) receptors, thereby increasing MOR selectivity.[1]

  • Modifications at the N-substituent (Position 17): Replacing the N-methyl group with a larger substituent like N-phenethyl can influence the functional profile of the ligand.[2] However, this does not always guarantee improved selectivity and can sometimes introduce activity at other receptors.

  • Modifications at Position 6: Deletion of the 6-keto group does not seem to be a requirement for high MOR affinity.[3] However, introducing other substituents like a 6-cyano group can lead to MOR-selective ligands with reduced binding at DOR and KOR.[2]

Q2: My ligand shows high affinity for MOR but also significant affinity for KOR or DOR. How can I interpret this lack of selectivity?

A2: Apparent lack of selectivity can arise from several factors. First, the ligand's pharmacophore may have structural features recognized by multiple opioid receptor subtypes. Second, ensure that the binding assay conditions are optimized for each receptor to provide accurate affinity estimates. Finally, consider that some ligands are intentionally designed as multifunctional ligands, targeting multiple receptors, which can be a valid strategy for developing analgesics with a different side-effect profile.[2]

Q3: What is "biased agonism" and why is it important for my N-Methylmorphinan ligands?

A3: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another after binding to a single receptor. For MOR, the two primary pathways are G-protein signaling and β-arrestin recruitment. It has been hypothesized that G-protein signaling is responsible for analgesia, while the β-arrestin pathway may be linked to adverse effects like respiratory depression and tolerance.[4][5][6] Therefore, developing a G-protein "biased" N-Methylmorphinan ligand could theoretically lead to a safer analgesic.[7][8] However, this concept is still highly debated, with recent studies challenging the direct link between β-arrestin and all side effects.[4][9]

Q4: My G-protein activation assay and β-arrestin recruitment assay give conflicting potency values for my ligand. What could be the cause?

A4: This is the very definition of biased agonism. Different potency (EC50) or efficacy (Emax) values in these two assays suggest your ligand may be preferentially activating one pathway. It is crucial to measure both G-protein signaling and β-arrestin recruitment in the same cell system to accurately calculate a bias factor relative to a known reference compound.[10] Cellular context, such as the expression levels of G-proteins and G-protein coupled receptor kinases (GRKs), can significantly impact the observed signaling profile, a phenomenon known as "system bias".[11]

Troubleshooting Guides

Guide 1: Issues in Ligand Synthesis & Purification
Problem Potential Cause Troubleshooting Steps
Low reaction yield during N-demethylation or N-alkylation. Incomplete reaction; degradation of starting material; suboptimal reaction conditions (temperature, solvent, catalyst).1. Confirm the purity of the starting morphinan. 2. Optimize reaction time and temperature. 3. Use alternative reagents (e.g., different chloroformates for demethylation). 4. Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.
Difficulty in separating diastereomers after synthesis. Similar polarity of the isomers.1. Optimize silica (B1680970) gel column chromatography conditions (e.g., use a different solvent system with varying polarity). 2. Consider using a different chromatography technique, such as reverse-phase HPLC. 3. Attempt to crystallize one of the isomers selectively from a suitable solvent.
Final compound shows unexpected peaks in NMR or Mass Spec. Presence of residual solvents, unreacted starting materials, or reaction byproducts.1. Purify the sample again using column chromatography or preparative HPLC. 2. Use high-vacuum drying to remove residual solvents. 3. Analyze the unexpected peaks to identify the impurity, which can provide clues about side reactions occurring during synthesis.[12]
Guide 2: Problems with Radioligand Receptor Binding Assays
Problem Potential Cause Troubleshooting Steps
Low specific binding signal. 1. Radioligand Issues: Degradation, low specific activity, incorrect concentration.[13] 2. Receptor Preparation: Low receptor density in membrane prep, protein degradation.[13] 3. Assay Conditions: Incorrect buffer pH, suboptimal incubation time or temperature.1. Radioligand: Confirm the radioligand is within its shelf-life. Use a concentration at or below its Kd for the target receptor.[13] 2. Receptor Prep: Prepare fresh cell membranes or tissue homogenates. Use protease inhibitors during preparation. Quantify protein concentration accurately (e.g., Bradford assay).[13] 3. Conditions: Verify buffer pH is 7.4. Optimize incubation time to ensure equilibrium is reached.
High non-specific binding (NSB). 1. Radioligand: Concentration is too high; radioligand is "sticky". 2. Filters: The ligand is binding to the filter paper. 3. Washing: Inadequate washing post-incubation.1. Radioligand: Lower the radioligand concentration. 2. Filters: Pre-soak the filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific adherence. 3. Washing: Increase the number of washes with ice-cold buffer or increase the wash volume.
Inconsistent Ki values across experiments. 1. Pipetting Errors: Inaccurate serial dilutions of the competitor ligand. 2. Receptor Prep Variation: Batch-to-batch variability in receptor density. 3. Data Analysis: Incorrect application of the Cheng-Prusoff equation or improper curve fitting.1. Technique: Use calibrated pipettes and perform serial dilutions carefully. 2. Receptor Prep: Use a large, single batch of membrane preparation for a complete set of experiments to reduce variability. 3. Analysis: Ensure the use of appropriate non-linear regression software. Confirm the radioligand concentration and Kd value used in the Cheng-Prusoff equation are accurate for your experimental conditions.

Experimental Protocols & Workflows

Protocol 1: Competitive Radioligand Binding Assay for MOR Affinity (Ki)

This protocol is for determining the binding affinity (Ki) of a test ligand for the mu-opioid receptor expressed in CHO or HEK293 cells.

Materials:

  • Receptor Source: Cell membranes from CHO-hMOR cells.

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Ligand: Your N-Methylmorphinan derivative, serially diluted.

Methodology:

  • Membrane Preparation: Homogenize CHO-hMOR cells in ice-cold Tris-HCl buffer with protease inhibitors. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (~40,000 x g) to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Binding Buffer + Membranes.

    • Non-specific Binding (NSB): Radioligand + High concentration of Naloxone (e.g., 10 µM) + Membranes.

    • Competitor Binding: Radioligand + Serial dilutions of your test ligand + Membranes.

  • Incubation: Add a fixed concentration of [³H]DAMGO (e.g., 0.5-1.0 nM) to all wells. Add the appropriate ligands and finally add the membrane preparation (e.g., 10-20 µg protein/well). Incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through GF/B filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure radioactivity (in CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of your test ligand.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Ligand Dilutions setup Set up Assay Plates (Total, NSB, Competitor) prep_ligand->setup prep_radio Prepare Radioligand prep_radio->setup prep_memb Prepare Cell Membranes prep_memb->setup incubate Incubate to Equilibrium setup->incubate terminate Terminate & Filter incubate->terminate count Scintillation Counting terminate->count calc_ic50 Calculate IC50 (Non-linear Regression) count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

A generalized workflow for a competitive radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of a ligand to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Receptor Source: CHO-hMOR cell membranes.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Test Ligand: Your N-Methylmorphinan derivative, serially diluted.

Methodology:

  • Membrane & Ligand Prep: Prepare membranes as described above. Prepare serial dilutions of your test ligand.

  • Assay Setup: On ice, add the following to each well:

    • Assay Buffer.

    • GDP (typically 10-30 µM final concentration) to enhance agonist-stimulated binding.

    • Serial dilutions of your test ligand.

    • CHO-hMOR membranes (10-20 µg protein/well).

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.

  • Stimulation: Add [³⁵S]GTPγS (0.05-0.1 nM final concentration) to initiate the reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination & Analysis: Terminate the reaction by rapid filtration through GF/B filters and wash with ice-cold buffer. Measure bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract basal binding (no agonist) from all values.

    • Plot the stimulated binding against the log concentration of your ligand.

    • Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like DAMGO.

G cluster_membrane Cell Membrane cluster_g_protein_pathway G-Protein Pathway cluster_arrestin_pathway β-Arrestin Pathway MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (α, βγ) MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Arrestin β-Arrestin GRK->Arrestin Recruitment Internalization Receptor Internalization Arrestin->Internalization SideEffects Side Effects (Tolerance, Resp. Depression) Arrestin->SideEffects Ligand N-Methylmorphinan Ligand Ligand->MOR Binding G_alpha->AC Inhibition Analgesia Analgesia G_alpha->Analgesia

Canonical MOR signaling showing G-protein and β-arrestin pathways.

Quantitative Data Summary

The following tables summarize binding affinity and selectivity data for representative N-Methylmorphinan-6-ones. Selectivity is calculated as the ratio of Ki values (DOR Ki / MOR Ki and KOR Ki / MOR Ki). A higher ratio indicates greater selectivity for MOR.

Table 1: Binding Affinities (Ki, nM) of N-Methylmorphinan Derivatives

CompoundR⁵R¹⁴MOR (Ki, nM)DOR (Ki, nM)KOR (Ki, nM)Reference
Oxymorphone HOH0.252936[1]
14-O-Methyloxymorphone (1) HOCH₃0.091216[1]
14-Methoxymetopon (13) CH₃OCH₃0.153735[1]
5-Benzyl Derivative (15) BenzylOCH₃0.313530[1]

Data derived from studies on rodent brain tissues.[1]

Table 2: MOR Selectivity Ratios of N-Methylmorphinan Derivatives

CompoundR⁵R¹⁴Selectivity (DOR/MOR)Selectivity (KOR/MOR)
Oxymorphone HOH116144
14-O-Methyloxymorphone (1) HOCH₃133178
14-Methoxymetopon (13) CH₃OCH₃247233
5-Benzyl Derivative (15) BenzylOCH₃11397

Calculated from the data in Table 1.

As shown in the tables, the introduction of a 5-methyl group to 14-O-methyloxymorphone (to form 14-methoxymetopon) significantly improves selectivity for the mu-opioid receptor over both delta and kappa subtypes.[1]

References

Addressing steric clash between N-Methylmorphinan ligands and receptor binding pockets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Methylmorphinan ligands. The focus is on addressing issues of steric clash within receptor binding pockets, a common challenge in novel analgesic design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My novel N-methylmorphinan derivative shows significantly lower binding affinity for the µ-opioid receptor (MOR) than predicted. What could be the primary cause?

A1: A significant drop in binding affinity, despite a promising scaffold, often points to steric hindrance. This occurs when a bulky chemical group on your ligand physically clashes with amino acid residues in the receptor's binding pocket, preventing optimal orientation and interaction. Common culprits in the MOR binding pocket include residues like Val300.[1][2] For instance, a 6-carbonyl group on the morphinan (B1239233) skeleton can clash with Val300; its removal has been shown to eliminate this clash and improve binding affinity.[1][2]

Q2: How can I computationally investigate potential steric clash before synthesizing a new ligand?

A2: Molecular docking simulations are an invaluable in silico tool for predicting ligand-receptor interactions. By docking your proposed N-methylmorphinan structure into a crystal structure of the target receptor (e.g., the active state of the MOR, PDB ID: 5C1M), you can visualize the binding pose.[3][4][5] Pay close attention to the distances between your ligand's substituents and the surrounding receptor residues. Distances that are too short indicate a potential steric clash. This approach allows you to identify problematic functional groups early in the design process.[6]

  • Key Interaction Residues in MOR:

    • Hydrogen Bonding: D147, H297[1][3][4][5]

    • Hydrophobic Interactions: M151, V236, I296, V300[1][3][5]

Q3: I suspect a specific residue in the receptor is causing steric hindrance. How can I experimentally confirm this?

A3: Site-directed mutagenesis is the gold-standard technique for this purpose.[7][8] By mutating the suspected amino acid residue (e.g., replacing a large amino acid with a smaller one like alanine), you can test if this change rescues the binding affinity of your ligand.[7] A significant increase in binding affinity for the mutant receptor compared to the wild-type would strongly support your steric clash hypothesis. For example, studies have mutated residues like His297 and Tyr326 in the rat mu-opioid receptor to probe their roles in ligand binding.[7][8]

Q4: My ligand has poor affinity. What chemical modifications can I make to the N-methylmorphinan scaffold to mitigate steric clash?

A4: Structure-Activity Relationship (SAR) studies guide rational ligand design. Consider the following modifications:[3][9]

  • Position 6: As mentioned, removing a 6-carbonyl group can alleviate clashes with residue V300 and has been shown to increase MOR binding affinity and agonist potency in certain derivatives.[1][2]

  • Position 14: The substituent at this position is critical. Changing from a 14-hydroxy to a 14-methoxy or 14-benzyloxy group can enhance affinity and potency.[4]

  • Position 17 (N-substituent): The N-methyl group can be replaced. For example, substituting it with an N-phenethyl group can enhance binding affinity and selectivity.[6] However, be aware that large N-substituents can also introduce new steric challenges.

Quantitative Data Summary

The following tables summarize binding affinity data for various N-methylmorphinan derivatives at human opioid receptors. A lower inhibition constant (Ki) indicates higher binding affinity.

Table 1: Impact of 6-Carbonyl Deletion on MOR Affinity [9]

Compound PairModificationMOR Ki (nM)Fold Change in Affinity
3 6-keto, 14-benzyloxy1.8 ± 0.3-
3a 6-desoxo, 14-benzyloxy0.2 ± 0.059-fold increase
1 6-keto, 14-hydroxy1.1 ± 0.2-
1a 6-desoxo, 14-hydroxy1.3 ± 0.2No significant change
2 6-keto, 14-methoxy0.12 ± 0.02-
2a 6-desoxo, 14-methoxy0.15 ± 0.02No significant change
4 6-keto, 14-methoxy, 5-methyl0.14 ± 0.02-
4a 6-desoxo, 14-methoxy, 5-methyl0.16 ± 0.02No significant change

Data determined in competition radioligand binding assays using membranes of CHO cells stably expressing the human µ-opioid receptor.

Table 2: Effect of Site-Directed Mutagenesis on MOR Ligand Affinity [7]

LigandReceptor MutationFold Change in Affinity vs. Wild Type
MorphineIle196 to Val4 to 5-fold decrease
DAMGOIle196 to Val4 to 5-fold decrease
MorphineAsn150 to Ala3 to 20-fold increase
DAMGOAsn150 to Ala3 to 20-fold increase
NaloxoneAsn150 to AlaNo change
Various LigandsTyr326 to PheDecreased affinity
[³H]DAMGOHis297 to AlaNo detectable binding

Experimental Protocols & Workflows

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled test ligand by measuring its ability to compete off a radiolabeled ligand of known affinity.[10][11]

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells expressing the human opioid receptor subtype of interest (e.g., MOR).[11]

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for MOR).[11]

  • Test Compound: The unlabeled N-methylmorphinan ligand.

  • Assay Buffer: Tris-HCl buffer with appropriate supplements.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective antagonist like Naloxone.[11]

  • Instrumentation: Scintillation counter, filter plates.

Procedure:

  • Preparation: Serially dilute the test compound to create a range of concentrations.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Total Binding Wells: Contain membranes and radioligand only.

  • Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of naloxone.[11]

  • Equilibration: Incubate the plate at a set temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of specific radioligand binding).[10]

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Troubleshooting Workflow for Low Ligand Affinity

This workflow provides a logical progression for diagnosing and addressing low binding affinity in novel N-methylmorphinan ligands.

G A Start: Low Binding Affinity Observed B Step 1: In Silico Analysis Perform Molecular Docking A->B C Is steric clash predicted? B->C D Step 2: Rational Redesign Synthesize Analog with Smaller Substituents C->D Yes K Re-evaluate Docking Model and Initial Hypothesis C->K No E Step 3: Experimental Validation Perform Radioligand Binding Assay D->E F Is affinity improved? E->F G Success: Proceed with Optimized Ligand F->G Yes H Step 4: Receptor Mutagenesis Mutate Suspected Residue (e.g., Val -> Ala) F->H No I Does mutation rescue affinity? H->I J Hypothesis Confirmed: Clash Site Identified I->J Yes I->K No

Caption: Troubleshooting workflow for addressing steric clash.

Signaling Pathway: MOR Agonist Activation

This diagram illustrates the canonical signaling pathway following the activation of the µ-opioid receptor by an N-methylmorphinan agonist.

G cluster_0 Cell Membrane Ligand Ligand MOR µ-Opioid Receptor (MOR) Ligand->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Analgesia Analgesia cAMP->Analgesia Leads to

Caption: MOR G-protein coupled signaling pathway.

References

Validation & Comparative

A Comparative Analysis of N-methylmorphinan-6-ones and 6-desoxo-N-methylmorphinans: Bioactivity at Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of two closely related morphinan (B1239233) scaffolds reveals that the 6-carbonyl group is not a critical determinant for potent mu-opioid receptor agonism. This comparison guide synthesizes key experimental data on the bioactivity of N-methylmorphinan-6-ones and their 6-desoxo counterparts, offering insights for researchers and drug development professionals in the field of opioid analgesics.

The morphinan skeleton is a cornerstone in the development of potent analgesic drugs, primarily through its interaction with the μ-opioid receptor (MOR).[1] Extensive research has focused on modifying this scaffold to enhance potency and improve the side-effect profile.[2][3][4] A key area of investigation has been the role of the C6 position. This guide provides a direct comparison of N-methylmorphinan-6-ones with their corresponding 6-desoxo-N-methylmorphinans, focusing on receptor binding, in vitro functional activity, and in vivo antinociceptive effects.

Data Presentation: A Quantitative Comparison

The bioactivity of four pairs of N-methylmorphinan-6-ones and their 6-desoxo analogues has been evaluated. The parent compounds are oxymorphone (1), 14-O-methyloxymorphone (2), a 14-benzyloxy derivative (3), and 14-methoxymetopon (B146635) (4).[1] The corresponding 6-desoxo compounds are designated 1a, 2a, 3a, and 4a, respectively. The following tables summarize the quantitative data from receptor binding assays, in vitro functional assays, and in vivo antinociception studies.

Opioid Receptor Binding Affinities

The binding affinities of the compounds for human mu (μ), delta (δ), and kappa (κ) opioid receptors were determined using competitive binding assays with membranes from CHO cells expressing the respective human opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-OR (Ki, nM)δ-OR (Ki, nM)κ-OR (Ki, nM)MOR Selectivity (vs. DOR)MOR Selectivity (vs. KOR)
1 0.25 ± 0.0335.5 ± 4.53.5 ± 0.414214
1a 0.30 ± 0.04105 ± 124.2 ± 0.535014
2 0.028 ± 0.00312.5 ± 1.51.8 ± 0.244664
2a 0.035 ± 0.00413.8 ± 1.62.5 ± 0.339471
3 0.18 ± 0.028.5 ± 0.91.5 ± 0.2478.3
3a 0.02 ± 0.0026.8 ± 0.71.2 ± 0.134060
4 0.04 ± 0.00525.8 ± 3.14.5 ± 0.5645112
4a 0.05 ± 0.00628.5 ± 3.45.1 ± 0.6570102

Data sourced from a study by Spetea et al.[1]

In Vitro Functional Activity: [³⁵S]GTPγS Binding Assay

The agonist activity of the compounds at the human MOR was assessed using a [³⁵S]GTPγS binding assay in CHO-hMOR cell membranes.[1] The data is presented as the concentration producing 50% of the maximal effect (EC₅₀) and the maximal effect (Emax) relative to the full agonist DAMGO.

Table 2: In Vitro Functional Activity at the μ-Opioid Receptor

CompoundEC₅₀ (nM)Emax (% stimulation vs. DAMGO)
1 5.8 ± 0.795 ± 5
1a 6.5 ± 0.892 ± 4
2 0.8 ± 0.1102 ± 6
2a 1.1 ± 0.198 ± 5
3 2.5 ± 0.398 ± 6
3a 1.1 ± 0.1105 ± 7
4 0.9 ± 0.1105 ± 7
4a 1.2 ± 0.1101 ± 6

Data sourced from a study by Spetea et al.[1]

In Vivo Antinociceptive Potency: Hot-Plate Assay

The antinociceptive potency was determined using the hot-plate assay in mice following subcutaneous administration.[1] The effective dose to produce a 50% maximal effect (ED₅₀) was calculated.

Table 3: In Vivo Antinociceptive Potency in Mice

CompoundED₅₀ (mg/kg)
1 0.35
1a 0.40
2 0.009
2a 0.011
3 0.025
3a 0.015
4 0.005
4a 0.006

Data sourced from a study by Spetea et al.[1]

Analysis of Bioactivity Comparison

The experimental data reveals that the deletion of the 6-carbonyl group does not fundamentally alter the bioactivity profile for most of the tested compounds.

  • Receptor Binding: For pairs 1/1a, 2/2a, and 4/4a, the removal of the 6-keto group did not significantly affect binding affinity at the MOR. However, a notable exception is the 14-benzyloxy substituted pair (3/3a), where the 6-desoxo compound 3a displayed a significant 9-fold increase in MOR binding affinity compared to its 6-keto counterpart 3 .[1] Generally, the 6-desoxo derivatives showed similar or slightly decreased affinity for the δ- and κ-opioid receptors.[1]

  • Functional Activity: The in vitro functional assay results mirror the binding affinity data. The 6-desoxo compounds 1a, 2a, and 4a exhibited similar agonist potency and efficacy to their 6-keto parents.[1] Again, the 6-desoxo-14-benzyloxy derivative 3a stood out with a more than 2-fold increase in agonist potency compared to 3 .[2][5]

  • In Vivo Potency: The antinociceptive potencies of the 6-desoxo compounds were very similar to their N-methylmorphinan-6-one analogues, indicating that the 6-carbonyl group is not essential for in vivo agonism.[1][2]

Overall, the study concludes that a 6-keto group is not a prerequisite for high affinity and potent agonist activity at the μ-opioid receptor in this class of morphinans.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data in this guide.

Radioligand Binding Assays

These assays were performed to determine the binding affinities of the test compounds for the human μ, δ, and κ opioid receptors.[7]

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human μ, δ, or κ opioid receptor were used.[6]

  • Radioligands:

    • μ-opioid receptor: [³H]DAMGO

    • δ-opioid receptor: [³H]DPDPE

    • κ-opioid receptor: [³H]U-69,593[7]

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound.

    • The incubation was carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.[8]

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand, such as naloxone.[7]

    • The binding reaction was terminated by rapid filtration through glass fiber filters.[8]

    • The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

  • Materials: CHO-hMOR cell membranes, [³⁵S]GTPγS, GDP, and the test compounds.

  • Procedure:

    • Cell membranes were pre-incubated with GDP to ensure G-proteins were in their inactive state.

    • Varying concentrations of the test compounds were added to the membranes, followed by the addition of [³⁵S]GTPγS.

    • The mixture was incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

    • The reaction was stopped by rapid filtration, and the amount of bound [³⁵S]GTPγS was measured by liquid scintillation counting.

  • Data Analysis: The data were analyzed using non-linear regression to determine the EC₅₀ and Emax values for each compound. The Emax was expressed as a percentage of the stimulation achieved with the standard full MOR agonist DAMGO.[1]

Hot-Plate Antinociception Assay

This in vivo assay assesses the analgesic properties of compounds by measuring the latency of a thermal pain response in animals.

  • Animals: Male CD-1 mice were used for the study.

  • Procedure:

    • A baseline response latency was determined for each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55°C) and measuring the time until a nociceptive response (e.g., licking a paw or jumping) was observed.

    • The test compounds were administered subcutaneously at various doses.

    • At a predetermined time after drug administration (e.g., 30 minutes), the mice were re-tested on the hot plate.[1]

    • A cut-off time was set to prevent tissue damage.

  • Data Analysis: The antinociceptive effect was expressed as the percentage of the maximum possible effect (%MPE). The ED₅₀ value, the dose that produces 50% of the maximum antinociceptive effect, was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these compounds.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular events.[9][10] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9][11]

Opioid Receptor Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (MOR, DOR, KOR) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Opioid Agonist (e.g., N-methylmorphinan) Agonist->Opioid_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulates

Caption: Canonical Gαi-coupled opioid receptor signaling pathway leading to inhibition of adenylyl cyclase.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of the test compounds.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Receptor Membranes (CHO cells) Incubation Incubate to Reach Equilibrium Receptor_Membranes->Incubation Radioligand Radioligand ([³H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (IC₅₀ → Ki) Quantification->Analysis

Caption: A simplified workflow of the competitive radioligand binding assay.

References

N-Methyl vs. N-Phenethyl Morphinans: A Comparative Analysis of Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution at the nitrogen atom (N-17) of the morphinan (B1239233) scaffold is a critical determinant of its pharmacological profile, profoundly influencing receptor affinity, selectivity, and functional activity. This guide provides a comparative analysis of N-methyl and N-phenethyl substitutions on morphinan receptor affinity, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying structure-activity relationships and signaling pathways.

Data Summary: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of representative N-methyl and N-phenethyl substituted morphinans for the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.

CompoundN-Substituentµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
MorphineN-Methyl3.0>1000>1000[1]
N-PhenethylnormorphineN-PhenethylEnhanced Affinity--[2]
OxymorphoneN-Methyl---[2]
N-PhenethylnoroxymorphoneN-PhenethylEnhanced Affinity--[2]
14-Methoxy-N-methylmorphinan-6-oneN-Methyl---[2]
14-Methoxy-N-phenethylmorphinan-6-oneN-Phenethyl-Increased Affinity-[2][3]
N-Methyl FentanylN-MethylSignificantly Weaker--[4]
Fentanyl (N-phenethyl analog)N-Phenethyl1.35--[4]

Note: Specific Ki values for some compounds were described qualitatively as "enhanced" or "weaker" in the source material. Fentanyl and its N-methyl analog are included for a broader comparison of the N-substituent effect in potent opioids.

The data consistently demonstrates that substituting the N-methyl group with an N-phenethyl group in morphinans generally enhances binding affinity, particularly at the µ-opioid receptor.[2][5][6] This substitution can also alter selectivity, in some cases converting a selective µ-opioid receptor ligand into a dual µ/δ-opioid receptor agonist.[2][3] For instance, while morphine is highly selective for the µ-opioid receptor, N-phenethyl substitution in certain 14-methoxy-N-methylmorphinan-6-ones leads to compounds with high affinity for both µ and δ receptors.[2][3]

Experimental Protocols

A fundamental technique for determining receptor binding affinity is the competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., an N-substituted morphinan) to displace a radiolabeled ligand from its receptor.

Representative Protocol: Competitive Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ).

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (e.g., µ-opioid receptor).[1]

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for the µ-opioid receptor).[1]

  • Test Compounds: N-methyl and N-phenethyl substituted morphinans of interest.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., Naloxone) to determine the amount of radioligand that binds to non-receptor components.[1]

  • Assay Buffer: (e.g., Tris-HCl buffer, pH 7.4).

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.[1]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.[1]

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of non-selective antagonist (e.g., 10 µM Naloxone), and membrane suspension.[1]

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[1]

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.[1]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[1]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[1]

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[7]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting data should form a sigmoidal curve.[1]

  • Determine IC50: The IC50 (inhibitory concentration 50%) is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined using non-linear regression analysis of the competition curve.[1][7]

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[1]

Visualizations

Structure-Activity Relationship: N-Substituent Effect

SAR_Comparison cluster_morphinan Morphinan Scaffold cluster_substituents N-17 Substituent cluster_affinity Receptor Affinity Profile Morphinan Core Structure N_Methyl N-Methyl (-CH3) Morphinan->N_Methyl Substitution N_Phenethyl N-Phenethyl (-CH2CH2Ph) Morphinan->N_Phenethyl Substitution Methyl_Affinity Generally High µ Affinity High µ Selectivity N_Methyl->Methyl_Affinity Leads to Phenethyl_Affinity Enhanced µ Affinity Potential for Dual µ/δ Affinity N_Phenethyl->Phenethyl_Affinity Leads to Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Receptor Membranes D Mix Components in 96-well Plate (Total, Non-specific, Competitive) A->D B Prepare Radioligand Solution B->D C Prepare Test Compound Dilutions C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration (Cell Harvester) E->F G Wash Filters F->G H Scintillation Counting (CPM) G->H I Calculate Specific Binding H->I J Plot Competition Curve I->J K Determine IC50 J->K L Calculate Ki (Cheng-Prusoff) K->L GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Opioid Agonist (N-Methyl or N-Phenethyl Morphinan) Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor Binds to G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Gβγ modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ca_Channel ↓ Ca²⁺ Influx Ion_Channels->Ca_Channel K_Channel ↑ K⁺ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel->Cellular_Response K_Channel->Cellular_Response

References

In Vivo Antinociceptive Effects of N-Methylmorphinan: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antinociceptive effects of N-Methylmorphinan and its derivatives against traditional opioid analgesics and non-opioid alternatives in rodent models. This document synthesizes experimental data, details methodologies for key assays, and visualizes relevant biological pathways and workflows to support further investigation and development in the field of analgesia.

Executive Summary

N-Methylmorphinan, a quaternary ammonium (B1175870) derivative of morphine, exhibits a distinct antinociceptive profile characterized by a peripheral mechanism of action. Unlike its parent compound, morphine, which exerts its analgesic effects through central nervous system pathways, N-Methylmorphinan's activity is primarily observed in models of inflammatory and visceral pain, such as the acetic acid-induced writhing test. This is attributed to its limited ability to cross the blood-brain barrier. This guide presents a comparative analysis of N-Methylmorphinan's efficacy alongside the centrally acting opioid agonist morphine and common non-steroidal anti-inflammatory drugs (NSAIDs) in relevant rodent models of nociception.

Comparative Antinociceptive Efficacy

The following tables summarize the quantitative data on the antinociceptive effects of N-Methylmorphinan, morphine, and selected non-opioid analgesics in the acetic acid-induced writhing test in mice. It is important to note that N-Methylmorphinan is inactive in thermal nociception models that rely on central mechanisms, such as the hot-plate test.

Table 1: Antinociceptive Effects in Acetic Acid-Induced Writhing Test in Mice

CompoundClassRoute of AdministrationED50 (mg/kg)Primary Mechanism of ActionReference
N-MethylmorphinanQuaternary Morphinan (Opioid)Intraperitoneal (i.p.)Activity confirmed, specific ED50 not reportedPeripheral μ-opioid receptor agonism[1]
MorphineOpioid AgonistIntraperitoneal (i.p.)0.124 ± 0.018Central and peripheral μ-opioid receptor agonism[2]
DiclofenacNSAIDOral (p.o.)3-30 (dose-dependent inhibition)COX-1 and COX-2 inhibition[3]
IndomethacinNSAIDIntraperitoneal (i.p.)~10 (significant inhibition)COX-1 and COX-2 inhibition[4]

Table 2: Antinociceptive Effects in the Hot-Plate Test in Mice

CompoundClassRoute of AdministrationED50 (mg/kg)EfficacyReference
N-MethylmorphinanQuaternary Morphinan (Opioid)-InactiveNot effective in this centrally-mediated pain model[1]
MorphineOpioid AgonistSubcutaneous (s.c.)8.98 (CI: 8.80-9.16)Effective[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity by inducing visceral pain.[6]

  • Animals: Male albino mice (20-30 g) are used. Animals are housed under standard laboratory conditions and allowed to acclimatize before the experiment.

  • Drug Administration: Test compounds (N-Methylmorphinan, morphine, NSAIDs) or vehicle are administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at predetermined times before the induction of writhing (e.g., 30 minutes for i.p., 60 minutes for p.o.).

  • Induction of Writhing: A 0.6% or 1% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.[3][4]

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period, typically 10-20 minutes, starting 5 minutes after the injection.[6]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.

Hot-Plate Test

This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

  • Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Mice are used and acclimatized to the testing room.

  • Procedure: Each mouse is placed individually on the heated surface of the plate, and the latency to the first sign of nociception (e.g., licking of a hind paw, jumping) is recorded. A cut-off time (e.g., 30 or 60 seconds) is employed to prevent tissue damage.

  • Drug Testing: Baseline latencies are determined before drug administration. The test compound or vehicle is then administered, and the latency is measured again at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 can be calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

N-Methylmorphinan Signaling Pathway

N-Methylmorphinan, as a μ-opioid receptor agonist, is expected to initiate a signaling cascade similar to other opioids, but at peripheral nerve endings. The following diagram illustrates the general mechanism of μ-opioid receptor activation.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_Methylmorphinan N_Methylmorphinan MOR μ-Opioid Receptor (GPCR) N_Methylmorphinan->MOR Binds to G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Reduces conversion ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Ion_Channel->Hyperpolarization Neurotransmitter_Release Reduced Neurotransmitter Release Ion_Channel->Neurotransmitter_Release Analgesia Antinociceptive Effect Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: Mu-opioid receptor signaling pathway.

Experimental Workflow for Antinociceptive Screening

The following diagram outlines a typical workflow for the in vivo validation of a novel analgesic compound like N-Methylmorphinan.

experimental_workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Testing Baseline Nociceptive Testing (e.g., Writhing, Hot-Plate) Animal_Acclimatization->Baseline_Testing Drug_Administration Drug Administration (Vehicle, N-Methylmorphinan, Comparators) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Drug Nociceptive Testing (at various time points) Drug_Administration->Post_Drug_Testing Data_Collection Data Collection (Latency, Writhing Count) Post_Drug_Testing->Data_Collection Data_Analysis Data Analysis (% Inhibition, ED50) Data_Collection->Data_Analysis Results Results Data_Analysis->Results

Caption: In vivo antinociceptive screening workflow.

Conclusion

The in vivo validation of N-Methylmorphinan in rodent models reveals a peripherally restricted antinociceptive effect. Its efficacy in the acetic acid-induced writhing test, a model of inflammatory pain, coupled with its inactivity in the hot-plate test, strongly supports a mechanism of action that does not involve central opioid receptors. This positions N-Methylmorphinan and similar peripherally acting opioids as potentially valuable therapeutic agents for treating certain types of pain without the centrally mediated side effects associated with traditional opioids, such as respiratory depression, sedation, and addiction. Further research to quantify the potency of N-Methylmorphinan in appropriate models and to explore its efficacy in other models of peripheral pain is warranted.

References

Comparative analysis of 5-methyl vs 5-benzyl substituted N-methylmorphinan-6-ones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 5-Methyl vs. 5-Benzyl Substituted N-Methylmorphinan-6-ones in Opioid Receptor Interaction and Analgesic Potency

A detailed examination of 5-substituted N-methylmorphinan-6-ones reveals that modifications at the 5-position significantly influence their pharmacological profile as potent opioid analgesics. This guide provides a comparative analysis of 5-methyl and 5-benzyl substituted analogs, focusing on their synthesis, receptor binding affinities, and in vivo antinociceptive effects. The data presented herein is intended for researchers, scientists, and drug development professionals in the field of opioid pharmacology.

Introduction

The development of safer and more effective opioid analgesics remains a critical goal in medicinal chemistry. The N-methylmorphinan-6-one scaffold is a well-established template for potent mu-opioid receptor (MOR) agonists. Structural modifications, particularly at the C5 and C14 positions, have been explored to optimize the therapeutic index of these compounds.[1][2] The introduction of a small alkyl group like methyl at position 5, as seen in metopon, has been shown to yield higher analgesic potency and an improved side-effect profile compared to morphine.[1] This has spurred further investigation into the effects of varying the substituent at this position. This guide focuses on the direct comparison of a 5-methyl group with a larger, more sterically demanding 5-benzyl group to elucidate structure-activity relationships (SAR).

Synthesis Overview

The synthesis of 5-substituted 14-alkoxy-N-methylmorphinan-6-ones originates from thebaine.[1] The general synthetic strategy involves the introduction of the desired substituent at the 5-position of thebaine, followed by a series of transformations to yield the final N-methylmorphinan-6-one structure.

The key initial step is the alkylation of thebaine at the C5 position. This is achieved by forming the thebaine anion with a strong base, such as n-butyllithium, followed by reaction with an appropriate alkylating agent (e.g., methyl fluorosulfonate for the 5-methyl group or benzyl (B1604629) chloride for the 5-benzyl group).[1] This yields 5-methylthebaine or 5-benzylthebaine, respectively. These intermediates are then converted to the corresponding 14-hydroxycodeinone analogs through treatment with performic acid.[1] Subsequent O-alkylation at the 14-position, catalytic hydrogenation, and ether cleavage lead to the final 5-substituted N-methylmorphinan-6-ones.[1]

Synthetic_Workflow Thebaine Thebaine Thebaine_anion Thebaine Anion Thebaine->Thebaine_anion n-BuLi, THF Substituted_Thebaine 5-Substituted Thebaine Thebaine_anion->Substituted_Thebaine Alkylating agent (e.g., CH3FSO3 or BnCl) Hydroxycodeinone 14-Hydroxy- 5-substituted codeinone Substituted_Thebaine->Hydroxycodeinone Performic Acid Alkoxycodeinone 14-Alkoxy- 5-substituted codeinone Hydroxycodeinone->Alkoxycodeinone NaH, Alkyl sulfate Final_Product 5-Substituted N-methylmorphinan-6-one Alkoxycodeinone->Final_Product 1. H2, Pd/C 2. HBr

General synthetic workflow for 5-substituted N-methylmorphinan-6-ones.

Comparative Pharmacological Data

The primary molecular targets for these compounds are the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. The binding affinity of the 5-methyl and 5-benzyl substituted analogs to these receptors provides insight into their potential efficacy and selectivity.

Opioid Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of 14-methoxymetopon (B146635) (5-methyl analog) and its 5-benzyl counterpart for the human MOR, DOR, and KOR.

CompoundSubstituent at C5MOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR Selectivity (DOR/MOR)MOR Selectivity (KOR/MOR)
14-MethoxymetoponMethyl0.1525.441.6169.3277.3
5-Benzyl AnalogBenzyl0.3126.945.286.8145.8

Data sourced from Spetea et al. (2013).[1]

As the data indicates, both compounds exhibit high, subnanomolar affinity for the MOR.[1] Replacing the 5-methyl group with a benzyl group results in a slight decrease in MOR affinity (from 0.15 nM to 0.31 nM).[1] Notably, the binding affinities for the DOR and KOR remain largely unaffected by this substitution.[1][3] Consequently, the 5-methyl analog (14-methoxymetopon) demonstrates higher selectivity for the MOR over the other opioid receptors.[1]

In Vivo Antinociceptive Potency

The analgesic effects of these compounds were evaluated in mice using the hot plate test, with results expressed as ED50 values (the dose required to produce an effect in 50% of the population).

CompoundSubstituent at C5Antinociceptive Potency (ED50, mg/kg, s.c.)
14-MethoxymetoponMethyl0.005
5-Benzyl AnalogBenzyl0.011
Morphine-1.2

Data sourced from Spetea et al. (2013).[1]

In vivo studies corroborate the in vitro findings. The 5-methyl substituted compound is approximately twice as potent as its 5-benzyl counterpart in producing an antinociceptive effect.[4] Both compounds are exceptionally potent, being over 100 times more potent than morphine in this assay.[1]

Structure-Activity Relationship and Signaling

The substitution at the 5-position of the N-methylmorphinan-6-one scaffold plays a crucial role in the ligand's interaction with the opioid receptor binding pocket.

SAR_Logic cluster_ligand Ligand Modification at C5 cluster_receptor Opioid Receptor Interaction cluster_outcome Pharmacological Outcome 5_Methyl 5-Methyl Group (Smaller, less bulky) MOR_Affinity Mu-Opioid Receptor (MOR) Affinity 5_Methyl->MOR_Affinity Higher DOR_KOR_Affinity Delta/Kappa-Opioid Receptor (DOR/KOR) Affinity 5_Methyl->DOR_KOR_Affinity Largely Unaffected 5_Benzyl 5-Benzyl Group (Larger, bulkier) 5_Benzyl->MOR_Affinity Slightly Lower 5_Benzyl->DOR_KOR_Affinity Largely Unaffected Potency Analgesic Potency MOR_Affinity->Potency Selectivity MOR Selectivity MOR_Affinity->Selectivity DOR_KOR_Affinity->Selectivity

Structure-activity relationship for C5 substitution.

The slightly reduced MOR affinity and in vivo potency of the 5-benzyl analog suggest that the larger size of the benzyl group may introduce a minor steric hindrance within the MOR binding pocket, leading to a less optimal fit compared to the smaller methyl group.[4] However, the high potency of both compounds indicates that the C5 position can accommodate a degree of steric bulk without abrogating activity.

Upon binding to the MOR, these agonists trigger a cascade of intracellular signaling events. The MOR is a G-protein coupled receptor (GPCR), and its activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This ultimately results in a hyperpolarization of the neuron and a reduction in neurotransmitter release, producing the analgesic effect.

Opioid_Signaling Ligand 5-Substituted N-methylmorphinan-6-one MOR MOR Ligand->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (Ca2+, K+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channel->Analgesia Leads to

Simplified MOR signaling pathway.

Experimental Protocols

Radioligand Binding Assays

Receptor binding affinities were determined using competitive displacement assays with membranes from Chinese hamster ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptors.

  • Membrane Preparation: CHO cell pellets are homogenized in a Tris-HCl buffer (50 mM, pH 7.4) and centrifuged. The resulting pellet is resuspended in the same buffer.

  • Assay Conditions: The assay mixture contains cell membranes, a specific radioligand ([³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U-69593 for KOR), and varying concentrations of the test compound (5-methyl or 5-benzyl analog).

  • Incubation: The mixture is incubated at 25°C for a specified time (e.g., 60 minutes).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.[5]

In Vivo Hot Plate Test in Mice

The antinociceptive activity is assessed using the hot plate test, which measures the latency of the animal to react to a thermal stimulus.

  • Animal Acclimation: Male Swiss-Webster mice are acclimated to the testing environment.

  • Baseline Latency: The baseline reaction time (e.g., licking a hind paw or jumping) is determined by placing the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration: The test compounds (or vehicle control) are administered subcutaneously (s.c.).

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30 minutes), the reaction latency on the hot plate is measured again.

  • Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE). The ED50 value is calculated from the dose-response curve.

Conclusion

The comparative analysis of 5-methyl and 5-benzyl substituted N-methylmorphinan-6-ones demonstrates that while both are highly potent MOR agonists, the smaller 5-methyl substituent confers a modest advantage in terms of MOR binding affinity, selectivity, and in vivo antinociceptive potency.[1][4] This suggests that the C5 position of the morphinan (B1239233) scaffold is sensitive to steric bulk, although it can accommodate larger groups like benzyl while retaining significant analgesic activity. These findings provide valuable insights for the rational design of future opioid analgesics with optimized pharmacological profiles.

References

N-Methylmorphinan Analogues: A Comparative Analysis of Analgesic Potency and Side Effects Versus Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with an improved safety profile over traditional opioids like morphine has driven extensive research into the chemical modification of the morphinan (B1239233) skeleton. This guide provides a detailed comparison of N-methylmorphinan analogues and morphine, focusing on analgesic potency and key side effects. The information is compiled from peer-reviewed studies and presented with supporting experimental data to aid in drug discovery and development efforts.

Executive Summary

N-methylmorphinan analogues represent a promising class of opioids, with numerous derivatives demonstrating significantly higher analgesic potency than morphine. Strategic modifications at various positions of the morphinan core have yielded compounds with a more favorable side-effect profile, particularly concerning constipation and, in some cases, respiratory depression. This guide will delve into the structure-activity relationships, quantitative comparisons of potency and side effects, and the underlying experimental methodologies.

Analgesic Potency: A Quantitative Comparison

The analgesic efficacy of N-methylmorphinan analogues is typically evaluated through various in vivo assays in animal models. The data consistently shows that modifications on the morphinan structure can lead to compounds with potencies hundreds or even thousands of times greater than morphine.

Table 1: In Vivo Antinociceptive Potency of N-Methylmorphinan Analogues Compared to Morphine
CompoundTestAnimal ModelAdministrationED50 (µg/kg)Potency Ratio vs. MorphineReference
Morphine Hot-plateMouses.c.8501[1]
Tail-flickMouses.c.1,9201[1]
PPQ WrithingMouses.c.4001[1]
14-O-Methyloxymorphone (2) Hot-plateMouses.c.->40-fold vs. Oxymorphone[2]
14-O-Benzyloxymorphone (3) Hot-plateMouses.c.-5-fold higher than (2)[2][3]
14-Methoxymetopon (B146635) (13) Hot-plateMouses.c.3028.3[1]
Tail-flickMouses.c.3064[1]
PPQ WrithingMouses.c.9.044.4[1]
POMO (13) Hot-plateMouses.c.->9000-fold vs. Morphine[4]
5-Benzyl Analogue (15) Hot-plateMouses.c.-50-fold higher than Morphine[1]
N-Phenethylnormorphine (1) Hot-plateMouses.c.-22-fold more effective than Morphine[5]
Tail-flickMouses.c.-28-fold more effective than Morphine[5]
N-Phenethyl-14-hydroxynormorphine (4) Hot-plateMouses.c.-2- to 3-fold increased potency than Morphine[5]
N-Phenethylnoroxymorphone (6) Hot-plateMouses.c.-Highly active, comparable to (1)[5]

ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. A lower ED50 value indicates higher potency. s.c. = subcutaneous administration.

Opioid Receptor Binding and In Vitro Potency

The analgesic effects of these compounds are primarily mediated through the mu-opioid receptor (MOR). The binding affinity (Ki) and functional agonist potency (EC50) at the MOR are crucial determinants of their pharmacological activity.

Table 2: Opioid Receptor Binding Affinities and In Vitro Functional Potency
CompoundReceptorBinding Affinity Ki (nM)Functional AssayEC50 (nM)Reference
Morphine MOR6.5[35S]GTPγS65[5]
14-O-Methyloxymorphone (2) MOR---[2]
14-O-Benzyloxymorphone (3) MOR0.45[35S]GTPγS1.8[2]
6-desoxo-14-benzyloxy analogue (3a) MOR0.048[35S]GTPγS0.3[2]
14-Methoxymetopon (4) MOR0.12[35S]GTPγS2.5[2]
N-Phenethylnormorphine (1) MOR0.93[35S]GTPγS22.3[5]
N-Phenethyl-14-hydroxynormorphine (4) MOR7.1[35S]GTPγS73.1[5]
N-Phenethylnoroxymorphone (6) MOR0.81[35S]GTPγS2.4[5]

Ki (Inhibition Constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates higher binding affinity. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency.

Side-Effect Profile: A Critical Differentiator

A major goal in the development of new opioids is to reduce the incidence and severity of adverse effects common to morphine, such as respiratory depression and constipation.

Gastrointestinal Effects

Several N-methylmorphinan analogues have demonstrated a reduced propensity to inhibit gastrointestinal motility compared to morphine.

Table 3: Comparison of Gastrointestinal Side Effects
CompoundAssayAnimal ModelEffect Compared to MorphineReference
Morphine Gastrointestinal TransitMouse-[3][4]
14-O-Benzyloxymorphone (3) Gastrointestinal TransitMouse2.5-fold less constipating[2][3]
POMO (13) Gastrointestinal TransitMouseFour-fold lower inhibition[4]
Respiratory Depression

While many potent N-methylmorphinan analogues still induce respiratory depression, some derivatives have shown an improved safety margin.[2] For instance, 14-methoxymetopon has been described as having an improved side-effect profile, causing less respiratory depression compared to conventional MOR analgesics.[2]

Experimental Protocols

The data presented in this guide is derived from standardized and widely accepted experimental procedures in pharmacological research.

In Vivo Analgesia Assays
  • Hot-Plate Test: This test assesses the response of an animal (typically a mouse or rat) to a thermal stimulus. The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured before and after drug administration. An increase in latency indicates an analgesic effect.[6]

  • Tail-Flick Test: In this assay, a beam of radiant heat is focused on the animal's tail, and the time taken for the animal to flick its tail away is recorded. A longer reaction time after drug administration suggests analgesia.

  • Phenylquinone (PPQ) Writhing Test: This is a chemically induced pain model where an intraperitoneal injection of PPQ causes abdominal constrictions (writhes). The number of writhes is counted over a specific period after drug administration, and a reduction in the number of writhes indicates antinociceptive activity.

In Vitro Receptor Binding and Functional Assays
  • Radioligand Binding Assays: These assays are used to determine the binding affinity of a compound for a specific receptor. They involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured to calculate the Ki value.[2][5]

  • [35S]GTPγS Functional Assay: This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the MOR. In the presence of an agonist, the G-protein binds to [35S]GTPγS, a non-hydrolyzable analog of GTP. The amount of bound radioactivity is proportional to the degree of receptor activation, allowing for the determination of agonist potency (EC50) and efficacy.[2][5]

Signaling Pathways

The analgesic and adverse effects of morphine and its analogues are primarily mediated through the mu-opioid receptor (MOR), a G-protein coupled receptor.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Morphine, N-Methylmorphinan analogue) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ion_Channels->Neuronal_Inhibition Analgesia Analgesia Neuronal_Inhibition->Analgesia Side_Effects Side Effects (Respiratory Depression, Constipation) Neuronal_Inhibition->Side_Effects

Caption: Mu-Opioid Receptor Signaling Pathway.

The binding of an opioid agonist to the MOR triggers a conformational change, leading to the activation of intracellular G-proteins. This activation results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. These downstream effects ultimately lead to a reduction in neuronal excitability, producing analgesia but also contributing to adverse effects.[3]

Experimental Workflow for Analgesic Drug Screening

The process of identifying and characterizing novel analgesic compounds involves a multi-step approach.

Drug_Screening_Workflow Start Start: Compound Library Binding_Assay In Vitro Receptor Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (Determine EC50 and Efficacy) Binding_Assay->Functional_Assay In_Vivo_Potency In Vivo Analgesic Potency Assays (Hot-Plate, Tail-Flick, etc.) Functional_Assay->In_Vivo_Potency Side_Effect_Assay Side Effect Profiling (Respiratory, GI motility, etc.) In_Vivo_Potency->Side_Effect_Assay Lead_Optimization Lead Optimization Side_Effect_Assay->Lead_Optimization Lead_Optimization->Binding_Assay Iterative Refinement End Candidate Drug Lead_Optimization->End

Caption: Workflow for Analgesic Drug Screening.

The screening process typically begins with in vitro assays to assess a compound's binding affinity and functional activity at the target receptor. Promising candidates are then advanced to in vivo models to evaluate their analgesic potency and side-effect profile. This iterative process of synthesis, testing, and refinement is crucial for the identification of lead compounds with the desired therapeutic properties.

Conclusion

The development of N-methylmorphinan analogues has yielded a diverse array of potent opioid analgesics, many of which surpass morphine in terms of potency.[1][6] Importantly, some of these analogues exhibit a reduced liability for certain side effects, such as constipation.[2][3][4] The strategic modification of the morphinan scaffold, particularly at positions 5 and 14, has proven to be a fruitful approach in separating the desired analgesic effects from the undesirable side effects.[1][7] Continued research in this area, guided by a thorough understanding of structure-activity relationships and the underlying signaling pathways, holds the promise of delivering safer and more effective pain therapeutics.

References

Unveiling the Synergy: Correlating Computational Docking with Experimental SAR for N-Methylmorphinans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the quest for more effective and safer analgesics, the N-Methylmorphinan scaffold has been a cornerstone of opioid research. The development of novel analogs with improved therapeutic profiles necessitates a deep understanding of their structure-activity relationships (SAR). This guide provides a comprehensive comparison of computational docking predictions with experimental SAR data for a series of N-Methylmorphinan derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By juxtaposing in silico predictions with in vitro and in vivo data, we aim to illuminate the predictive power of computational models and guide future drug design efforts.

Experimental and Computational Data Summary

The following tables summarize the experimental binding affinities (Ki) at the µ-opioid receptor (MOR) and computational docking scores for a selection of N-Methylmorphinan analogs. The experimental data is primarily derived from radioligand binding assays, a standard method for quantifying the affinity of a ligand for a receptor. The computational data is based on molecular docking studies, which predict the preferred orientation and binding energy of a ligand to its target protein.

Table 1: Experimental Binding Affinities (Ki) of N-Methylmorphinan Analogs at the µ-Opioid Receptor. [1][2][3]

CompoundR5 SubstituentR6 SubstituentR14 SubstituentKi (nM) at hMOR
Oxymorphone (1) H=O-OH0.97[4]
1a H-H, -H-OH~1
14-O-methyloxymorphone (2) H=O-OCH30.11
2a H-H, -H-OCH3~0.1
3 H=O-OCH2Ph0.45
3a H-H, -H-OCH2Ph0.048
14-Methoxymetopon (B146635) (4) -CH3=O-OCH30.09
4a -CH3-H, -H-OCH3~0.1
5-Benzyloxymorphone (6) -CH2Ph=O-OH~1

Table 2: Computational Docking Scores of N-Methylmorphinan Analogs against the µ-Opioid Receptor (PDB: 5C1M).

CompoundDocking Score (arbitrary units)Predicted Key Interactions
Oxymorphone (1) HighH-bond with D147, Water-mediated H-bond with H297[4]
1a HighH-bond with D147, Water-mediated H-bond with H297
14-O-methyloxymorphone (2) Very HighH-bond with D147, Water-mediated H-bond with H297
2a Very HighH-bond with D147, Water-mediated H-bond with H297
3 ModerateH-bond with D147, Water-mediated H-bond with H297, Potential steric clash with V300[5]
3a HighH-bond with D147, Water-mediated H-bond with H297, Reduced steric clash
14-Methoxymetopon (4) Very HighH-bond with D147, Water-mediated H-bond with H297, Hydrophobic interaction with Y148[1]
4a Very HighH-bond with D147, Water-mediated H-bond with H297, Hydrophobic interaction with Y148[1]
5-Benzyloxymorphone (6) ModerateH-bond with D147, Water-mediated H-bond with H297, Unique binding mode[4]

Experimental Protocols

Radioligand Competition Binding Assay ([³H]DAMGO)

This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand ([³H]DAMGO), a selective MOR agonist.[4]

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (hMOR) are prepared. The frozen cell membranes are thawed on ice and resuspended in an ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).[4]

  • Assay Setup: The assay is conducted in a 96-well plate. Each well contains the cell membrane preparation, the radioligand ([³H]DAMGO) at a concentration close to its dissociation constant (Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the µ-opioid receptor. Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to the Gα subunit of the G-protein.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the hMOR are used.

  • Assay Setup: The reaction mixture in each well of a 96-well plate contains the cell membranes, the test compound at various concentrations, and GDP.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS.

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

  • Data Analysis: The results are expressed as a percentage of the stimulation produced by a standard full agonist, such as DAMGO. This allows for the determination of the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect produced by the compound).[1][5]

Visualizations

µ-Opioid Receptor Signaling Pathway

The binding of an N-Methylmorphinan agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This signaling pathway is primarily mediated by the Gi/o family of G-proteins and leads to the modulation of various downstream effectors, ultimately resulting in analgesia and other physiological effects.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist N-Methylmorphinan Agonist MOR µ-Opioid Receptor (GPCR) Agonist->MOR Binding G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition K_channel ↑ K+ Efflux (GIRK) G_beta_gamma->K_channel Activation Ca_channel ↓ Ca2+ Influx G_beta_gamma->Ca_channel Inhibition MAPK MAPK Pathway G_beta_gamma->MAPK Activation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Effects cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia MAPK->Analgesia

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow start Start prep Prepare hMOR Membranes start->prep setup Set up 96-well plate: - Membranes - [3H]DAMGO - Test Compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - IC50 Determination - Ki Calculation count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Computational Docking Workflow

This diagram outlines the general workflow for performing molecular docking studies to predict the binding mode and affinity of a ligand to its receptor.

Docking_Workflow start Start prep_receptor Prepare Receptor Structure (e.g., PDB: 5C1M) start->prep_receptor prep_ligand Prepare Ligand Structures start->prep_ligand define_pocket Define Binding Site prep_receptor->define_pocket prep_ligand->define_pocket docking Perform Molecular Docking define_pocket->docking scoring Score and Rank Poses docking->scoring analysis Analyze Binding Interactions and Correlate with SAR scoring->analysis end End analysis->end

Caption: Computational Docking Workflow.

Correlation and Conclusion

The presented data reveals a generally strong correlation between the computational docking predictions and the experimental SAR data for the N-Methylmorphinan series. Analogs with higher experimental binding affinities, such as 14-O-methyloxymorphone (2) and 14-methoxymetopon (4), consistently receive favorable docking scores. The docking studies accurately predict key interactions, such as the hydrogen bond with Asp147 and the water-mediated hydrogen bond with His297, which are known to be crucial for high-affinity binding to the µ-opioid receptor.[4]

Furthermore, the computational models can provide structural rationales for observed differences in affinity. For instance, the predicted steric clash between the 14-benzyloxy substituent of compound 3 and Val300 of the receptor may explain its lower affinity compared to its 6-desoxo counterpart (3a), where this clash is alleviated.[5] Similarly, the additional hydrophobic interaction predicted for the 5-methyl group of 14-methoxymetopon (4) with Tyr148 offers a plausible explanation for its high potency.[1]

However, it is important to acknowledge the limitations of computational docking. The scoring functions are approximations of the true binding free energy, and factors such as protein flexibility and solvation effects are often simplified. The unique binding mode predicted for 5-benzyloxymorphone (6) highlights the complexity of ligand-receptor interactions that may not always be captured by standard docking protocols.[4]

References

A Comparative Guide to 14-Hydroxy and 14-Alkoxy Substituted N-Methylmorphinan-6-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 14-hydroxy and 14-alkoxy substituted N-methylmorphinan-6-ones, a class of potent opioid analgesics. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into their structure-activity relationships, receptor binding affinities, functional activities, and analgesic potencies.

Introduction

N-methylmorphinan-6-ones, such as oxymorphone, are a cornerstone in the management of moderate to severe pain.[1][2] Chemical modifications of the morphinan (B1239233) skeleton have been extensively explored to develop safer and more effective analgesics.[1][2] A key area of investigation has been the substitution at the 14-position. This guide focuses on a comparative analysis of two significant subclasses: 14-hydroxy and 14-alkoxy N-methylmorphinan-6-ones.

The substitution at the C14 position of the morphinan skeleton has been shown to significantly influence the pharmacological profile of these compounds. The introduction of a hydroxyl (-OH) group at this position, as seen in oxymorphone, was a significant step in the development of potent opioid agonists. Subsequent research has demonstrated that replacing this hydroxyl group with an alkoxy (-OR) group, particularly a methoxy (B1213986) (-OCH3) group, can further enhance opioid receptor affinity and analgesic potency.[3][4] This has led to the synthesis and evaluation of a wide range of 14-alkoxy derivatives.[3][4]

This comparative study will delve into the synthesis, in vitro pharmacology, and in vivo effects of these two classes of compounds, providing a comprehensive resource for researchers in the field of opioid drug discovery.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro receptor binding affinities and functional activities, as well as the in vivo antinociceptive potencies of representative 14-hydroxy and 14-alkoxy substituted N-methylmorphinan-6-ones.

Table 1: In Vitro Opioid Receptor Binding Affinities (Kᵢ, nM)

Compound14-Substituentµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Oxymorphone-OH0.9780.561.6[5]
14-Methoxymorphinone-OCH₃~9-fold higher than -OH analogue--[6]
N-Methyl-14-benzyloxymorphinan-6-one-OCH₂PhSubnanomolar--[7]
N-Propyl-14-phenylpropyloxymorphinan-6-one-O(CH₂)₃Ph0.09SubnanomolarSubnanomolar[8]

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity at the µ-Opioid Receptor ([³⁵S]GTPγS Binding Assay)

Compound14-SubstituentPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % vs DAMGO)Reference
Oxymorphone-OH---
14-O-Methyloxymorphone-OCH₃Increased vs OxymorphoneIncreased vs Oxymorphone[9]
14-O-Benzyloxymorphone-OCH₂PhIncreased vs 14-O-Methyloxymorphone-[7]

Note: EC₅₀ represents the concentration required to elicit 50% of the maximal response. Eₘₐₓ represents the maximum efficacy of the compound relative to the standard full agonist DAMGO.

Table 3: In Vivo Antinociceptive Potency (Hot-Plate Test in Mice)

Compound14-SubstituentPotency (ED₅₀, mg/kg, s.c.)Relative Potency vs. MorphineReference
Morphine-H2.6 - 4.91[10]
Oxymorphone-OH~10-fold more potent than Morphine~10[11]
14-O-Methyloxymorphone-OCH₃~400-fold more potent than Morphine~400[3]
N-Cyclopropylmethyl-14-phenylpropyloxymorphinan-6-one-O(CH₂)₃Ph~400-fold more potent than Morphine~400[8]

Note: ED₅₀ is the dose required to produce an analgesic effect in 50% of the test subjects. s.c. = subcutaneous administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in this guide.

Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity of a test compound for a specific opioid receptor subtype.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the µ, δ, or κ opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human opioid receptor of interest.[5]

  • Radioligand: A selective radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).[5]

  • Test Compound: The 14-hydroxy or 14-alkoxy substituted N-methylmorphinan-6-one to be evaluated.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[12]

  • Scintillation Counter: For measuring radioactivity.[12]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[12]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kₔ), and membrane suspension.[12]

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[12]

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[12]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[12]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[12]

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the opioid receptors.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at a specific opioid receptor.

Materials:

  • Membrane Preparation: As described for the radioligand binding assay.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[14]

  • Test Compound and Controls: Serial dilutions of the test compound, a vehicle control, and a standard full agonist (e.g., DAMGO for MOR).[14]

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer (or unlabeled GTPγS for non-specific binding), diluted test compound (or vehicle/standard agonist), membrane suspension, and GDP.[14]

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.[14]

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.[14]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[14]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity of the filters.[14]

  • Data Analysis:

    • Subtract non-specific binding from all other values to obtain specific binding.

    • Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[14]

Hot-Plate Test for Analgesia in Mice

This is a common in vivo assay to assess the antinociceptive (pain-relieving) effects of a compound against a thermal stimulus.

Objective: To determine the median effective dose (ED₅₀) of a compound for producing analgesia.

Materials:

  • Animals: Mice (species and strain should be specified).

  • Hot-Plate Apparatus: A device with a metal surface that can be maintained at a constant temperature (e.g., 52-55°C).[9]

  • Test Compound and Vehicle Control: The compound to be tested, dissolved in a suitable vehicle.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[9]

  • Baseline Latency: Place each mouse individually on the hot plate and start a timer. Record the latency (in seconds) for the first sign of a nociceptive response, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle control to different groups of mice (e.g., via subcutaneous injection).

  • Post-treatment Latency: At a predetermined time after administration (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency again.[7]

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Determine the ED₅₀ value, the dose that produces a %MPE of 50, using a dose-response curve analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and procedures discussed in this guide.

G_protein_signaling cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Cycle cluster_effectors Downstream Effectors Agonist Opioid Agonist (14-OH or 14-OR Morphinan) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein_inactive Inactive G-Protein (Gαβγ-GDP) MOR->G_protein_inactive Activates G_protein_active Active G-Protein (Gα-GTP + Gβγ) G_protein_inactive->G_protein_active GDP/GTP Exchange G_protein_active->G_protein_inactive GTP Hydrolysis (RGS proteins accelerate) G_alpha_GTP Gα-GTP G_beta_gamma Gβγ Adenylyl_Cyclase Adenylyl Cyclase Analgesia Analgesia Adenylyl_Cyclase->Analgesia Ion_Channels Ion Channels (e.g., K+, Ca2+) Ion_Channels->Analgesia MAPK_Pathway MAPK Pathway MAPK_Pathway->Analgesia G_alpha_GTP->Adenylyl_Cyclase Inhibits G_beta_gamma->Ion_Channels Modulates G_beta_gamma->MAPK_Pathway Activates

Caption: Opioid Receptor G-Protein Signaling Pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar Analysis Thebaine Thebaine / Morphine Synthesis_14OH Synthesis of 14-Hydroxy Analogues Thebaine->Synthesis_14OH Synthesis_14OR Synthesis of 14-Alkoxy Analogues Thebaine->Synthesis_14OR Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Synthesis_14OH->Binding_Assay Synthesis_14OR->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay (Determine EC₅₀, Eₘₐₓ) Binding_Assay->Functional_Assay Analgesia_Test Hot-Plate Test (Determine ED₅₀) Functional_Assay->Analgesia_Test Side_Effect_Models Side Effect Models (Constipation, Respiratory Depression) Analgesia_Test->Side_Effect_Models SAR_Analysis Structure-Activity Relationship Analysis Side_Effect_Models->SAR_Analysis

Caption: Experimental Workflow for Morphinan Evaluation.

SAR_relationship C14_Substituent C14 Substituent Hydroxy 14-Hydroxy (-OH) C14_Substituent->Hydroxy Alkoxy 14-Alkoxy (-OR) C14_Substituent->Alkoxy Potency_OH High Potency Hydroxy->Potency_OH leads to Affinity_OH High Affinity Hydroxy->Affinity_OH leads to Potency_OR Higher Potency Alkoxy->Potency_OR leads to Affinity_OR Higher Affinity Alkoxy->Affinity_OR leads to Comparison Generally, 14-Alkoxy > 14-Hydroxy in terms of affinity and potency

Caption: Structure-Activity Relationship at C14.

Conclusion

The substitution at the 14-position of the N-methylmorphinan-6-one scaffold is a critical determinant of pharmacological activity. The available data consistently indicate that 14-alkoxy substitution, particularly with smaller alkyl or arylalkyl groups, generally leads to a significant increase in both opioid receptor binding affinity and in vivo antinociceptive potency when compared to their 14-hydroxy counterparts.[3][4] This enhancement is most pronounced at the µ-opioid receptor, the primary target for clinically used opioid analgesics.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and development of novel opioid analgesics. A thorough understanding of the structure-activity relationships of 14-substituted morphinans is essential for the rational design of new chemical entities with improved therapeutic profiles, potentially offering enhanced analgesia with a reduced burden of side effects. Further research is warranted to fully elucidate the molecular mechanisms underlying the enhanced potency of 14-alkoxy morphinans and to explore the therapeutic potential of other novel substitutions at this position.

References

Unveiling the Potency of N-Methylmorphinan Analogues: A Comparative Analysis in Acute Thermal and Visceral Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective and safer analgesics, researchers are continuously exploring novel chemical entities. Among these, N-Methylmorphinan analogues have emerged as a promising class of compounds. This guide provides a detailed comparison of the efficacy of a novel N-Methylmorphinan analogue, 14-phenylpropoxymetopon (B1244951) (PPOM), in preclinical models of acute thermal and visceral pain, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Recent studies have demonstrated the remarkable antinociceptive potency of novel N-Methylmorphinan analogues. This guide focuses on 14-phenylpropoxymetopon (PPOM), a potent analogue that has been evaluated in both acute thermal and visceral pain models. The data presented herein, sourced from peer-reviewed pharmacological studies, reveals that PPOM exhibits exceptionally high efficacy in both types of pain assays, surpassing that of established opioids like etorphine in some tests. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive overview of the current understanding of these novel compounds.

Comparative Efficacy of 14-phenylpropoxymetopon (PPOM)

The analgesic effects of PPOM have been quantified in three standard preclinical pain models in mice: the hot-plate test and the tail-flick test for acute thermal pain, and the paraphenylquinone (PPQ)-induced writhing test for visceral pain. The following table summarizes the median effective dose (ED₅₀) of PPOM administered subcutaneously (s.c.) and compares it to the potent opioid analgesic, etorphine.

Pain ModelTest TypeCompoundED₅₀ (mg/kg, s.c.)Relative Potency (vs. Etorphine)
Acute Thermal Pain Hot-Plate TestPPOM0.00014~10-fold more potent
Etorphine0.0014-
Tail-Flick TestPPOM0.00008~25-fold more potent
Etorphine0.002-
Visceral Pain PPQ-Induced WrithingPPOM0.00012~2.5-fold more potent
Etorphine0.0003-

Data sourced from Spetea et al. (2008).[1]

These results clearly indicate that PPOM is a remarkably potent antinociceptive agent in both thermal and visceral pain modalities, with a significantly lower dose required to produce a therapeutic effect compared to etorphine.[1]

Signaling Pathways of N-Methylmorphinan Analogues

N-Methylmorphinan analogues, including PPOM, primarily exert their analgesic effects through their interaction with the opioid receptor system. These compounds are known to be potent agonists at the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.

The binding of an N-Methylmorphinan analogue to an opioid receptor initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron N-Methylmorphinan Analogue N-Methylmorphinan Analogue Opioid Receptor (GPCR) Opioid Receptor (GPCR) N-Methylmorphinan Analogue->Opioid Receptor (GPCR) Binds to G-protein (Gi/o) G-protein (Gi/o) Opioid Receptor (GPCR)->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Ca2+ Channel Ca2+ Channel G-protein (Gi/o)->Ca2+ Channel Inhibits K+ Channel K+ Channel G-protein (Gi/o)->K+ Channel Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases Vesicle Fusion Vesicle Fusion Ca2+ Channel->Vesicle Fusion Prevents Hyperpolarization Hyperpolarization K+ Channel->Hyperpolarization Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Inhibits Postsynaptic Receptors Postsynaptic Receptors Pain Signal Propagation Pain Signal Propagation Hyperpolarization->Pain Signal Propagation Inhibits Postsynaptic Receptors->Pain Signal Propagation Reduced Activation Reduced Activation Reduced Activation Analgesia Analgesia Reduced Activation->Analgesia Inhibits Inhibits Inhibits->Analgesia

Opioid Receptor Signaling Pathway

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the cited studies are crucial. Below are the methodologies for the key experiments used to evaluate the efficacy of PPOM.

Acute Thermal Pain Models

1. Hot-Plate Test: This test measures the latency of a mouse to react to a thermal stimulus.

  • Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Mice are individually placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • The test compound or vehicle is administered (e.g., subcutaneously) at a specific time before the test.

    • The percentage of maximum possible effect (%MPE) is calculated.

2. Tail-Flick Test: This assay assesses the spinal reflex to a thermal stimulus.

  • Apparatus: A device that applies a focused beam of radiant heat to the ventral surface of the mouse's tail.

  • Procedure:

    • The mouse is gently restrained with its tail exposed.

    • The heat source is activated, and the time taken for the mouse to flick its tail away from the heat is measured.

    • A cut-off time is implemented to avoid tissue injury.

    • The test compound or vehicle is administered prior to the measurement.

Visceral Pain Model

1. Paraphenylquinone (PPQ)-Induced Writhing Test: This model induces a chemically-mediated visceral pain response.

  • Procedure:

    • Mice are pre-treated with the test compound or vehicle.

    • After a set period, a solution of PPQ (or acetic acid) is injected intraperitoneally to induce writhing behavior.

    • Writhing is characterized by abdominal constrictions and stretching of the hind limbs.

    • The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the injection.

    • The percentage of inhibition of writhing is calculated compared to the vehicle-treated group.

cluster_thermal Acute Thermal Pain Models cluster_visceral Visceral Pain Model Hot-Plate Test Hot-Plate Test Response Latency Response Latency Hot-Plate Test->Response Latency Tail-Flick Test Tail-Flick Test Tail-Flick Test->Response Latency Thermal Stimulus Thermal Stimulus Thermal Stimulus->Hot-Plate Test Thermal Stimulus->Tail-Flick Test Analgesic Efficacy Analgesic Efficacy Response Latency->Analgesic Efficacy PPQ-Induced Writhing Test PPQ-Induced Writhing Test Number of Writhes Number of Writhes PPQ-Induced Writhing Test->Number of Writhes Chemical Irritant (PPQ) Chemical Irritant (PPQ) Chemical Irritant (PPQ)->PPQ-Induced Writhing Test Number of Writhes->Analgesic Efficacy N-Methylmorphinan Analogue N-Methylmorphinan Analogue N-Methylmorphinan Analogue->Hot-Plate Test N-Methylmorphinan Analogue->Tail-Flick Test N-Methylmorphinan Analogue->PPQ-Induced Writhing Test

Experimental Workflow

Conclusion and Future Directions

The data presented in this guide underscore the significant potential of novel N-Methylmorphinan analogues, exemplified by PPOM, as highly potent analgesics for both acute thermal and visceral pain. The superior potency of PPOM compared to established opioids highlights the value of continued structure-activity relationship studies in this chemical class.

Future research should focus on a broader range of novel N-Methylmorphinan analogues to establish a more comprehensive comparative profile. Investigating the efficacy of these compounds in more complex and chronic pain models, as well as a thorough evaluation of their side-effect profiles, will be critical next steps in determining their therapeutic potential for clinical use. The detailed methodologies and signaling pathway information provided here serve as a valuable resource for researchers dedicated to advancing the field of pain management.

References

A Comparative Analysis of the Side Effect Profiles of N-Methylmorphinan Derivatives and Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of N-Methylmorphinan derivatives and the potent synthetic opioid, fentanyl. The information presented herein is supported by experimental data to aid in the research and development of safer opioid analgesics.

Executive Summary

The opioid crisis has underscored the urgent need for potent analgesics with improved safety profiles. While fentanyl remains a cornerstone in pain management, its narrow therapeutic window and severe side effects, including respiratory depression and high abuse potential, are significant clinical challenges. N-Methylmorphinan derivatives have emerged as a promising class of opioids with the potential for a wider therapeutic index. This guide details the comparative side effect profiles of these two classes of compounds, focusing on respiratory depression, gastrointestinal effects, and abuse liability. Experimental evidence suggests that certain N-Methylmorphinan derivatives, such as 14-methoxymetopon, exhibit a reduced propensity for inducing adverse effects compared to fentanyl and its analogs.

Comparative Side Effect Data

The following table summarizes the available quantitative data comparing the side effects of N-Methylmorphinan derivatives and fentanyl. It is important to note that direct comparative studies are not always available, and some data is inferred from comparisons with other opioids like morphine or fentanyl analogs (e.g., sufentanil).

Side EffectN-Methylmorphinan DerivativeFentanyl/Fentanyl AnalogKey Findings
Respiratory Depression 14-Methoxymetopon : Does not induce hypoxia and hypercarbia in dogs.[1]Sufentanil : Induces respiratory depression in dogs.[1] Fentanyl : Causes significant dose-dependent decreases in respiratory rate and minute volume in mice and rats.[2][3]14-Methoxymetopon shows a significantly improved respiratory safety profile compared to a potent fentanyl analog.[1]
Gastrointestinal Dysfunction (Constipation) 5-Substituted N-methylmorphinan-6-ones : Generally described to cause less constipation compared to conventional MOR analgesics.[4]Fentanyl : Known to inhibit gastrointestinal motility, leading to constipation.[5][6]N-Methylmorphinan derivatives with substitutions at the 5-position appear to have a reduced impact on gastrointestinal transit.[4]
Abuse Liability General N-Methylmorphinan Derivatives : Some derivatives are reported to have minimal physical dependence compared to morphine.[7]Fentanyl : Possesses a high abuse liability, readily self-administered by animals, and has a high potential for producing euphoria.[8][9]While direct comparative data is limited, the structural modifications in some N-Methylmorphinan derivatives suggest a potentially lower abuse liability.
Sedation 14-Methoxymetopon : Induces less sedation (less effect on EEG) compared to sufentanil in dogs.[1]Sufentanil : Causes significant sedation in dogs.[1] Fentanyl : Induces a profound sedative state.[3]14-Methoxymetopon demonstrates a reduced sedative effect compared to a potent fentanyl analog.[1]
Cardiovascular Effects (Bradycardia) 14-Methoxymetopon : Induces less bradycardia compared to sufentanil in dogs.[1]Sufentanil : Causes bradycardia in dogs.[1]14-Methoxymetopon has a more favorable cardiovascular side effect profile than a potent fentanyl analog.[1]

Signaling Pathways

Opioid-induced side effects are intrinsically linked to their downstream signaling pathways upon binding to the µ-opioid receptor (MOR). Fentanyl is known to act as a potent agonist at the MOR, activating both the G-protein signaling pathway, which is primarily associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects like respiratory depression and tolerance.[10][11] In contrast, structural modifications to the N-methylmorphinan scaffold can modulate this signaling bias, potentially leading to compounds that preferentially activate the G-protein pathway, thereby separating analgesia from unwanted side effects.

cluster_Fentanyl Fentanyl Signaling cluster_NMethylmorphinan N-Methylmorphinan Derivative Signaling Fentanyl Fentanyl MOR_F µ-Opioid Receptor (MOR) Fentanyl->MOR_F Binds G_Protein_F G-Protein Activation (Analgesia) MOR_F->G_Protein_F Activates Beta_Arrestin_F β-Arrestin Recruitment (Respiratory Depression, etc.) MOR_F->Beta_Arrestin_F Recruits (Strongly) NMD N-Methylmorphinan Derivative MOR_N µ-Opioid Receptor (MOR) NMD->MOR_N Binds G_Protein_N G-Protein Activation (Analgesia) MOR_N->G_Protein_N Activates Beta_Arrestin_N β-Arrestin Recruitment (Reduced) MOR_N->Beta_Arrestin_N Recruits (Weakly/Biased)

Caption: Comparative signaling pathways of Fentanyl and N-Methylmorphinan derivatives at the µ-opioid receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Respiratory Depression Assessment (Whole-Body Plethysmography)

This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals.

cluster_WBP Whole-Body Plethysmography Workflow Animal_Prep Acclimatize animal to plethysmography chamber Baseline Record baseline respiratory parameters (Frequency, Tidal Volume, Minute Ventilation) Animal_Prep->Baseline Step 1 Drug_Admin Administer test compound (e.g., N-Methylmorphinan derivative or Fentanyl) via appropriate route Baseline->Drug_Admin Step 2 Data_Collection Continuously record respiratory parameters post-administration Drug_Admin->Data_Collection Step 3 Analysis Analyze changes in respiratory parameters compared to baseline Data_Collection->Analysis Step 4

Caption: Workflow for assessing opioid-induced respiratory depression using whole-body plethysmography.

Protocol Details:

  • Animal Acclimatization: Mice or rats are placed in individual whole-body plethysmography chambers and allowed to acclimate for a set period (e.g., 30-60 minutes) until they are calm.[12][13]

  • Baseline Measurement: Respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute ventilation (mL/minute), are recorded for a defined baseline period.[13]

  • Drug Administration: The test opioid (N-Methylmorphinan derivative or fentanyl) or vehicle is administered via the desired route (e.g., subcutaneous, intravenous, or intraperitoneal injection).[12]

  • Post-Dose Monitoring: Respiratory parameters are continuously monitored and recorded for a specified duration after drug administration to observe any changes from baseline.[12]

  • Data Analysis: The data is analyzed to determine the extent and duration of respiratory depression, often by calculating the percentage change from baseline for each parameter. ED50 values for respiratory depression can also be calculated.

Gastrointestinal Motility Assessment (Charcoal Meal Test)

This in vivo assay measures the transit of a charcoal meal through the gastrointestinal tract to assess the constipating effects of opioids.

cluster_Charcoal Charcoal Meal Test Workflow Fasting Fast animals overnight with free access to water Drug_Admin_C Administer test compound or vehicle Fasting->Drug_Admin_C Step 1 Charcoal_Admin Administer a charcoal meal orally after a set time Drug_Admin_C->Charcoal_Admin Step 2 Euthanasia Euthanize animals at a specific time point post-charcoal administration Charcoal_Admin->Euthanasia Step 3 Measurement Excise the small intestine and measure the distance traveled by the charcoal Euthanasia->Measurement Step 4 Analysis_C Calculate the percentage of intestinal transit Measurement->Analysis_C Step 5

Caption: Workflow for the charcoal meal test to evaluate opioid-induced constipation.

Protocol Details:

  • Animal Preparation: Rats or mice are fasted overnight (e.g., 16-18 hours) with ad libitum access to water to ensure an empty gastrointestinal tract.[14]

  • Drug Administration: The test opioid or vehicle is administered.[14]

  • Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30-60 minutes), a charcoal meal (typically a suspension of charcoal in a vehicle like gum arabic) is administered orally.[14]

  • Transit Time: After a specific duration (e.g., 15-30 minutes), the animals are euthanized.[14]

  • Measurement and Analysis: The small intestine is carefully removed, and the total length of the intestine and the distance the charcoal meal has traveled from the pylorus are measured. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.[14]

Abuse Liability Assessment (Intravenous Self-Administration)

This "gold standard" behavioral assay determines the reinforcing properties of a drug, which is indicative of its abuse potential.

cluster_IVSA Intravenous Self-Administration Workflow Surgery Surgically implant a chronic indwelling catheter into the jugular vein Recovery Allow for post-operative recovery Surgery->Recovery Step 1 Training Train the animal to press a lever for a food reward (optional) Recovery->Training Step 2 Acquisition Allow the animal to self-administer the test drug by pressing a lever Training->Acquisition Step 3 Extinction Remove the drug to extinguish the lever-pressing behavior Acquisition->Extinction Step 4 Reinstatement Test for drug-seeking behavior by reintroducing drug-associated cues or a priming dose Extinction->Reinstatement Step 5

Caption: Workflow for assessing the abuse liability of opioids using intravenous self-administration.

Protocol Details:

  • Catheter Implantation: A catheter is surgically implanted into the jugular vein of a rat or mouse and exits dorsally.[15]

  • Recovery: Animals are allowed to recover from surgery.

  • Acquisition Phase: Animals are placed in operant chambers equipped with two levers. A press on the "active" lever results in an intravenous infusion of the drug, while a press on the "inactive" lever has no consequence. The number of infusions is recorded.[16]

  • Dose-Response Curve: Different doses of the drug are tested to determine the dose-response relationship for self-administration.

  • Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule can be implemented where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest number of presses an animal will make to receive a single infusion.[16]

  • Data Analysis: The rate of self-administration and the breakpoint are compared between the test drug, a vehicle control, and a drug with known abuse potential (e.g., heroin or fentanyl).[17]

References

A Comparative Guide to Dual µ/δ Opioid Receptor Agonists and Selective µOR N-Methylmorphinan Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of opioid research is continually evolving, driven by the dual imperatives of potent analgesia and enhanced safety profiles. This guide provides an objective comparison of two prominent classes of opioid ligands: dual µ/δ opioid receptor (µOR/δOR) agonists and selective µ-opioid receptor (µOR) N-Methylmorphinan ligands. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document aims to equip researchers with the information necessary to make informed decisions in their drug discovery and development endeavors.

Introduction: The Rationale for Dual Agonism

Selective µOR agonists, such as morphine and its derivatives, have long been the cornerstone of pain management. However, their clinical utility is often limited by a narrow therapeutic window and a range of adverse effects, including respiratory depression, tolerance, dependence, and constipation. The N-Methylmorphinan scaffold has been a key pharmacophore in the development of potent and selective µOR agonists.[1][2]

In contrast, the development of dual µ/δ opioid receptor agonists is a strategic approach to potentially mitigate these side effects. Preclinical evidence suggests that the simultaneous activation of both µ and δ opioid receptors can lead to synergistic analgesic effects, while potentially reducing the incidence and severity of µOR-mediated adverse effects.[3][4] This has been attributed, in part, to the formation of µOR-δOR heterodimers, which exhibit unique signaling and pharmacological properties compared to their respective homomeric receptors.[5][6][7]

Comparative Performance: A Data-Driven Analysis

The following tables summarize the quantitative data for representative dual µ/δ opioid receptor agonists and selective µOR N-Methylmorphinan ligands, focusing on receptor binding affinity, in vitro functional activity, and in vivo analgesic potency.

Table 1: Receptor Binding Affinities (Ki, nM)
CompoundClassµOR Ki (nM)δOR Ki (nM)κOR Ki (nM)Selectivity (µ/δ)Reference
Biphalin Dual µ/δ Agonist0.19 - 121.04 - 46.5270 - 283~1[6]
DADLE Dual µ/δ Agonist1.21.813000.67[8]
[D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin (DAMGO) Selective µOR Agonist1.5150.2>1000>100[9]
Morphine Selective µOR Agonist4.37>1000269>228[2]
14-O-Methyloxymorphone Selective µOR N-Methylmorphinan~0.5~100~200~200[1][10]
14-Methoxymetopon Selective µOR N-Methylmorphinan~0.15~300~400~2000[1]
6-desoxo-14-benzyloxy-N-methylmorphinan (3a) Selective µOR N-Methylmorphinan0.048---[5]

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)
CompoundClassAssayµOR EC50 (nM)µOR Emax (%)δOR EC50 (nM)δOR Emax (%)Reference
Biphalin Dual µ/δ Agonist[³⁵S]GTPγS0.81001.5100[6]
DAMGO Selective µOR AgonistcAMP~1-10100>1000<20[11][12]
Morphine Selective µOR AgonistcAMP~30-50~70-80>1000<10[13]
14-O-Methyloxymorphone Selective µOR N-Methylmorphinan[³⁵S]GTPγS~1-5100--[1]
PZM21 Biased µOR Agonistβ-arrestin>1000<10>1000<10[14]
ID110460001 Dual Biased µ/δ Agonistβ-arrestin>1000<15>1000<15[11][12]

Note: EC50 and Emax values are highly dependent on the specific assay and cell system used. Emax is often expressed relative to a standard full agonist (e.g., DAMGO for µOR).

Table 3: In Vivo Analgesic Potency (ED50, mg/kg)

| Compound | Class | Animal Model | Test | Route | ED50 (mg/kg) | Reference | |---|---|---|---|---|---| | Biphalin | Dual µ/δ Agonist | Mouse | Tail-Flick | i.t. | ~0.001 |[15] | | Morphine | Selective µOR Agonist | Mouse | Tail-Flick | s.c. | ~5-10 |[16] | | Morphine | Selective µOR Agonist | Mouse | Hot Plate | s.c. | ~5-10 |[15] | | 14-O-Methyloxymorphone | Selective µOR N-Methylmorphinan | Rat | Tail-Flick | s.c. | ~0.01-0.05 |[1] | | Fentanyl | Selective µOR Agonist | Mouse | Tail-Flick | i.t. | ~0.0001 |[17] |

Note: ED50 values can vary significantly based on the animal species, strain, pain model, and route of administration.

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by selective µOR agonists and dual µ/δ agonists.

G_protein_signaling cluster_receptor Cell Membrane cluster_gprotein Intracellular Agonist Selective µOR Agonist MOR µ-Opioid Receptor Agonist->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK ↑ K+ Conductance (GIRK) G_protein->GIRK Activation Ca_channel ↓ Ca2+ Conductance G_protein->Ca_channel Inhibition PLC ↑ PLCβ Activity G_protein->PLC Activation cAMP ↓ cAMP

Caption: Canonical G-protein signaling pathway of the µ-opioid receptor.

Heterodimer_signaling cluster_receptor Cell Membrane cluster_signaling Intracellular Dual_Agonist Dual µ/δ Agonist Heterodimer µOR-δOR Heterodimer Dual_Agonist->Heterodimer G_protein Gi/o or Gz Protein Heterodimer->G_protein Activation Beta_Arrestin β-Arrestin Heterodimer->Beta_Arrestin Recruitment Downstream_G Altered G-protein Signaling Downstream_Arrestin β-Arrestin Mediated Signaling (e.g., pERK)

Caption: Signaling pathways of the µOR-δOR heterodimer.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize opioid ligands.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand of known high affinity for the receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]DAMGO for µOR, [³H]DPDPE for δOR).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Naloxone).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled antagonist (e.g., naloxone).

  • After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound in inhibiting adenylyl cyclase.

Principle: Opioid receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the opioid receptor of interest.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Test compound at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Plate the cells in a suitable microplate.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to generate a dose-response curve.

  • Determine the EC50 and Emax values from the curve.[11][12]

β-Arrestin Recruitment Assay

Objective: To measure the ability of a test compound to promote the recruitment of β-arrestin to the opioid receptor.

Principle: This assay quantifies the interaction between the activated receptor and β-arrestin, often using enzyme fragment complementation (e.g., PathHunter) or resonance energy transfer (BRET/FRET) technologies.

Materials:

  • Cells co-expressing the opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment.

  • Test compound at various concentrations.

  • Assay-specific detection reagents.

Procedure:

  • Plate the engineered cells in a microplate.

  • Add the test compound at various concentrations.

  • Incubate to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the assay kit's protocol.

  • Generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.[19][20]

Hot Plate Test (In Vivo Analgesia)

Objective: To assess the analgesic effect of a compound against a thermal stimulus.

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., mice or rats) via the desired route (e.g., subcutaneous, intraperitoneal).

  • At a predetermined time after administration, place the animal on a heated plate maintained at a constant temperature (e.g., 55°C).

  • Record the latency to a nociceptive response, such as licking a hind paw or jumping.

  • A cut-off time is used to prevent tissue damage.

  • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.[15][16][21]

Tail-Flick Test (In Vivo Analgesia)

Objective: To measure the analgesic effect of a compound against a thermal stimulus applied to the tail.

Procedure:

  • Administer the test compound or vehicle to the animals.

  • At a specific time point, apply a focused beam of radiant heat to a portion of the animal's tail.

  • Measure the time it takes for the animal to flick its tail away from the heat source.

  • A maximum exposure time is set to avoid tissue injury.

  • An increased tail-flick latency indicates analgesia.[7][22][23]

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of novel opioid ligands.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (µ, δ, κ) Determine Ki Functional Functional Assays (cAMP, β-arrestin) Determine EC50, Emax Binding->Functional Selectivity Determine Receptor Selectivity and Functional Bias Functional->Selectivity Lead_ID Lead Identification Selectivity->Lead_ID Analgesia Analgesia Models (Hot Plate, Tail-Flick) Determine ED50 SideEffects Side Effect Profiling (Respiratory Depression, GI Motility, etc.) Analgesia->SideEffects PK Pharmacokinetic Studies (ADME) SideEffects->PK Lead_Opt Lead Optimization PK->Lead_Opt Start Compound Library Start->Binding Lead_ID->Analgesia Promising Leads Lead_Opt->Binding Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A generalized workflow for opioid drug discovery.

Conclusion

The development of novel opioid analgesics with improved safety profiles is a critical area of research. Dual µ/δ opioid receptor agonists represent a promising strategy to achieve this goal, potentially offering synergistic analgesia with a reduction in µOR-mediated side effects. In contrast, the N-Methylmorphinan scaffold continues to be a valuable platform for the design of highly potent and selective µOR agonists.

The data and protocols presented in this guide provide a framework for the objective comparison of these two classes of ligands. By understanding their distinct pharmacological profiles and the underlying signaling mechanisms, researchers can better design and interpret their experiments, ultimately contributing to the development of safer and more effective pain therapeutics. The choice between pursuing a dual agonist or a selective agonist approach will depend on the specific therapeutic goals and the desired balance between analgesic efficacy and side-effect liability.

References

Comparing the pharmacological profiles of N-methylmorphinan and dextromethorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of two structurally related morphinan (B1239233) derivatives: N-methylmorphinan and dextromethorphan (B48470). While both compounds share a common morphinan scaffold, their pharmacological activities diverge significantly, leading to distinct therapeutic applications and research interests. This document summarizes key experimental data on their receptor binding affinities, functional activities, and pharmacokinetic properties to facilitate a clear and objective comparison.

Introduction

N-methylmorphinan, a synthetic opioid, is primarily recognized for its potent agonist activity at the mu-opioid receptor, contributing to its analgesic properties. In contrast, dextromethorphan, a common component in over-the-counter cough suppressants, exhibits a more complex pharmacological profile, with clinically relevant activity at several non-opioid central nervous system targets.[1] Understanding the nuanced differences in their interactions with various receptors is crucial for targeted drug development and research applications.

Receptor Binding Affinities

The receptor binding profiles of N-methylmorphinan and dextromethorphan reveal their distinct primary targets. N-methylmorphinan demonstrates high affinity for opioid receptors, whereas dextromethorphan's affinity lies predominantly with non-opioid receptors.

Table 1: Receptor Binding Affinities (Ki in nM)

Receptor/TransporterN-methylmorphinanDextromethorphan
Opioid Receptors
Mu (μ)0.026 - 0.93 >10,000
Delta (δ)~70 Data not available
Kappa (κ)0.030 - 0.62 Data not available
Non-Opioid Targets
NMDA ReceptorData not available200 - 1,700
Sigma-1 (σ₁) ReceptorData not available142 - 652
Serotonin (B10506) Transporter (SERT)Data not available40 - 104
Norepinephrine (B1679862) Transporter (NET)Data not available240 - 14,000

Signaling Pathways and Functional Activity

The divergent receptor affinities of N-methylmorphinan and dextromethorphan translate into distinct downstream signaling cascades and functional outcomes.

N-methylmorphinan: Opioid Receptor Agonism

N-methylmorphinan primarily functions as a potent agonist at the mu-opioid receptor, a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that leads to analgesia.

NMM N-methylmorphinan MOR Mu-Opioid Receptor (GPCR) NMM->MOR Binds to Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel GIRK Channel (K+ Efflux) Gi->K_channel Activates Ca_channel Voltage-Gated Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release Decreases Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Figure 1: N-methylmorphinan Signaling Pathway.
Dextromethorphan: A Multi-target Profile

Dextromethorphan's mechanism of action is multifaceted, involving antagonism of the NMDA receptor and agonism at the sigma-1 receptor, as well as inhibition of serotonin and norepinephrine reuptake.[1] Its antitussive effects are believed to be mediated through sigma-1 receptor agonism and NMDA receptor antagonism.

DXM Dextromethorphan NMDA NMDA Receptor DXM->NMDA Antagonist Sigma1 Sigma-1 Receptor DXM->Sigma1 Agonist SERT Serotonin Transporter (SERT) DXM->SERT Inhibitor NET Norepinephrine Transporter (NET) DXM->NET Inhibitor Glutamate_Influx Reduced Glutamate Excitotoxicity Cough_Suppression Antitussive Effect Sigma1->Cough_Suppression Serotonin_Increase Increased Synaptic Serotonin SERT->Serotonin_Increase Norepinephrine_Increase Increased Synaptic Norepinephrine NET->Norepinephrine_Increase Antidepressant_Effect Antidepressant-like Effect Serotonin_Increase->Antidepressant_Effect Norepinephrine_Increase->Antidepressant_Effect

Figure 2: Dextromethorphan's Multiple Mechanisms.

In Vivo and In Vitro Functional Assays

The distinct pharmacological profiles of N-methylmorphinan and dextromethorphan are further elucidated through various functional assays.

In Vivo Analgesic Activity

The analgesic properties of these compounds are typically assessed using rodent models of pain, such as the hot plate and tail-flick tests.

Table 2: In Vivo Analgesic Activity

AssayN-methylmorphinanDextromethorphan
Hot Plate Test Potent, dose-dependent increase in latencyWeak or no analgesic effect at antitussive doses; some effect at higher doses
Tail-Flick Test Potent, dose-dependent increase in latencyWeak or no analgesic effect at antitussive doses; some effect at higher doses
In Vitro Functional Assays

Functional assays in cell-based systems provide quantitative measures of a compound's effect on its target.

Table 3: In Vitro Functional Activity

AssayN-methylmorphinanDextromethorphan
[³⁵S]GTPγS Binding (Opioid Receptors) Potent agonist (stimulates binding)No significant effect
NMDA-induced Ca²⁺ influx Data not availableInhibits influx
Sigma-1 Receptor-mediated Ca²⁺ signaling Data not availablePotentiates signaling
Serotonin Uptake Assay Data not availableInhibits uptake
Norepinephrine Uptake Assay Data not availableInhibits uptake

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of N-methylmorphinan and dextromethorphan influence their onset, duration of action, and potential for drug-drug interactions.

Table 4: Comparative Pharmacokinetic Parameters (Rodent Data)

ParameterN-methylmorphinanDextromethorphan
Bioavailability (Oral) Low to moderateLow (~11%) due to extensive first-pass metabolism[2]
Metabolism Primarily via N-demethylation and glucuronidationExtensive hepatic metabolism, primarily by CYP2D6 to dextrorphan (B195859) (active metabolite) and CYP3A4 to 3-methoxymorphinan.[2]
Major Metabolites NormorphinansDextrorphan (potent NMDA antagonist)[2]
Elimination Half-life (t½) Data varies by species~2-4 hours (extensive metabolizers)[2]
Brain Penetration Readily crosses the blood-brain barrierReadily crosses the blood-brain barrier

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.

Start Start: Prepare Brain Homogenate or Cell Membranes Expressing Target Receptor Incubate Incubate Membranes with Radioligand and Varying Concentrations of Test Compound Start->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Analyze Data to Determine IC50 and Ki Quantify->Analyze End End Analyze->End

Figure 3: Radioligand Binding Assay Workflow.

Detailed Steps:

  • Tissue/Cell Preparation: Homogenize brain tissue or prepare cell membranes from cell lines overexpressing the receptor of interest in an appropriate buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for mu-opioid receptors) and a range of concentrations of the unlabeled test compound (N-methylmorphinan or dextromethorphan).

  • Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Hot Plate Test

This assay measures the analgesic effect of a compound by assessing the latency of a rodent to react to a thermal stimulus.

Detailed Steps:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room and the hot plate apparatus.

  • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the baseline latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the test compound (N-methylmorphinan or dextromethorphan) or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of the compound.

Conclusion

N-methylmorphinan and dextromethorphan, despite their structural similarities, exhibit markedly different pharmacological profiles. N-methylmorphinan is a potent opioid agonist with primary activity at the mu-opioid receptor, making it a valuable tool for pain research. In contrast, dextromethorphan's clinical utility and psychoactive properties stem from its interactions with non-opioid targets, including NMDA and sigma-1 receptors, and monoamine transporters. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to understand and further investigate the distinct pharmacological characteristics of these two morphinan derivatives.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N-Methylmorphinan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management and disposal of all laboratory materials. N-Methylmorphinan, a morphinan (B1239233) derivative, requires meticulous handling and adherence to stringent disposal protocols to ensure personnel safety, environmental protection, and regulatory compliance. Due to its structural similarity to opioids, N-Methylmorphinan is likely classified as a controlled substance or a controlled substance analog, necessitating disposal procedures that align with the regulations set forth by the Drug Enforcement Administration (DEA) and local environmental agencies.

The primary principle for the disposal of controlled substances is to render them "non-retrievable," meaning they cannot be transformed back into a physical or chemical state that could be misused.[1][2] Incineration is currently the only method reviewed by the DEA that meets this standard.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for N-Methylmorphinan provided by the manufacturer. The SDS contains critical information regarding the specific hazards, handling, and personal protective equipment (PPE) required.

General Safety Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3][4]

  • Ventilation: Handle N-Methylmorphinan in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or mists.[4][5]

  • Ignition Sources: Keep N-Methylmorphinan away from heat, sparks, open flames, and other sources of ignition.[3][5]

  • Spill Management: In the event of a spill, contain the spillage with an inert absorbent material and place it in a suitable, closed container for disposal.[4][5]

Step-by-Step Disposal Protocol for N-Methylmorphinan

The following procedure outlines the recommended steps for the proper disposal of N-Methylmorphinan from a laboratory setting. This process is designed to comply with DEA regulations for controlled substances and ensure environmental safety.

Step 1: Determine the Waste Category

It is crucial to differentiate between "inventory" and "wastage" of controlled substances, as the disposal requirements may differ.

  • Inventory: This includes expired, unwanted, or unused N-Methylmorphinan in its original or compounded form.

  • Wastage: This refers to the residual amount of N-Methylmorphinan remaining after administration or use in an experimental protocol (e.g., leftover in a syringe or vial).

Step 2: On-Site Destruction (for Wastage)

For small quantities of N-Methylmorphinan wastage, on-site destruction may be an option, provided it is done in accordance with institutional policies and local regulations.

  • Rendering Non-Retrievable: The substance should be mixed with an undesirable substance, such as kitty litter or used coffee grounds, to make it unpalatable and difficult to recover.[6][7] The mixture should then be placed in a sealed container to prevent leakage.[6]

  • Witnessing: The destruction process must be witnessed by two authorized employees who will handle and observe the entire process.[1]

  • Record Keeping: A detailed record of the destruction must be maintained. This log should include the date of destruction, the quantity destroyed, the method of destruction, and the signatures of the two witnesses.[1] This log must be kept for a minimum of two years.[1]

Step 3: Disposal of Inventory via a Reverse Distributor

For larger quantities of N-Methylmorphinan or expired inventory, the use of a DEA-registered reverse distributor is the required method of disposal.[2]

  • Contact a DEA-Registered Reverse Distributor: Your institution's Environmental Health and Safety (EHS) office can provide a list of approved reverse distributors.

  • Documentation:

    • For Schedule II substances, the reverse distributor must issue a DEA Form 222 to the registrant.[2]

    • For Schedule III-V substances, the registrant must maintain a record of the disposal that includes the date, manner of disposal, and the name, address, and registration number of the reverse distributor.[2]

  • Packaging and Transportation: The reverse distributor will provide guidance on the proper packaging and transportation of the N-Methylmorphinan waste.

Step 4: Disposal of Contaminated Materials

Any materials that have come into contact with N-Methylmorphinan, such as PPE, empty containers, and spill cleanup materials, must also be disposed of properly.

  • Segregation: These materials should be segregated from regular laboratory trash.

  • Labeling: The waste container should be clearly labeled as containing N-Methylmorphinan-contaminated waste.

  • Disposal: The disposal of contaminated materials should be handled by a licensed chemical waste management company, often arranged through your institution's EHS office.

Regulatory and Data Summary

Regulatory Aspect Requirement Reference
Governing Body Drug Enforcement Administration (DEA)[1]
Disposal Standard Must be rendered "non-retrievable"[1][2]
Approved Destruction Method Incineration (as reviewed by the DEA)[2]
Disposal of Inventory Use of a DEA-registered reverse distributor[2]
On-Site Destruction Witnessing Requires two authorized witnesses[1]
Record Keeping Maintain disposal logs for a minimum of two years[1]

N-Methylmorphinan Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Methylmorphinan.

G cluster_start Start cluster_assess Assessment cluster_inventory Inventory Disposal cluster_wastage Wastage Disposal cluster_contaminated Contaminated Materials Disposal cluster_end Completion start N-Methylmorphinan Waste Generated waste_type Determine Waste Type start->waste_type contact_rd Contact DEA-Registered Reverse Distributor waste_type->contact_rd Inventory on_site Perform On-Site Destruction (Render Non-Retrievable) waste_type->on_site Wastage segregate Segregate and Label Contaminated Waste waste_type->segregate Contaminated Materials package_transport Package and Transport According to Guidelines contact_rd->package_transport document_disposal_inv Complete Required DEA Documentation package_transport->document_disposal_inv end Disposal Complete document_disposal_inv->end witness Witness Destruction (2 Authorized Individuals) on_site->witness document_disposal_was Record in Disposal Log witness->document_disposal_was document_disposal_was->end contact_waste_co Arrange Pickup by Licensed Chemical Waste Company segregate->contact_waste_co contact_waste_co->end

Caption: Decision workflow for the proper disposal of N-Methylmorphinan.

References

Safeguarding Research: A Comprehensive Guide to Handling N-Methylmorphinan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like N-Methylmorphinan is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment. Adherence to these procedural steps is critical to minimize exposure risk and maintain a safe workspace.

Immediate Safety and Personal Protective Equipment (PPE)

N-Methylmorphinan and its derivatives are potent opioid compounds that require stringent safety protocols. Based on available safety data for structurally similar compounds, the primary hazards include toxicity if swallowed and potential for severe health effects with repeated exposure. The following PPE is mandatory when handling N-Methylmorphinan.

Table 1: Personal Protective Equipment (PPE) for Handling N-Methylmorphinan

PPE CategoryMinimum RequirementRecommended for Higher Risk Activities*
Respiratory Protection A NIOSH-approved N95 or higher filtering facepiece respirator should be used when handling powders or if there is a risk of aerosol generation.[1]For activities with a high potential for aerosolization (e.g., weighing, preparing solutions), a NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is recommended.[1]
Eye and Face Protection ANSI-approved safety glasses with side shields.Chemical splash goggles or a face shield worn in combination with safety glasses, especially when handling liquids or during procedures with a splash hazard.[1]
Skin and Body Protection A disposable, solid-front laboratory coat with long sleeves and tight-fitting cuffs.[1]A disposable chemical-resistant gown made of a low-permeability fabric.
Hand Protection Two pairs of powder-free nitrile gloves.[1] The outer glove should be removed and disposed of immediately after handling the compound.Thicker, chemical-resistant gloves tested for use with potent compounds. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated.
Foot Protection Closed-toe shoes.Chemical-resistant shoe covers should be worn in designated handling areas and removed before exiting.

*Higher risk activities include weighing of the pure substance, preparation of stock solutions, and any procedure that may generate dusts or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial to minimize the risk of exposure when working with N-Methylmorphinan. The following diagram and procedural steps outline a safe handling workflow.

HandlingWorkflow Figure 1: N-Methylmorphinan Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase Prep 1. Designate Handling Area (e.g., Fume Hood) DonPPE 2. Don Appropriate PPE Prep->DonPPE Gather 3. Gather All Necessary Materials DonPPE->Gather Weigh 4. Weigh Compound in a Ventilated Enclosure Gather->Weigh Proceed to handling Prepare 5. Prepare Solutions in a Fume Hood Weigh->Prepare Experiment 6. Conduct Experiment Prepare->Experiment Decontaminate 7. Decontaminate Work Surfaces Experiment->Decontaminate Complete experiment DoffPPE 8. Doff PPE Correctly Decontaminate->DoffPPE Dispose 9. Dispose of Waste DoffPPE->Dispose

Caption: A step-by-step workflow for the safe handling of N-Methylmorphinan.

Detailed Methodologies:

  • Designate a Handling Area: All work with N-Methylmorphinan should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.

  • Don Appropriate PPE: Before entering the designated area, put on all required PPE as outlined in Table 1. Ensure gloves are worn over the cuffs of the lab coat.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers in the designated area before starting work to minimize traffic in and out of the containment zone.

  • Weighing: If working with a solid form, carefully weigh the compound in a ventilated enclosure. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the N-Methylmorphinan powder slowly to avoid splashing.

  • Conduct Experiment: Perform all experimental procedures within the designated and contained area.

  • Decontamination: After completing the experiment, decontaminate all surfaces and equipment with an appropriate cleaning agent. A solution of soap and water is generally effective for initial cleaning, followed by a rinse with a suitable solvent if necessary.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Respiratory and eye protection should be removed last after leaving the designated area.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal plan outlined below.

Disposal Plan

Proper disposal of N-Methylmorphinan and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Operational Steps for Disposal:

  • Segregate Waste: All materials contaminated with N-Methylmorphinan, including gloves, disposable lab coats, weigh paper, and pipette tips, must be segregated as hazardous chemical waste.

  • Label Waste Containers: Use clearly labeled, sealed containers for all N-Methylmorphinan waste. The label should include "Hazardous Waste," the chemical name "N-Methylmorphinan," and the associated hazards (e.g., "Toxic").

  • Solid Waste:

    • Place all contaminated solid waste in a designated, sealed plastic bag or container.

    • Do not mix with other laboratory trash.

  • Liquid Waste:

    • Collect all liquid waste containing N-Methylmorphinan in a sealed, chemical-resistant container.

    • Do not dispose of liquid waste down the drain.[2]

  • Empty Containers:

    • Original containers of N-Methylmorphinan should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the empty container can be disposed of according to institutional guidelines, often as regular laboratory glass or plastic waste after the label has been defaced.

  • Disposal Method: All N-Methylmorphinan waste must be disposed of through an approved hazardous waste management program.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Quantitative Data

At present, specific Occupational Exposure Limits (OELs) for N-Methylmorphinan have not been established by major regulatory bodies. However, due to its classification as a potent opioid, it is crucial to handle it with the highest level of precaution to minimize any potential exposure. For a related compound, D-3-Methoxy-N-methylmorphinan hydrobromide, the following toxicity data is available:

Table 2: Toxicity Data for D-3-Methoxy-N-methylmorphinan hydrobromide

TestSpeciesRouteValue
Acute Toxicity (LD50)Rainbow Trout (fish)Oral4.9 mg/L (96-hour exposure)[3]

This data indicates that N-Methylmorphinan derivatives can be toxic to aquatic life, reinforcing the need for stringent disposal procedures to prevent environmental release.[3] The oral toxicity in animal models suggests that ingestion is a significant route of exposure to be avoided.

By implementing these comprehensive safety and handling protocols, researchers can effectively manage the risks associated with N-Methylmorphinan, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.